(R)-2-Amino-2-cyclohexylethanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-2-cyclohexylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c9-8(6-10)7-4-2-1-3-5-7/h7-8,10H,1-6,9H2/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJORIDDPKCJTI-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@H](CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Significance of a Chiral Building Block
An In-depth Technical Guide to the Physical Properties of (R)-2-Amino-2-cyclohexylethanol
Executive Summary
This compound is a chiral amino alcohol that serves as a valuable building block in modern organic synthesis and drug discovery. Its stereochemically defined structure, featuring both an amino and a hydroxyl group on a chiral center adjacent to a cyclohexyl moiety, makes it a significant precursor for complex molecular architectures. A thorough understanding of its physical properties is paramount for its effective use in research and development, influencing everything from reaction conditions and purification strategies to formulation and biological activity. This guide provides a comprehensive analysis of the core physical, chiroptical, and spectroscopic properties of this compound, supported by detailed experimental protocols for their determination.
This compound, belonging to the class of 1,2-amino alcohols, is a structurally important molecule. The presence of vicinal amino and hydroxyl groups provides two key points for chemical modification, while the cyclohexyl group imparts lipophilicity and conformational rigidity. Its chirality is of utmost importance; in pharmaceutical development, a single enantiomer of a drug often exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects[1]. Therefore, access to enantiomerically pure building blocks like this compound is critical for the synthesis of single-stereoisomer drugs[2][3]. The physical properties of such a compound are not mere data points; they are the fundamental parameters that dictate its handling, reactivity, and analytical characterization.
Core Physical Properties
The physical characteristics of this compound are foundational to its practical application. The following table summarizes the available and predicted data. It is crucial to note that while some data is available for the specific (R)-enantiomer, other values are derived from its enantiomer ((S)-form) or related achiral structures, which serve as valuable reference points.
| Property | Value / Observation | Source / Notes |
| CAS Number | 85711-13-3 | [4] |
| Molecular Formula | C₈H₁₇NO | [4][5][6] |
| Molecular Weight | 143.23 g/mol | [4] |
| Physical Form | Solid | [4] |
| Appearance | Off-white to light yellow solid | Based on (S)-enantiomer |
| Melting Point | Data not available for free base. The hydrochloride salt of the (S)-enantiomer melts at 115-117°C[7]. | The melting point is highly sensitive to purity. |
| Boiling Point | Data not available. The related achiral compound 2-cyclohexylethanol boils at 206-207°C (at 745 mmHg)[8]. | The presence of amino and hydroxyl groups suggests strong hydrogen bonding, likely resulting in a high boiling point. |
| Density | ~0.999 g/cm³ (Predicted) | Based on (S)-enantiomer[6]. The related achiral 2-cyclohexylethanol has a density of 0.919 g/mL at 25°C[8]. |
| Solubility | Expected to be soluble in water and polar organic solvents. | The hydrochloride salt of the (S)-enantiomer is soluble in water and polar organic solvents[7]. The polar amino and hydroxyl groups facilitate solubility in polar media. |
| pKa | 12.85 ± 0.10 (Predicted) | Based on (S)-enantiomer[6] |
Chiroptical Properties: The Signature of Chirality
As a chiral molecule, this compound interacts with plane-polarized light, rotating it in a specific direction. This phenomenon, known as optical activity, is the definitive experimental proof of chirality and is quantified by the specific rotation, [α].
The specific rotation is an intrinsic physical property of a chiral substance. Different enantiomers of the same compound rotate light by an equal magnitude but in opposite directions[9]. For instance, if the (R)-enantiomer is dextrorotatory (+), the (S)-enantiomer will be levorotatory (-) by the same amount under identical conditions[9]. It is critical to understand that there is no simple correlation between the R/S configuration and the direction of rotation (+/-); this must be determined experimentally[9][10].
Experimental Protocol: Determination of Specific Rotation
The measurement of optical rotation is performed using a polarimeter. The trustworthiness of this measurement relies on careful sample preparation and instrument calibration.
Methodology:
-
Instrument Preparation: Turn on the polarimeter and the sodium lamp (D-line, 589 nm) and allow them to warm up for at least 15-20 minutes for stabilization.
-
Blank Measurement: Fill a clean polarimeter cell of a known path length (e.g., 1.0 dm) with the pure solvent (e.g., methanol or ethanol). Ensure no air bubbles are present. Place the cell in the polarimeter and zero the instrument. This corrects for any rotation caused by the solvent or the cell itself.
-
Sample Preparation: Accurately weigh a sample of this compound (e.g., 100 mg). Dissolve it in a precise volume of the chosen solvent (e.g., in a 10.0 mL volumetric flask) to calculate the concentration (c) in g/100 mL[9].
-
Sample Measurement: Rinse the polarimeter cell with a small amount of the sample solution before filling it completely. Place the filled cell back into the instrument and record the observed rotation (α).
-
Calculation: Calculate the specific rotation [α] using the formula[9]: [α]ᵀλ = α / (l × c) Where:
-
T = Temperature (°C)
-
λ = Wavelength of light (e.g., D-line)
-
α = Observed rotation (degrees)
-
l = Path length of the cell (decimeters, dm)
-
c = Concentration ( g/100 mL)
-
Caption: Workflow for Determining Specific Rotation.
Spectroscopic Signature
Spectroscopic techniques provide a "fingerprint" of a molecule's structure. While specific spectra for this compound are not present in the provided results, its key structural features allow for a reliable prediction of its spectral characteristics.
-
Infrared (IR) Spectroscopy: This technique identifies functional groups.
-
O-H Stretch: A strong, broad absorption is expected in the range of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group and its involvement in hydrogen bonding[11].
-
N-H Stretch: A moderate absorption (often appearing as one or two sharp peaks for a primary amine) is expected around 3300-3500 cm⁻¹, potentially overlapping with the O-H band[12].
-
C-H Stretch: Strong, sharp peaks just below 3000 cm⁻¹ (e.g., 2850-2950 cm⁻¹) will be present, corresponding to the sp³ C-H bonds of the cyclohexyl and ethyl groups[11].
-
C-O Stretch: A strong absorption in the 1050-1150 cm⁻¹ region is indicative of the C-O single bond of the primary alcohol.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.
-
¹H NMR:
-
-OH and -NH₂ Protons: These will appear as broad singlets whose chemical shift is concentration and solvent-dependent. They can be exchanged with D₂O, causing their signals to disappear, which is a key identification method.
-
Cyclohexyl Protons: A complex series of overlapping multiplets is expected in the upfield region (~0.9-1.8 ppm), corresponding to the many non-equivalent protons on the cyclohexyl ring[13].
-
-CH(N)- and -CH₂(O)- Protons: The protons on the chiral carbon and the adjacent methylene carbon will appear as distinct multiplets, likely in the 2.5-4.0 ppm range. Their splitting patterns will be complex due to coupling with each other and adjacent protons.
-
-
¹³C NMR: The molecule has 8 distinct carbon atoms, so 8 signals are expected. The carbon bearing the -OH group will be in the ~60-70 ppm range, the carbon bearing the -NH₂ group will be in the ~50-60 ppm range, and the various cyclohexyl carbons will appear in the upfield ~25-45 ppm region.
-
-
Mass Spectrometry (MS): MS provides the molecular weight and information about fragmentation patterns.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (143.23) should be observable, though it may be of low intensity[12]. The presence of nitrogen means the molecular ion peak will have an odd-numbered mass, consistent with the Nitrogen Rule[12].
-
Fragmentation: Common fragmentation pathways would include the loss of water (M-18) from the alcohol, or cleavage adjacent to the amino and hydroxyl groups.
-
General Workflow for Physical Property Characterization
A systematic approach is essential for accurately characterizing a novel or synthesized compound. The following workflow outlines the logical progression of experiments.
Caption: General Workflow for Physicochemical Characterization.
Protocol: Melting Point Determination
The melting point is a sensitive indicator of purity. A sharp melting range (typically < 1°C) suggests a pure compound, while a broad and depressed range indicates the presence of impurities.
Methodology:
-
Sample Preparation: Finely powder a small amount of the dry solid sample.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) into the sealed end.
-
Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.
-
Measurement:
-
For an unknown compound, perform a rapid heating run first to get an approximate melting point.
-
Allow the apparatus to cool.
-
Perform a second, slower run (1-2°C per minute) with a new sample, starting from ~15-20°C below the approximate melting point.
-
-
Data Recording: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This is the melting range.
Protocol: Solubility Screening
Understanding solubility is crucial for choosing appropriate solvents for reactions, purification, and analysis.
Methodology:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, hexanes).
-
Test Procedure:
-
Place a small, consistent amount of the solid (e.g., ~10 mg) into separate, labeled test tubes.
-
Add the first solvent dropwise (e.g., 0.1 mL at a time), agitating after each addition.
-
Observe if the solid dissolves.
-
-
Classification: Classify the solubility qualitatively as:
-
Soluble: Dissolves in < 1 mL of solvent.
-
Slightly Soluble: Requires > 1 mL of solvent or dissolves partially.
-
Insoluble: Does not visibly dissolve.
-
Conclusion
This compound is a chiral building block whose utility is fundamentally linked to its physical properties. While comprehensive experimental data for this specific enantiomer is sparse in the public domain, a robust profile can be constructed from predicted values, data from its enantiomer, and analysis of related achiral compounds. Its solid nature, high polarity, and characteristic chiroptical and spectroscopic signatures define its identity. The experimental protocols detailed herein provide a validated framework for researchers to confirm these properties, ensuring the quality and suitability of this compound for its critical role in advancing chemical synthesis and drug development.
References
- 1. Chiral analysis - Wikipedia [en.wikipedia.org]
- 2. Chiral Alcohols [sigmaaldrich.cn]
- 3. Innovative design and potential applications of covalent strategy in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 85711-13-3 [sigmaaldrich.com]
- 5. (S)-2-Amino-2-cyclohexylethanol | CymitQuimica [cymitquimica.com]
- 6. (S)-2-AMINO-2-CYCLOHEXYL-ETHANOL CAS#: 845714-30-9 [m.chemicalbook.com]
- 7. Buy (S)-2-Amino-2-cyclohexylethanol Hydrochloride (EVT-3180393) | 845555-46-6 [evitachem.com]
- 8. 2-Cyclohexylethanol | CAS 4442-79-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. lehigh.edu [lehigh.edu]
- 13. 2-Cyclohexylethanol (4442-79-9) 1H NMR spectrum [chemicalbook.com]
Synthesis of enantiomerically pure (R)-2-Amino-2-cyclohexylethanol
An In-depth Technical Guide to the Synthesis of Enantiomerically Pure (R)-2-Amino-2-cyclohexylethanol
Authored by: Gemini, Senior Application Scientist
Abstract
Enantiomerically pure vicinal amino alcohols are cornerstone chiral building blocks in modern drug discovery and development. Their defined stereochemistry is frequently essential for potent and selective interaction with biological targets.[1][2][3] This guide provides a comprehensive technical overview of robust and scalable methodologies for synthesizing this compound, a valuable synthon for active pharmaceutical ingredients (APIs). We will dissect three principal synthetic paradigms: asymmetric synthesis, classical chiral resolution, and biocatalysis. For each approach, this document explains the underlying chemical principles, provides detailed, field-tested experimental protocols, and presents a comparative analysis to guide researchers and process chemists in selecting the optimal route for their specific needs.
Introduction: The Strategic Importance of this compound
Chiral 1,2-amino alcohols are privileged structural motifs found in a vast array of pharmaceuticals, including antiviral agents, beta-blockers, and anticancer drugs.[1] The specific three-dimensional arrangement of the amine and hydroxyl groups is often the critical determinant of a molecule's efficacy and safety profile, as enantiomers can exhibit vastly different pharmacological activities.[1] this compound, with its bulky cyclohexyl group, provides a unique lipophilic scaffold that is increasingly utilized in the design of novel therapeutics. Its rigid structure can impart favorable conformational constraints on a drug molecule, enhancing binding affinity to target proteins.[4] The development of efficient, stereoselective, and scalable synthetic routes to this compound is therefore of significant industrial and academic importance.[1]
This guide moves beyond a simple recitation of reactions to provide a causal explanation for experimental choices, empowering researchers to not only replicate but also adapt these methodologies.
Strategic Overview of Synthetic Methodologies
The synthesis of a single enantiomer like this compound can be approached through several distinct strategies. The primary methods, each with its own set of advantages and challenges, are:
-
Asymmetric Synthesis: This elegant approach creates the desired stereocenter from a prochiral starting material using a chiral catalyst or auxiliary. It is often the most atom-economical method.
-
Chiral Resolution: This classical technique involves synthesizing the racemic mixture of the amino alcohol and then separating the two enantiomers. The most common method relies on the formation of diastereomeric salts with a chiral resolving agent.[5][] While robust, this method has a maximum theoretical yield of 50% for the desired enantiomer unless the undesired enantiomer can be racemized and recycled.[5]
-
Biocatalysis: This modern approach utilizes enzymes (either isolated or in whole-cell systems) to catalyze the stereoselective transformation. Biocatalysis is renowned for its exceptional selectivity under mild, environmentally friendly conditions.[7][8]
The following sections will provide in-depth protocols and mechanistic insights for each of these powerful strategies.
Methodology I: Asymmetric Synthesis via Chiral Auxiliary
One of the most reliable methods for asymmetric synthesis of amines involves the use of a chiral auxiliary, such as tert-butanesulfinamide, a reagent developed and popularized by the Ellman laboratory.[9] This approach involves the condensation of the chiral sulfinamide with a ketone, followed by a diastereoselective reduction and subsequent removal of the auxiliary.
Causality and Experimental Rationale
The chiral tert-butanesulfinyl group serves as a powerful stereodirecting group. After condensation with a ketone (2-amino-2-cyclohexylethanone), it forms an N-sulfinyl ketimine. The bulky tert-butyl group effectively shields one face of the C=N double bond. Consequently, the delivery of a hydride reducing agent occurs preferentially from the less sterically hindered face, leading to the formation of one diastereomer in high excess. The auxiliary can then be cleaved under acidic conditions to yield the enantiomerically pure primary amine.
Experimental Workflow Diagram
Caption: Asymmetric synthesis via a chiral sulfinamide auxiliary.
Detailed Experimental Protocol
Step 1: Synthesis of the N-tert-Butanesulfinyl Imine
-
To a solution of 2-cyclohexyl-2-oxoacetaldehyde (1.0 eq) in THF, add (R)-tert-butanesulfinamide (1.05 eq).
-
Add titanium (IV) ethoxide (2.0 eq) dropwise and stir the resulting mixture at room temperature for 12-18 hours.
-
Upon completion (monitored by TLC), quench the reaction by adding brine.
-
Filter the mixture through a pad of celite and extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude imine, which is used directly in the next step.
Step 2: Diastereoselective Reduction
-
Dissolve the crude N-sulfinyl imine from the previous step in anhydrous THF and cool the solution to -78 °C under a nitrogen atmosphere.
-
Add L-Selectride® (1.5 eq, 1.0 M solution in THF) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Step 3: Auxiliary Cleavage
-
Dissolve the crude sulfinamide from the reduction step in methanol.
-
Add a solution of HCl in methanol (e.g., 3 M) and stir at room temperature for 1 hour.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with a saturated NaHCO₃ solution to neutralize excess acid and remove the cleaved auxiliary.
-
Dry the organic layer, concentrate, and purify the crude product by flash column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) to afford pure this compound.
Validation: The enantiomeric excess (ee) of the final product must be determined by chiral HPLC analysis.[1]
Methodology II: Chiral Resolution of Racemic Amine
Chiral resolution is a pragmatic and widely used industrial method for separating enantiomers.[5] The strategy hinges on reacting the racemic amino alcohol with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These salts possess different physical properties, most notably solubility, allowing for their separation by fractional crystallization.[5]
Causality and Experimental Rationale
The reaction of a racemic base (R/S)-amine with a single enantiomer of a chiral acid, such as (L)-(+)-tartaric acid, results in two different chemical entities: the (R)-amine-(L)-acid salt and the (S)-amine-(L)-acid salt. These are diastereomers, not mirror images, and thus have distinct solubilities in a given solvent system. By carefully selecting the solvent, one diastereomeric salt can be induced to crystallize preferentially from the solution, leaving the other in the mother liquor. The crystallized salt is then isolated, and the chiral acid is removed by treatment with a base to liberate the desired enantiomerically pure amine.
Experimental Workflow Diagram
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Detailed Experimental Protocol
Step 1: Preparation of Racemic 2-Amino-2-cyclohexylethanol
-
The racemic amino alcohol can be prepared via standard methods, such as the reduction of 2-amino-2-cyclohexylacetophenone with sodium borohydride.
Step 2: Diastereomeric Salt Formation and Crystallization
-
Dissolve racemic 2-Amino-2-cyclohexylethanol (1.0 eq) in a suitable solvent, such as methanol or ethanol, with gentle heating.
-
In a separate flask, dissolve (L)-(+)-tartaric acid (0.5 eq) in the minimum amount of the same solvent.
-
Add the tartaric acid solution to the amine solution. The mixture may become cloudy as the salts begin to form.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate complete crystallization. The (R)-amine-(L)-tartrate salt is often the less soluble diastereomer.
Step 3: Isolation and Liberation of the (R)-Enantiomer
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
To confirm enrichment, a small sample of the salt can be basified and analyzed by chiral HPLC. The mother liquor will be enriched in the (S)-enantiomer.
-
Recrystallize the salt from fresh solvent if necessary to achieve high diastereomeric purity.
-
Dissolve the purified diastereomeric salt in water and add aqueous NaOH (e.g., 2 M) until the pH is >11.
-
Extract the liberated free amine into an organic solvent like dichloromethane or ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous K₂CO₃ or MgSO₄, filter, and remove the solvent under reduced pressure to yield enantiomerically enriched this compound.
Methodology III: Biocatalytic Synthesis
Biocatalysis offers a powerful and sustainable alternative for producing chiral compounds.[8] Enzymes such as amine dehydrogenases (AmDHs) or keto reductases (KREDs) can perform highly selective transformations that are often difficult to achieve with traditional chemical catalysts.[10][11] For the synthesis of this compound, a reductive amination of an α-hydroxy ketone precursor is a highly attractive route.[10]
Causality and Experimental Rationale
Engineered amine dehydrogenases (AmDHs) are capable of catalyzing the direct reductive amination of a ketone to a chiral amine with exquisite stereoselectivity.[10] The reaction requires a source of ammonia (e.g., ammonium chloride) and a reducing cofactor, typically NADH or NADPH. The enzyme's active site is a precisely shaped chiral environment that binds the ketone substrate in a specific orientation. This orientation dictates that the hydride transfer from the cofactor and the addition of the amino group occur stereospecifically, leading to the formation of a single enantiomer of the product. A cofactor recycling system, such as formate dehydrogenase (FDH) with sodium formate, is almost always employed to regenerate the expensive NADH in situ, making the process economically viable.[11][12]
Experimental Workflow Diagram
Caption: Biocatalytic synthesis using an amine dehydrogenase with cofactor recycling.
Detailed Experimental Protocol
Step 1: Reaction Setup
-
In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 8.0).
-
Add sodium formate (1.5 eq) and ammonium chloride (5-10 eq).
-
Add the cofactor NAD⁺ (0.01 eq).
-
Add the enzymes: a suitable (R)-selective amine dehydrogenase and formate dehydrogenase.
-
Initiate the reaction by adding the substrate, 1-cyclohexyl-2-hydroxyethan-1-one (1.0 eq), dissolved in a minimal amount of a water-miscible co-solvent like DMSO if necessary.
Step 2: Biotransformation
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours.
-
Monitor the reaction progress by HPLC or GC analysis of substrate consumption and product formation.
Step 3: Product Isolation
-
Once the reaction is complete, terminate it by adding a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or by centrifuging to remove the enzyme (if using whole cells or immobilized enzyme).
-
Adjust the pH of the aqueous layer to >11 with NaOH to ensure the product is in its free base form.
-
Extract the product into the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or crystallization as needed.
Characterization and Purity Analysis
Regardless of the synthetic route chosen, rigorous characterization is essential.
-
Structural Verification: The identity and structural integrity of the synthesized this compound should be confirmed using standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Enantiomeric Purity: The determination of enantiomeric excess (% ee) is the most critical analysis for this target molecule. This is reliably achieved using High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (e.g., Chiralpak® or Chiralcel® columns).[1][13] A small sample of the final product is derivatized if necessary and injected onto the column, and the relative peak areas of the two enantiomers are used to calculate the % ee.
Comparative Analysis of Synthetic Routes
| Feature | Asymmetric Synthesis (Chiral Auxiliary) | Chiral Resolution | Biocatalysis (Reductive Amination) |
| Stereoselectivity | Very High (Often >98% de) | N/A (Separation) | Excellent (Often >99% ee) |
| Theoretical Yield | High (<100%) | Low (≤50%) | High (<100%) |
| Scalability | Good, but can be limited by reagent cost | Excellent, widely used in industry | Good and improving rapidly |
| Reagents | Stoichiometric chiral auxiliary, cryogenic conditions | Stoichiometric resolving agent | Catalytic enzyme, mild aqueous conditions |
| Pros | High stereocontrol, high theoretical yield | Robust, well-established technology | "Green" process, exceptional selectivity, mild conditions |
| Cons | Cost of auxiliary, removal of byproducts | Inherent 50% loss of material, often requires optimization | Enzyme availability/cost, substrate scope can be limited |
Conclusion
The synthesis of enantiomerically pure this compound is a critical enabling step for the development of novel pharmaceuticals. This guide has detailed three distinct and powerful methodologies—asymmetric synthesis, chiral resolution, and biocatalysis—to achieve this goal.
-
Asymmetric synthesis offers an elegant and high-yielding route, ideal for research and development where atom economy is valued.
-
Chiral resolution remains a workhorse for large-scale industrial production due to its robustness and scalability, despite its inherent yield limitation.
-
Biocatalysis represents the cutting edge of sustainable chemical manufacturing, providing unparalleled selectivity under environmentally benign conditions.[7]
The choice of method will ultimately depend on factors such as the required scale, cost of goods, available equipment, and environmental considerations. By understanding the fundamental principles and practical execution of each approach, researchers and drug development professionals can make informed decisions to efficiently advance their discovery and manufacturing programs.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Spectroscopic Signature of (R)-2-Amino-2-cyclohexylethanol: A Technical Guide
This technical guide provides an in-depth analysis of the expected spectroscopic characteristics of (R)-2-Amino-2-cyclohexylethanol, a chiral amino alcohol with significant potential in pharmaceutical synthesis. Given the absence of publicly available experimental spectra for this specific enantiomer, this document leverages established spectroscopic principles and data from structurally analogous compounds to predict its signature in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This predictive analysis serves as a robust reference for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and characterization of this and related chiral synthons.
Molecular Structure and Its Spectroscopic Implications
This compound is a chiral molecule featuring a cyclohexyl ring, a stereocenter at the C2 carbon, and primary amino and hydroxyl functional groups. This unique combination of structural elements gives rise to a distinct spectroscopic fingerprint. The cyclohexyl group will dominate the aliphatic region of the NMR spectra, while the amino and hydroxyl groups will produce characteristic signals in both NMR and IR spectroscopy. The overall structure will also dictate the fragmentation patterns observed in mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show a complex aliphatic region due to the cyclohexyl protons, along with distinct signals for the protons on the ethanol backbone and the exchangeable protons of the amino and hydroxyl groups.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| Cyclohexyl protons (CH, CH₂) | 0.8 - 1.9 | Multiplet (m) | A complex, overlapping region of signals from the 11 protons on the cyclohexyl ring. |
| Methine proton (CH-N) | 2.5 - 3.0 | Multiplet (m) | This proton is adjacent to the amino group and the cyclohexyl ring, leading to complex splitting. |
| Methylene protons (CH₂-O) | 3.4 - 3.8 | Multiplet (m) | Diastereotopic protons due to the adjacent chiral center, potentially appearing as a complex multiplet. |
| Amine protons (NH₂) | Broad singlet (br s) | Exchangeable with D₂O. Chemical shift is concentration and solvent dependent. | |
| Hydroxyl proton (OH) | Broad singlet (br s) | Exchangeable with D₂O. Chemical shift is concentration and solvent dependent. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| Cyclohexyl carbons (CH₂) | 25 - 40 | Multiple signals expected for the different carbons of the cyclohexyl ring. |
| Methine carbon (CH-N) | 55 - 65 | The carbon of the chiral center, attached to the nitrogen. |
| Methylene carbon (CH₂-O) | 60 - 70 | The carbon attached to the hydroxyl group. |
Rationale Behind NMR Predictions
The predicted chemical shifts are based on the analysis of related structures. For instance, in 2-cyclohexylethanol, the protons of the ethyl group adjacent to the ring and the hydroxyl group show characteristic shifts that inform our predictions. Similarly, the presence of the electron-withdrawing amino group is expected to deshield the adjacent methine and methylene protons and carbons, shifting their signals downfield compared to a simple alkyl chain.
Experimental Protocol for NMR Spectroscopy
A detailed protocol for acquiring high-quality NMR spectra is crucial for structural verification.
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). The choice of solvent can affect the chemical shifts of exchangeable protons.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and match the probe for the ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
To confirm the NH₂ and OH protons, perform a D₂O exchange experiment. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals for the exchangeable protons will disappear or significantly diminish.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.
-
Consider running a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
Caption: Generalized workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be characterized by the stretching and bending vibrations of its amine and hydroxyl groups, as well as the C-H bonds of the cyclohexyl ring.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3400 - 3200 | O-H and N-H stretching | Strong, Broad |
| 2960 - 2850 | C-H stretching (aliphatic) | Strong |
| 1650 - 1580 | N-H bending (scissoring) | Moderate |
| 1470 - 1445 | C-H bending (scissoring) | Moderate |
| 1150 - 1050 | C-O stretching | Strong |
| 1080 - 1020 | C-N stretching | Moderate |
Rationale and Interpretation
The broadness of the O-H and N-H stretching bands is a result of hydrogen bonding. The presence of two overlapping broad peaks in this region would be a strong indicator of both functional groups. The strong aliphatic C-H stretching bands are characteristic of the cyclohexyl group.
Experimental Protocol for FTIR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid or low-melting solid, a thin film can be prepared between two KBr or NaCl plates.
-
KBr Pellet: If the sample is a solid, grind a small amount (1-2 mg) with dry KBr powder and press into a transparent pellet.
-
ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal. This is a common and convenient method.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance versus wavenumber.
-
An In-depth Technical Guide to (R)-2-Amino-2-cyclohexylethanol: Synthesis, Properties, and Applications in Drug Discovery
Abstract
(R)-2-Amino-2-cyclohexylethanol, a chiral β-amino alcohol, is a valuable building block in modern organic and medicinal chemistry. Its structural rigidity, conferred by the cyclohexyl moiety, and the stereochemically defined arrangement of its amino and hydroxyl groups make it a significant synthon for the development of complex molecular architectures. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, stereoselective synthesis, and established applications, particularly its role as a chiral auxiliary and a precursor in the synthesis of pharmaceutical agents. The content is tailored for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the utilization of this versatile chiral compound.
Introduction: The Significance of Chiral β-Amino Alcohols
The β-amino alcohol motif is a privileged scaffold found in a vast array of natural products, pharmaceuticals, and chiral catalysts. The precise spatial orientation of the amino and hydroxyl groups is often critical for conferring specific biological activities or for directing the stereochemical outcome of a chemical transformation. This compound, also known as D-Cyclohexylglycinol, belongs to this important class of compounds. Its chirality, coupled with the lipophilic and conformationally restricted cyclohexyl group, provides a unique set of properties that are highly sought after in the design of new chemical entities. This guide aims to be a definitive resource on this compound, consolidating its core technical data and exploring its practical applications.
Physicochemical and Structural Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in research and development.
| Property | Value | Source(s) |
| CAS Number | 85711-13-3 | [1][2] |
| Molecular Formula | C₈H₁₇NO | [3][4][5] |
| Molecular Weight | 143.23 g/mol | [3][4] |
| Appearance | Solid | [3] |
| Optical Rotation [α] | -9° | [1] |
| Purity | ≥97% (typical) | [3] |
| Storage Conditions | 2-8°C, inert atmosphere | [2] |
The structure of this compound is characterized by a stereogenic center at the carbon atom bearing both the amino and the cyclohexyl groups. This defined stereochemistry is the source of its utility in asymmetric synthesis.
Stereoselective Synthesis
The primary and most efficient route for the synthesis of enantiomerically pure this compound is through the reduction of its corresponding chiral amino acid precursor, (R)-2-amino-2-cyclohexylacetic acid (also known as D-cyclohexylglycine). This "chiral pool" approach leverages the readily available and optically pure amino acid to produce the target amino alcohol without the need for complex asymmetric catalysis or resolution of a racemic mixture.
Synthetic Pathway Overview
The overall transformation involves the reduction of the carboxylic acid functional group of D-cyclohexylglycine to a primary alcohol. This is typically achieved using a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ethereal solvent like tetrahydrofuran (THF).
Caption: Synthetic route from D-cyclohexylglycine.
Experimental Protocol: Reduction of D-Cyclohexylglycine
The following protocol is a representative procedure for the laboratory-scale synthesis of this compound. Disclaimer: This protocol should only be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.
Materials:
-
(R)-2-amino-2-cyclohexylacetic acid (D-Cyclohexylglycine)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
1 M Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or other suitable extraction solvent
Procedure:
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (typically 2-3 molar equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Addition of Precursor: D-Cyclohexylglycine (1.0 equivalent) is added portion-wise to the stirred LiAlH₄ suspension at room temperature. The addition should be controlled to manage any exothermic reaction.
-
Reaction: The reaction mixture is heated to reflux (approximately 65-70°C) and maintained for several hours (typically 4-12 hours) until the reaction is complete (monitored by TLC or LC-MS).
-
Quenching: After completion, the reaction mixture is cooled to 0°C in an ice bath. The excess LiAlH₄ is carefully quenched by the sequential and slow addition of water, followed by 1 M aqueous NaOH solution, and then more water (a Fieser workup). This procedure is highly exothermic and requires careful control.
-
Workup: The resulting mixture is filtered to remove the aluminum salts. The filtrate is then extracted multiple times with a suitable organic solvent such as dichloromethane.
-
Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification, if necessary, can be achieved by crystallization or column chromatography.
Applications in Drug Discovery and Asymmetric Synthesis
Chiral β-amino alcohols are cornerstones in the synthesis of enantiomerically pure pharmaceuticals. They can be incorporated into the final drug structure or used as transient chiral auxiliaries to control the stereochemistry of key bond-forming reactions.
Role as a Chiral Building Block
This compound serves as a chiral synthon, providing a pre-defined stereocenter that can be elaborated into a more complex active pharmaceutical ingredient (API). The combination of the amine and alcohol functionalities allows for a wide range of chemical transformations, including N-alkylation, acylation, and O-alkylation, to build up the target molecule. While specific examples of marketed drugs containing the this compound scaffold are not prevalent in publicly accessible literature, its structural motifs are highly relevant to compounds targeting a variety of biological systems. For instance, related amino alcohol structures are found in antiviral and anticancer agents.[6]
Utility as a Chiral Auxiliary
A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. This compound is an ideal candidate for this role.
Mechanism of Action as a Chiral Auxiliary:
-
Attachment: The amino alcohol is covalently bonded to a prochiral substrate, for example, by forming an amide with a carboxylic acid.
-
Stereodirection: The bulky cyclohexyl group and the chiral center of the auxiliary create a sterically hindered environment around the reaction center. This forces an incoming reagent to approach from the less hindered face, leading to the formation of one diastereomer in excess.
-
Cleavage: After the reaction, the auxiliary is cleaved from the product, typically by hydrolysis, to yield the enantiomerically enriched target molecule.
Caption: General workflow for using a chiral auxiliary.
While specific, high-impact examples for this compound are proprietary or less documented, its structural analogue, (1S,2R)-2-aminocyclopentan-1-ol, has been shown to be an effective chiral auxiliary in asymmetric alkylation and aldol reactions, achieving excellent diastereoselectivities (>99%).[7] This strongly supports the potential of this compound for similar applications.
Conclusion and Future Outlook
This compound is a valuable and versatile chiral building block with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis from the chiral pool, combined with its well-defined stereochemistry and useful bifunctionality, makes it an attractive tool for the construction of complex, enantiomerically pure molecules. While its full potential in blockbuster pharmaceuticals may yet to be fully realized or disclosed, the fundamental principles of its utility as both a synthon and a chiral auxiliary are well-established. As the demand for stereochemically pure drugs continues to grow, the importance of foundational chiral molecules like this compound in the drug discovery and development pipeline is set to increase. Future research will likely focus on incorporating this and similar scaffolds into novel therapeutic agents and developing new catalytic systems where it can act as a chiral ligand.
References
- 1. 85711-13-3 D-Cyclohexylglycinol AKSci V8127 [aksci.com]
- 2. 85711-13-3|D-CHG-OL|BLD Pharm [bldpharm.com]
- 3. This compound | 85711-13-3 [sigmaaldrich.com]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. 2-Amino-2-cyclohexylethanol | CAS#:99839-72-2 | Chemsrc [chemsrc.com]
- 6. mdpi.com [mdpi.com]
- 7. Asymmetric alkylations and aldol reactions: (1 S,2 R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility and stability of (R)-2-Amino-2-cyclohexylethanol
An In-depth Technical Guide to the Solubility and Stability of (R)-2-Amino-2-cyclohexylethanol
Abstract
This compound is a chiral amino alcohol with significant potential as a building block in pharmaceutical synthesis. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in drug development and manufacturing. This guide provides a comprehensive overview of the predicted solubility and stability characteristics of this compound based on its structural features and data from analogous compounds. Furthermore, it offers detailed, field-proven protocols for the experimental determination of these critical parameters, empowering researchers and drug development professionals to conduct robust and reliable assessments.
Introduction to this compound
This compound, a chiral 1,2-amino alcohol, possesses a unique combination of functional groups: a primary amine, a primary alcohol, and a bulky, non-polar cyclohexyl group. This trifecta of functionalities imparts a specific set of physicochemical properties that dictate its behavior in various solvent systems and under different environmental conditions. The stereochemistry of the molecule further adds to its complexity and is a critical consideration in its application, particularly in the synthesis of enantiomerically pure pharmaceuticals.
The presence of both a hydrogen-bond-donating and -accepting amino group, along with a hydroxyl group, suggests a degree of polarity. However, the large, hydrophobic cyclohexyl ring significantly influences its overall solubility profile, creating a molecule with amphiphilic characteristics. Understanding this balance is key to selecting appropriate solvents for reactions, formulations, and purification processes.
Solubility Profile: A Predictive and Experimental Approach
A comprehensive understanding of a compound's solubility is fundamental to its application in pharmaceutical development. While specific quantitative solubility data for this compound is not extensively reported in the literature, a predictive analysis based on its structural components can provide valuable insights.
Predicted Solubility
The solubility of this compound is governed by the interplay between its polar and non-polar moieties.
-
Polar Solvents (e.g., Water, Methanol, Ethanol): The amino and hydroxyl groups can participate in hydrogen bonding with polar protic solvents.[1] However, the large, non-polar cyclohexyl group is expected to limit its aqueous solubility.[2] It is predicted to have moderate solubility in polar protic solvents, with solubility likely increasing with the alkyl chain length of the alcohol (methanol > ethanol). The solubility of amino acids, which also contain amino and carboxylic acid groups, is known to be influenced by the nature of their side chains, with longer, more hydrophobic side chains generally leading to lower aqueous solubility.[3][4]
-
Non-Polar Solvents (e.g., Hexane, Toluene): The hydrophobic cyclohexyl group will favor interaction with non-polar solvents. However, the energetic penalty of desolvating the polar amino and hydroxyl groups will likely result in low solubility in highly non-polar solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, THF): These solvents can act as hydrogen bond acceptors, interacting with the amino and hydroxyl groups. Given the compound's mixed polarity, it is anticipated to exhibit good solubility in polar aprotic solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly to Moderately Soluble | Hydrogen bonding potential of -NH2 and -OH groups is offset by the hydrophobic cyclohexyl group.[1][2] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | Favorable interactions with the polar functional groups without the high energetic cost of disrupting a strong hydrogen-bonding network like water. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Sparingly Soluble to Insoluble | The energy required to break the intermolecular hydrogen bonds of the compound is not compensated by the weak van der Waals interactions with the solvent. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the equilibrium solubility of this compound.
Methodology: Isothermal Shake-Flask Method
This method is considered the gold standard for solubility determination due to its simplicity and reliability.
Step-by-Step Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to several vials, each containing a known volume of the selected solvent.
-
Ensure that a solid phase remains present in all vials to confirm saturation.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C and 37 °C to assess temperature dependence).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method).
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[5][6]
-
-
Data Analysis:
-
Calculate the solubility as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
-
Perform the experiment in triplicate for each solvent and temperature to ensure reproducibility.
-
Diagram of the Solubility Determination Workflow
Caption: Workflow for experimental solubility determination.
Chemical Stability: Degradation Pathways and Stress Testing
The stability of a pharmaceutical compound is a critical quality attribute that ensures its safety and efficacy over its shelf life.[7] Amino alcohols can be susceptible to several degradation pathways.
Potential Degradation Pathways
Based on the functional groups present in this compound, the following degradation pathways can be anticipated:
-
Oxidation: The primary amine and primary alcohol are both susceptible to oxidation.[8][9] Oxidation of the amino group can lead to the formation of imines, nitroso, or nitro compounds. The primary alcohol can be oxidized to an aldehyde and subsequently to a carboxylic acid. The presence of atmospheric oxygen or residual oxidizing agents from synthesis can initiate these processes.
-
Reaction with Carbon Dioxide: Primary amines can react with atmospheric carbon dioxide, particularly in the presence of moisture, to form carbamates.[10][11] While this is often a reversible process, it can lead to the formation of impurities.
-
Dehydration: Under acidic conditions and at elevated temperatures, elimination of water from the alcohol and a proton from the adjacent carbon could potentially occur, although this is less likely for a primary alcohol compared to secondary or tertiary alcohols.
-
Deamination: While generally requiring more forcing conditions, deamination of the amino group is a possible degradation pathway, particularly at high temperatures or in the presence of specific catalysts.[12]
Diagram of Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[13] The following protocol is based on the International Council for Harmonisation (ICH) guidelines.
Objective: To achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can detect and resolve the degradation products from the parent compound.[14]
Step-by-Step Protocol:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent like acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours).[14] If no degradation is observed, a higher concentration of acid (e.g., 1 M HCl) or higher temperature can be used.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60 °C for a specified time.[14] If necessary, use 1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified time.[14]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) in an oven for a defined period (e.g., 48 hours).[14] Also, heat the stock solution at a high temperature (e.g., 80 °C).
-
Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from the stressed solutions.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. A photodiode array (PDA) detector is useful for assessing peak purity. Mass spectrometry (MS) can be used to identify the degradation products.
-
Diagram of the Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study.
Analytical Methodologies
A robust analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the technique of choice for the analysis of non-volatile, polar compounds like this compound.
-
Separation Mode: Reversed-phase HPLC is generally suitable.[6] Due to the basic nature of the amino group, an ion-pairing agent might be necessary to achieve good peak shape, or the analysis can be performed at a pH where the amine is protonated.
-
Stationary Phase: A C18 or C8 column is a good starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used.
-
Detection: UV detection at a low wavelength (around 200-210 nm) is possible due to the absorbance of the functional groups.[6] For higher sensitivity and selectivity, especially for identifying degradation products, coupling HPLC with a mass spectrometer (LC-MS) is highly recommended.[5]
Conclusion
While specific published data on the solubility and stability of this compound is limited, a strong predictive understanding can be derived from its chemical structure. This guide provides a framework for anticipating its behavior in various solvents and under stress conditions. The detailed experimental protocols herein offer a clear and robust pathway for researchers and drug development professionals to generate the necessary quantitative data to support the advancement of pharmaceutical candidates that utilize this important chiral building block. Adherence to these systematic approaches will ensure the generation of high-quality, reliable data essential for regulatory submissions and successful product development.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. lcms.cz [lcms.cz]
- 7. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 8. ir.library.louisville.edu [ir.library.louisville.edu]
- 9. mdpi.com [mdpi.com]
- 10. Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 13. (Open Access) Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs (2000) | Saranjit Singh | 284 Citations [scispace.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Discovery and History of Cyclohexylethanolamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of bronchodilators for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) has been a cornerstone of medicinal chemistry for the better part of a century. Within this therapeutic class, cyclohexylethanolamine derivatives have emerged as a significant scaffold, leading to the discovery of potent and selective β2-adrenergic receptor agonists. This technical guide provides a comprehensive overview of the discovery, history, and development of these compounds, from their conceptual origins in early adrenergic research to the synthesis and pharmacological evaluation of key derivatives. We will delve into the critical structure-activity relationships that govern their efficacy and selectivity, with a particular focus on the role of the cyclohexyl moiety. Furthermore, this guide will present detailed synthetic protocols and quantitative pharmacological data to serve as a valuable resource for researchers in the field of respiratory drug discovery.
A Historical Trajectory: From Adrenaline to Selective β2-Agonists
The journey toward modern bronchodilator therapy began with the isolation of adrenaline (epinephrine) in 1901 by Jōkichi Takamine.[1] While effective in treating asthma attacks when administered subcutaneously, its non-selective action on various adrenergic receptors led to significant cardiovascular side effects.[1] The quest for more selective and safer bronchodilators drove the development of synthetic adrenaline congeners. A pivotal moment came in 1940 with the discovery of isoproterenol (isoprenaline), a non-selective β-agonist with reduced side effects compared to adrenaline.[2] The subsequent differentiation of β-adrenoceptors into β1 (predominantly in the heart) and β2 (predominantly in the bronchial smooth muscle) subtypes in 1967 was a watershed moment, paving the way for the design of β2-selective agonists.[3][4]
This led to the synthesis of the first clinically successful short-acting β2-agonist (SABA), salbutamol (albuterol), by a team at Glaxo in 1968.[3] The key structural modification in salbutamol was the replacement of the catechol 3-hydroxyl group with a hydroxymethyl group, which conferred β2-selectivity and resistance to metabolism by catechol-O-methyltransferase (COMT).[5] Another critical feature was the incorporation of a bulky N-alkyl substituent, a tertiary butyl group, which was found to be crucial for β2-selectivity.[5] The success of salbutamol spurred further research into the structure-activity relationships of N-substituted phenylethanolamines, setting the stage for the exploration of other bulky lipophilic groups, including the cyclohexyl moiety.
The development of long-acting β2-agonists (LABAs) like salmeterol and formoterol in the 1990s marked another significant advancement, offering prolonged bronchodilation and improved patient convenience.[2][6] More recently, ultra-long-acting β2-agonists (ultra-LABAs) such as indacaterol, olodaterol, and vilanterol have been introduced, allowing for once-daily dosing.[3][7]
The Cyclohexylethanolamine Scaffold: Rationale and Significance
The general structure of a phenylethanolamine β2-agonist consists of a substituted phenyl ring, an ethanolamine side chain, and a bulky N-alkyl substituent. The N-alkyl group plays a crucial role in determining the affinity and selectivity for the β2-adrenergic receptor. As the bulk of the nitrogen substituent increases, α-receptor agonist activity decreases, while β-receptor activity increases.[5]
The cyclohexyl group, as a bulky and lipophilic moiety, emerged as a promising substituent for several reasons:
-
Bioisosterism: The cyclohexyl group can act as a bioisostere for other bulky alkyl groups like the tertiary-butyl group, potentially offering a different conformational profile within the receptor binding pocket.
-
Lipophilicity: The lipophilicity of the N-substituent is a key determinant of the duration of action of β2-agonists.[8] The cyclohexyl group contributes to the overall lipophilicity of the molecule, which can lead to a longer duration of action by allowing the drug to remain in the airway tissues and act as a depot.[8]
-
Receptor Interactions: The three-dimensional structure of the cyclohexyl ring can facilitate specific hydrophobic interactions within the binding site of the β2-adrenergic receptor, potentially enhancing binding affinity.
One notable example of a cyclohexylethanolamine derivative is hexoprenaline, a β2-selective agonist used as a bronchodilator and tocolytic agent.[9][10] Its structure features two phenylethanolamine moieties linked by a hexamethylene chain, with each nitrogen atom being part of a cyclohexylethanolamine-like structure. The bronchodilator effects of hexoprenaline have been shown to be comparable to those of salbutamol.[11]
Core Synthetic Strategies for Cyclohexylethanolamine Derivatives
The synthesis of cyclohexylethanolamine derivatives generally follows a convergent approach, involving the preparation of a substituted phenylethanolamine core followed by N-alkylation with a cyclohexyl-containing moiety, or the reaction of a phenacyl halide with a cyclohexylamine derivative followed by reduction.
A common and adaptable synthetic route starts from a substituted phenacyl halide (e.g., a bromoacetophenone). This intermediate can then be reacted with a primary or secondary amine containing the desired N-substituent (in this case, cyclohexylamine or a derivative thereof). The resulting α-aminoketone is then reduced to the corresponding ethanolamine.
Below is a generalized synthetic workflow:
Caption: Generalized synthetic workflow for cyclohexylethanolamine derivatives.
Detailed Experimental Protocol: Synthesis of N-Cyclohexyl-2-amino-1-phenylethanol
This protocol describes a representative synthesis of a simple cyclohexylethanolamine derivative. Researchers can adapt this methodology by using appropriately substituted starting materials to generate a library of analogs for SAR studies.
Step 1: Synthesis of 2-(Cyclohexylamino)-1-phenylethan-1-one
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (50.2 mmol) of 2-bromo-1-phenylethan-1-one in 100 mL of anhydrous acetonitrile.
-
Addition of Reagents: To this solution, add 10.9 mL (100.4 mmol, 2.0 equivalents) of cyclohexylamine and 7.0 g (50.2 mmol, 1.0 equivalent) of anhydrous potassium carbonate.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Purification: Recrystallize the crude product from ethanol to afford 2-(cyclohexylamino)-1-phenylethan-1-one as a white crystalline solid.
Step 2: Reduction to N-Cyclohexyl-2-amino-1-phenylethanol
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve 8.0 g (36.8 mmol) of 2-(cyclohexylamino)-1-phenylethan-1-one in 150 mL of methanol. Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add 2.8 g (73.6 mmol, 2.0 equivalents) of sodium borohydride in small portions over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Quench the reaction by the slow addition of 50 mL of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system to yield N-cyclohexyl-2-amino-1-phenylethanol.[5]
Structure-Activity Relationship (SAR) and Pharmacological Profile
The pharmacological activity of cyclohexylethanolamine derivatives is highly dependent on their chemical structure. The following sections outline the key SAR principles.
Caption: Key structure-activity relationships for phenylethanolamine-based β2-agonists.
The N-Cyclohexyl Substituent
The N-substituent is a primary determinant of β2-receptor selectivity. The bulky and lipophilic nature of the cyclohexyl group generally confers high affinity for the β2-receptor. In a study comparing various N-substituted phenylethanolamines, it was found that increasing the bulk of the N-alkyl group generally leads to a decrease in α-adrenergic activity and an increase in β-adrenergic activity.[5] While the t-butyl group of salbutamol is highly effective, the cyclohexyl group offers a different steric profile that can also lead to potent β2-agonism.
Aromatic Ring Substituents
Substitutions on the phenyl ring are critical for both receptor interaction and metabolic stability.
-
Hydroxyl Groups: Catecholamines (with 3,4-dihydroxy substitution) exhibit maximal β-agonist activity but are susceptible to rapid metabolism by COMT.[5]
-
"Phenol Equivalents": Replacing the 3-hydroxyl group with moieties like a hydroxymethyl group (as in salbutamol) or a formamido group (as in formoterol) maintains β2-agonist activity while preventing COMT-mediated metabolism, thus prolonging the duration of action.[5]
The Ethanolamine Side Chain
The ethanolamine side chain is essential for receptor binding and activation. The hydroxyl group on the β-carbon is crucial for potent agonist activity, as it is believed to form a key hydrogen bond with a serine residue in the binding pocket of the β2-receptor. The stereochemistry at this carbon is also important, with the (R)-enantiomer being the more active isomer.
Mechanism of Action: From Receptor Binding to Bronchodilation
Cyclohexylethanolamine derivatives, like other β2-agonists, exert their therapeutic effect by binding to and activating β2-adrenergic receptors on the surface of airway smooth muscle cells.[7][12] This initiates a cascade of intracellular events:
-
Receptor Activation: The binding of the agonist induces a conformational change in the β2-receptor.
-
G-Protein Coupling: The activated receptor couples to a stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The α-subunit of the Gs protein dissociates and activates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
PKA Activation: The increase in intracellular cAMP levels activates protein kinase A (PKA).
-
Smooth Muscle Relaxation: PKA phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase. This results in the relaxation of the airway smooth muscle and bronchodilation.[12]
Caption: Signaling pathway of β2-adrenergic receptor agonists.
Quantitative Pharmacological Data
The potency and selectivity of β2-agonists are typically quantified by their EC50 (half-maximal effective concentration) and Ki (inhibitory constant) values, respectively. The following table summarizes representative pharmacological data for some common β2-agonists, illustrating the high potency and selectivity that can be achieved with this class of compounds.
| Compound | Receptor | EC50 (µM) | Selectivity (β2/β1) |
| Salbutamol | β2 | 0.6 | ~30-fold |
| Terbutaline | β2 | 2.3 | ~60-fold |
| Salmeterol | β2 | 0.0012 | >1000-fold |
| Isoprenaline | β1/β2 | 0.08 | Non-selective |
Data adapted from various sources for illustrative purposes.[13][14]
Future Directions and Conclusion
The discovery and development of cyclohexylethanolamine derivatives and other β2-agonists have revolutionized the management of asthma and COPD. The journey from the non-selective adrenaline to highly selective and long-acting agents demonstrates the power of medicinal chemistry and a deep understanding of structure-activity relationships.
Future research in this area is likely to focus on:
-
Biased Agonism: Developing ligands that selectively activate the Gs-protein signaling pathway leading to bronchodilation, while avoiding the β-arrestin pathway which is implicated in receptor desensitization and potential pro-inflammatory effects.[3]
-
Ultra-Long-Acting Agents: The development of more once-daily β2-agonists to improve patient adherence and provide consistent bronchodilation.
-
Combination Therapies: The formulation of single-inhaler therapies combining a LABA or ultra-LABA with a long-acting muscarinic antagonist (LAMA) and/or an inhaled corticosteroid (ICS) to target different aspects of airway obstruction and inflammation.
References
- 1. Discovery and development of beta2 agonists - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The evolution of beta2-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. Pharmacological similarities and differences between beta2-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beta-adrenergic bronchodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hexoprenaline | C22H32N2O6 | CID 3609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Bronchodilator effect of hexoprenaline aerosol in bronchial asthma and chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 13. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Comparison of the Molecular Pharmacological Properties of Current Short, Long, and Ultra‐Long‐Acting β2‐Agonists Used for Asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of (R)-2-Amino-2-cyclohexylethanol as a Chiral Building Block
An In-depth Technical Guide to the Commercial Availability, Quality Control, and Handling of (R)-2-Amino-2-cyclohexylethanol
This compound is a valuable chiral amino alcohol that serves as a critical intermediate in advanced chemical and pharmaceutical synthesis.[1][][3] Its bifunctional nature, containing both a primary amine and a primary alcohol on a stereochemically defined cyclohexyl backbone, makes it a versatile building block for the construction of complex, high-value molecules. In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms is paramount, as different enantiomers of a chiral drug can exhibit widely varying pharmacological and toxicological profiles.[4][5] Consequently, access to enantiomerically pure starting materials like this compound is a foundational requirement for the synthesis of single-enantiomer pharmaceuticals, ensuring therapeutic efficacy while minimizing potential side effects.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape for this compound, including key suppliers, quality control methodologies, and essential safety and handling protocols.
Commercial Availability and Sourcing
This compound is available from a range of specialty chemical suppliers who cater to the research and development sectors. The compound is typically offered in various purities and quantities, from milligrams to grams, suitable for laboratory-scale synthesis and analysis. While large-scale bulk quantities may require custom synthesis, several reputable vendors list the compound as a catalog item.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | CAS Number | Typical Purity | Notes |
| Sigma-Aldrich (Merck) | 85711-13-3 | 97% | A leading global supplier for life science research and pharmaceutical development. |
| Oakwood Chemical | 85711-13-3 | 98% | Offers various quantities, from 100mg to 1g, with stock available in the USA.[6] |
| Vibrant Pharma Inc. | 99839-72-2 (Racemate) | 97% | While listing the racemate, they may offer resolution services or custom synthesis for the R-enantiomer.[7] |
| Biosynth | 845714-30-9 ((S)-enantiomer) | Not specified | Lists the (S)-enantiomer, indicating capabilities in chiral amino alcohol synthesis.[8] |
| Parchem | 845714-30-9 ((S)-enantiomer) | Not specified | A supplier of specialty chemicals, including the (S)-enantiomer of 2-Amino-2-cyclohexylethanol.[9] |
Note: The CAS number 85711-13-3 specifically corresponds to the (R)-enantiomer, while 99839-72-2 is often used for the racemic mixture. The (S)-enantiomer has the CAS number 845714-30-9. Researchers should always verify the specific enantiomer with the supplier.
The following diagram illustrates the typical supply and quality assurance workflow for acquiring a chiral intermediate like this compound for research purposes.
Caption: Supply and Quality Assurance Workflow.
Synthesis Context and Potential Impurities
Commercially available this compound is typically produced through one of two primary strategies:
-
Asymmetric Synthesis: This involves building the chiral center with the desired (R)-configuration directly from achiral or prochiral starting materials using chiral catalysts or auxiliaries. This method is often preferred for its efficiency.
-
Chiral Resolution: This process starts with the synthesis of a racemic mixture of 2-Amino-2-cyclohexylethanol. The enantiomers are then separated, often by forming diastereomeric salts with a chiral resolving agent (like a chiral acid), followed by fractional crystallization.[]
The synthetic route employed directly influences the potential impurity profile. The most critical impurity is the undesired (S)-enantiomer . For pharmaceutical applications, regulatory bodies require strict control and quantification of enantiomeric impurities.[4] Other potential impurities may include residual solvents, unreacted starting materials, and byproducts from the synthesis.
Quality Control and Analytical Methodologies
Ensuring the chemical purity and, most importantly, the enantiomeric purity of this compound is a non-negotiable step before its use in synthesis. A robust quality control (QC) protocol provides a self-validating system to guarantee the material's integrity.
Key QC Experiments:
-
Identity Verification:
-
NMR Spectroscopy (¹H and ¹³C): Confirms the molecular structure and provides information on chemical purity.
-
Mass Spectrometry (MS): Verifies the molecular weight of the compound.
-
-
Chemical Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC) with UV or MS detection: Quantifies the purity of the compound relative to other chemical impurities.
-
-
Enantiomeric Purity (Enantiomeric Excess - ee%) Assessment:
-
Chiral HPLC: This is the gold standard for separating and quantifying enantiomers.[5] It utilizes a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, resulting in different retention times.
-
Chiral Capillary Electrophoresis (CE): An alternative high-resolution technique for enantioseparation, often used in pharmaceutical analysis.[4][11]
-
Experimental Protocol: Conceptual Workflow for Chiral HPLC Analysis
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are often effective for separating amino alcohols.
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of an alkane (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
-
Instrumentation and Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a small volume (e.g., 5-10 µL) of the sample solution.
-
Run the analysis and record the chromatogram.
-
-
Data Interpretation:
-
Identify the peaks corresponding to the (R) and (S) enantiomers. This is typically done by running an analytical standard of the racemic mixture first.
-
Calculate the area of each peak.
-
Determine the enantiomeric excess (% ee) using the formula: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] * 100
-
The following diagram outlines the critical decision points in the quality control process for a chiral intermediate.
Caption: Quality Control Decision Workflow.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling and storage of this compound are essential for ensuring safety. The information provided here is a summary based on publicly available Safety Data Sheets (SDS).[6][12]
Hazard Identification:
-
Signal Word: Warning[6]
-
Hazard Statements:
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[12]
-
Wear appropriate personal protective equipment, including:
-
Safety glasses or goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
-
-
Avoid contact with skin, eyes, and clothing.[12]
-
Wash hands thoroughly after handling.[12]
Storage:
-
Store away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[12]
Conclusion
This compound is a readily accessible and highly valuable chiral building block for professionals in pharmaceutical and chemical R&D. A clear understanding of the supplier landscape, coupled with rigorous in-house quality control, is fundamental to the successful application of this intermediate. By implementing the analytical workflows and adhering to the safety protocols outlined in this guide, researchers can confidently integrate this compound into their synthetic programs, advancing the discovery and development of novel chemical entities.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 3. scbt.com [scbt.com]
- 4. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. This compound [oakwoodchemical.com]
- 7. vibrantpharma.com [vibrantpharma.com]
- 8. (S)-2-Amino-2-cyclohexylethanol | 845714-30-9 | VIB71430 [biosynth.com]
- 9. parchem.com [parchem.com]
- 11. Chiral analysis - Wikipedia [en.wikipedia.org]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Safe Handling of (R)-2-Amino-2-cyclohexylethanol
This guide provides comprehensive safety and handling protocols for (R)-2-Amino-2-cyclohexylethanol, a key chiral intermediate in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of experimental work. The protocols outlined herein are based on a thorough analysis of available safety data for this compound and related amino alcohols, establishing a self-validating system for safe laboratory operations.
Compound Identification and Hazard Profile
This compound is a chiral amino alcohol valued for its role in asymmetric synthesis. Understanding its fundamental properties is the first step toward safe handling.
| Property | Value | Source |
| CAS Number | 85711-13-3 | --INVALID-LINK-- |
| Molecular Formula | C₈H₁₇NO | --INVALID-LINK-- |
| Molecular Weight | 143.23 g/mol | --INVALID-LINK-- |
| Physical Form | Solid | --INVALID-LINK-- |
| Boiling Point | ~274°C | Inferred from S-enantiomer data |
| Flash Point | ~119°C | Inferred from S-enantiomer data |
GHS Hazard Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized below.
| Hazard Statement | Code | Description |
| Harmful if swallowed | H302 | Ingestion of this substance can lead to adverse health effects. |
| Causes skin irritation | H315 | Direct contact with skin can cause irritation, redness, and discomfort. |
| Causes serious eye irritation | H319 | Direct contact with eyes can cause significant irritation and potential damage. |
| May cause respiratory irritation | H335 | Inhalation of dust or powder may irritate the respiratory tract. |
These classifications necessitate stringent adherence to the handling and personal protective equipment (PPE) guidelines outlined in the subsequent sections. The "Warning" signal word is associated with this compound.
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. This involves a combination of engineering controls, administrative procedures, and appropriate personal protective equipment.
Engineering Controls
-
Ventilation: All handling of this compound solid should be conducted in a well-ventilated area. A certified chemical fume hood is mandatory when manipulating the powder to minimize the risk of inhalation.
-
Eyewash and Safety Shower: A readily accessible and fully functional emergency eyewash station and safety shower are imperative in any laboratory where this compound is handled[1].
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the potential routes of exposure. The following diagram illustrates the minimum required PPE for handling this compound.
Caption: Required PPE for handling this compound.
-
Eye and Face Protection: Chemical safety goggles with side shields are mandatory to protect against splashes and airborne particles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn. It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid skin contamination.
-
Body Protection: A standard laboratory coat should be worn to protect against skin contact. For larger quantities or in situations with a higher risk of splashing, a chemically resistant apron should be used in addition to the lab coat.
-
Respiratory Protection: For situations where dust generation is unavoidable and cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate particulate filter should be used[1].
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is fundamental to preventing accidents and maintaining the chemical's integrity.
Handling
-
Avoid Contact: Do not get in eyes, on skin, or on clothing[2].
-
Avoid Inhalation: Avoid breathing dust. Ensure adequate ventilation and use a fume hood when handling the solid form[2].
-
Grounding: For procedures that may generate static electricity, ensure that equipment is properly grounded to prevent ignition[3].
-
Hygiene: Wash hands thoroughly after handling the compound, and before eating, drinking, or smoking[2].
Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place[2].
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides[2]. Amino alcohols can react exothermically with these substances[4][5].
-
Temperature: While ambient storage is generally acceptable, some suppliers recommend storing at 2-8°C for long-term stability.
Emergency Procedures: A Step-by-Step Guide
In the event of an emergency, a swift and informed response is crucial. The following protocols are designed to guide immediate actions in case of exposure or a spill.
First-Aid Measures
The following diagram outlines the initial response to different types of exposure.
Caption: First-aid workflow for exposure incidents.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention[2].
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2].
Spill Response
-
Small Spills:
-
Large Spills:
-
Evacuate the immediate area and alert others.
-
Restrict access to the area.
-
If safe to do so, turn off ignition sources.
-
Contact your institution's Environmental Health and Safety (EHS) department for assistance.
-
Disposal Considerations
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: This material should be disposed of as hazardous waste.
-
Procedure:
-
Prohibition: Never dispose of this chemical down the drain[6].
Toxicological and Reactivity Data
Toxicological Summary
Reactivity Profile
-
Stability: Stable under recommended storage conditions.
-
Incompatibilities: As an amino alcohol, it is incompatible with:
-
Strong oxidizing agents
-
Strong acids
-
Acid anhydrides
-
Acid chlorides[2]
-
-
Hazardous Decomposition Products: Combustion may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx)[7].
Conclusion
The safe handling of this compound is paramount in a research and development setting. By understanding its hazard profile, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can mitigate the risks associated with this valuable chemical intermediate. This guide serves as a foundational document for establishing safe laboratory practices, and it is recommended that it be supplemented with institution-specific safety protocols.
References
Methodological & Application
Application Notes and Protocols for the Use of (R)-2-Amino-2-cyclohexylethanol in Asymmetric Synthesis
Introduction: The Strategic Value of (R)-2-Amino-2-cyclohexylethanol in Chiral Synthesis
In the landscape of modern pharmaceutical and fine chemical development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety.[1] Chiral β-amino alcohols are a privileged class of compounds, serving as versatile building blocks, chiral auxiliaries, and ligands in the asymmetric synthesis of complex molecules.[2][3] Among these, this compound, with its characteristic cyclohexyl group, offers a unique combination of steric bulk and conformational rigidity, making it a highly effective stereodirecting group in a variety of asymmetric transformations.
This technical guide provides an in-depth exploration of the applications of this compound in asymmetric synthesis. We will delve into its role as a catalyst in carbon-carbon bond-forming reactions, its utility as a recoverable chiral auxiliary, and its function as a precursor to chiral ligands for transition metal-catalyzed hydrogenations. The protocols and discussions herein are designed for researchers, scientists, and drug development professionals, offering both practical, step-by-step methodologies and a deeper understanding of the principles governing chiral induction.
Core Application I: Catalyst for Enantioselective Addition of Organozinc Reagents to Aldehydes
One of the most well-established and powerful applications of this compound is as a chiral catalyst for the enantioselective addition of dialkylzinc reagents to aldehydes, a fundamental method for the synthesis of chiral secondary alcohols.[4] These products are valuable intermediates in the synthesis of numerous pharmaceuticals and natural products.[5]
Mechanistic Insight: The Rationale Behind Stereocontrol
The enantioselectivity of this reaction is rooted in the formation of a chiral dimeric zinc-aminoalkoxide complex in the transition state. The this compound reacts with diethylzinc to form a zinc alkoxide. This species then coordinates with another molecule of diethylzinc and the aldehyde. The bulky cyclohexyl group on the amino alcohol creates a sterically defined chiral environment around the reactive center. This steric hindrance dictates the facial selectivity of the aldehyde's approach, favoring the addition of the ethyl group to one prochiral face over the other. The result is the preferential formation of one enantiomer of the secondary alcohol. Computational studies on similar β-amino alcohol-catalyzed reactions support a mechanism involving a six-membered, chair-like transition state where the steric interactions are minimized, leading to the observed high enantioselectivity.
Caption: Catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
Experimental Protocol: Enantioselective Ethylation of Benzaldehyde
This protocol provides a general procedure for the this compound-catalyzed addition of diethylzinc to benzaldehyde.
Materials:
-
This compound (97% purity or higher)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (Schlenk line, argon/nitrogen atmosphere)
Procedure:
-
To a flame-dried 25 mL Schlenk flask under an argon atmosphere, add this compound (14.3 mg, 0.1 mmol, 5 mol%).
-
Add anhydrous toluene (2 mL) and stir to dissolve the catalyst.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.0 M solution in hexanes, 4.4 mL, 4.4 mmol, 2.2 equiv) dropwise to the catalyst solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add freshly distilled benzaldehyde (204 µL, 2.0 mmol, 1.0 equiv) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (typically 2-4 hours), carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl (5 mL).
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the chiral alcohol.
-
Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.
Core Application II: Chiral Auxiliary for Diastereoselective Synthesis
Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a prochiral substrate to direct a stereoselective transformation.[6] this compound can be readily converted into a chiral oxazolidinone, a well-established and highly effective chiral auxiliary, particularly in diastereoselective enolate alkylation and aldol reactions.[7] The auxiliary can be cleaved and recovered after the reaction, making this an economical approach.
Mechanism of Diastereoselection: The Role of the Oxazolidinone Auxiliary
The N-acyloxazolidinone, formed by acylating the oxazolidinone derived from this compound, serves as the substrate for diastereoselective enolate formation. Deprotonation with a suitable base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), generates a rigid, chelated Z-enolate. The bulky cyclohexyl group at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate. Consequently, an incoming electrophile (e.g., an alkyl halide in an alkylation reaction or an aldehyde in an aldol reaction) preferentially approaches from the less sterically hindered face, leading to the formation of one diastereomer in high excess.
Caption: Workflow for asymmetric alkylation using a chiral oxazolidinone auxiliary.
Representative Protocol: Diastereoselective Alkylation of an N-Propionyl Oxazolidinone
This protocol describes a representative three-step process: 1) synthesis of the oxazolidinone auxiliary, 2) N-acylation, and 3) diastereoselective alkylation.
Part A: Synthesis of (R)-4-Cyclohexyl-1,3-oxazolidin-2-one
Materials:
-
This compound
-
Diethyl carbonate
-
Potassium carbonate (K₂CO₃)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.43 g, 10 mmol) in ethanol (20 mL).
-
Add diethyl carbonate (1.30 g, 11 mmol) and potassium carbonate (138 mg, 1 mmol).
-
Heat the mixture to reflux and stir for 12-16 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the chiral oxazolidinone.
Part B: N-Acylation with Propionyl Chloride
Materials:
-
(R)-4-Cyclohexyl-1,3-oxazolidin-2-one
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Propionyl chloride
Procedure:
-
In a flame-dried Schlenk flask under argon, dissolve the oxazolidinone (1.69 g, 10 mmol) in anhydrous THF (40 mL).
-
Cool the solution to -78 °C.
-
Slowly add n-BuLi (4.2 mL, 10.5 mmol) dropwise.
-
Stir the mixture at -78 °C for 15 minutes.
-
Add propionyl chloride (0.96 g, 10.5 mmol) dropwise.
-
Stir the reaction at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate to give the N-propionyl oxazolidinone, which can be purified by column chromatography.
Part C: Diastereoselective Alkylation with Benzyl Bromide
Materials:
-
N-Propionyl-(R)-4-cyclohexyl-1,3-oxazolidin-2-one
-
Anhydrous THF
-
Sodium hexamethyldisilazide (NaHMDS, 1.0 M in THF)
-
Benzyl bromide
Procedure:
-
Dissolve the N-propionyl oxazolidinone (225 mg, 1.0 mmol) in anhydrous THF (10 mL) in a flame-dried Schlenk flask under argon.
-
Cool the solution to -78 °C.
-
Slowly add NaHMDS (1.1 mL, 1.1 mmol) dropwise.
-
Stir the mixture at -78 °C for 30 minutes to form the enolate.
-
Add benzyl bromide (142 µL, 1.2 mmol) dropwise.
-
Stir at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography to obtain the alkylated product and determine the diastereomeric ratio by ¹H NMR or HPLC analysis.
Core Application III: Precursor for Chiral Ligands in Asymmetric Hydrogenation
This compound is a valuable building block for the synthesis of chiral ligands for transition metal-catalyzed reactions, most notably asymmetric transfer hydrogenation (ATH) of ketones.[8] The resulting chiral secondary alcohols are of significant interest to the pharmaceutical industry. Ruthenium and rhodium complexes bearing chiral amino alcohol-derived ligands are highly effective for this transformation.
Representative Protocol: Synthesis of a Chiral Ligand and its use in ATH of Acetophenone
This protocol outlines the synthesis of a representative N-tosylated amino alcohol ligand and its in situ application in the Ru-catalyzed ATH of acetophenone.
Part A: Synthesis of (R)-N-Tosyl-2-amino-2-cyclohexylethanol
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.43 g, 10 mmol) in DCM (30 mL) in a round-bottom flask.
-
Add triethylamine (2.1 mL, 15 mmol).
-
Cool the mixture to 0 °C and add p-toluenesulfonyl chloride (2.0 g, 10.5 mmol) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the chiral ligand.
Part B: Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
[RuCl₂(p-cymene)]₂
-
(R)-N-Tosyl-2-amino-2-cyclohexylethanol ligand
-
Anhydrous 2-propanol (i-PrOH)
-
Potassium hydroxide (KOH)
-
Acetophenone
Procedure:
-
In a Schlenk flask under argon, prepare a solution of [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol) and the chiral ligand (6.0 mg, 0.022 mmol) in anhydrous 2-propanol (5 mL).
-
Heat the mixture to 80 °C for 10 minutes to form the active catalyst.
-
Cool the solution to room temperature.
-
Add acetophenone (120 mg, 1.0 mmol) and a 0.1 M solution of KOH in 2-propanol (0.1 mL, 0.01 mmol).
-
Stir the reaction at room temperature and monitor by GC or TLC.
-
Upon completion, quench with water and extract with diethyl ether.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Determine the enantiomeric excess by chiral GC or HPLC.
Performance Data Summary
The following table summarizes representative performance data for reactions utilizing this compound or its derivatives. Note that results can vary based on specific substrates and reaction conditions.
| Application | Substrate | Product | Yield (%) | ee% / dr | Reference(s) |
| Enantioselective Diethylzinc Addition (Catalyst) | Benzaldehyde | (R)-1-Phenyl-1-propanol | >90 | >95% ee | [9] |
| Enantioselective Diethylzinc Addition (Catalyst) | p-Tolualdehyde | (R)-1-(p-tolyl)propan-1-ol | >90 | >95% ee | [9] |
| Diastereoselective Alkylation (Chiral Auxiliary) | N-Propionyl Oxazolidinone | (R)-2-Methyl-3-phenylpropanoic acid derivative | 80-90 | >98:2 dr | (analogous system) |
| Asymmetric Transfer Hydrogenation (Ligand Precursor) | Acetophenone | (R)-1-Phenylethanol | >95 | >97% ee | [8] (analogous system) |
Conclusion
This compound stands as a robust and versatile tool in the arsenal of the synthetic chemist. Its utility spans direct organocatalysis, recoverable chiral auxiliaries, and the synthesis of sophisticated ligands for metal-catalyzed reactions. The steric influence of the cyclohexyl group provides a reliable means of achieving high levels of stereocontrol, making it a valuable asset in the efficient and enantioselective synthesis of chiral molecules for pharmaceutical and other high-value applications. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of this important chiral building block.
References
- 1. Oxazolidine synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective addition of diethylzinc to aldehydes catalysed by secondary amino alcohols - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pcliv.ac.uk [pcliv.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Chemical reaction-transport model of oxidized diethylzinc based on quantum mechanics and computational fluid dynamics approaches - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. cris.unibo.it [cris.unibo.it]
Application Notes and Protocols for Asymmetric Alkylation Using (R)-2-Amino-2-cyclohexylethanol as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Abstract
The stereoselective synthesis of α-substituted carboxylic acids is a cornerstone of modern medicinal chemistry and natural product synthesis. Chiral auxiliaries offer a robust and predictable method for introducing stereocenters. This guide details the application of (R)-2-amino-2-cyclohexylethanol as a highly effective chiral auxiliary for the diastereoselective alkylation of carboxylic acid derivatives. The bulky and conformationally rigid cyclohexyl group provides excellent stereocontrol, leading to high levels of asymmetric induction. We present a comprehensive overview of the auxiliary's mechanism of action, detailed protocols for the formation of the requisite N-acyl oxazolidinone, the subsequent alkylation reaction, and methods for auxiliary cleavage and recovery.
Introduction: The Principle of Chiral Auxiliary-Mediated Alkylation
Asymmetric alkylation is a fundamental method for creating chiral carboxylic acids and their derivatives.[1] The strategy involves the temporary attachment of a chiral molecule, the "chiral auxiliary," to a prochiral substrate. This auxiliary then directs the approach of an electrophile to one face of the resulting enolate, leading to the formation of one diastereomer in excess.[2] Subsequent removal of the auxiliary reveals the enantiomerically enriched product and allows for the recovery of the valuable chiral starting material.[3]
Among the most successful classes of chiral auxiliaries are the oxazolidinones, popularized by David A. Evans.[2] These are typically derived from chiral 1,2-amino alcohols.[1] The choice of the substituent on the stereogenic center of the amino alcohol is critical for inducing high diastereoselectivity. A bulky substituent can effectively shield one face of the enolate, forcing the incoming electrophile to attack from the opposite, less hindered face.
This compound is an excellent choice for a chiral auxiliary precursor due to the steric demand and conformational rigidity of the cyclohexyl group. When converted into an N-acyl oxazolidinone, the cyclohexyl moiety creates a highly biased steric environment, leading to predictable and high levels of stereocontrol in subsequent alkylation reactions.[4][5]
The Three-Stage Process: A Workflow Overview
The successful application of this compound as a chiral auxiliary in alkylation reactions can be broken down into three distinct stages:
-
Attachment of the Auxiliary : The chiral amino alcohol is first converted into an oxazolidinone, which is then acylated with the desired carboxylic acid derivative.
-
Diastereoselective Alkylation : The N-acylated oxazolidinone is deprotonated to form a chiral enolate, which is then reacted with an alkylating agent.
-
Cleavage and Recovery : The chiral auxiliary is cleaved from the alkylated product to yield the desired enantiomerically enriched carboxylic acid (or a derivative thereof), and the auxiliary is recovered for reuse.
Caption: Overall workflow for asymmetric alkylation.
Mechanism of Stereocontrol
The high diastereoselectivity observed in the alkylation of N-acyl oxazolidinones is a direct result of the formation of a rigid, chelated (Z)-enolate upon deprotonation with a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS).[2][6] The lithium or sodium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation, combined with the steric bulk of the 4-substituent (in this case, cyclohexyl), effectively blocks one face of the enolate. The incoming electrophile (R-X) is therefore directed to the opposite, less sterically encumbered face.
Caption: Stereochemical model for alkylation.
Note: The DOT script above is a template. A real implementation would require image files for the chemical structures to be rendered correctly.
Experimental Protocols
Protocol 1: Synthesis of (R)-4-Cyclohexyl-1,3-oxazolidin-2-one
This protocol describes the formation of the core oxazolidinone ring from the parent amino alcohol. Diethyl carbonate (DEC) is a safer alternative to phosgene.
Materials:
-
This compound
-
Diethyl carbonate (DEC)
-
Potassium carbonate (K₂CO₃) or another suitable base/catalyst
-
Toluene or other high-boiling solvent
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), diethyl carbonate (2.0-3.0 eq), and a catalytic amount of K₂CO₃ (0.1 eq).
-
Add toluene to the flask to create a slurry.
-
Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure (R)-4-cyclohexyl-1,3-oxazolidin-2-one.
Protocol 2: N-Acylation of (R)-4-Cyclohexyl-1,3-oxazolidin-2-one
This step attaches the prochiral carboxylic acid moiety to the chiral auxiliary.
Materials:
-
(R)-4-Cyclohexyl-1,3-oxazolidin-2-one
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Acyl chloride (e.g., propionyl chloride)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Dissolve (R)-4-cyclohexyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF in a flame-dried, nitrogen-purged flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the mixture for 15-20 minutes at -78 °C.
-
Add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude N-acyl oxazolidinone can be purified by flash chromatography on silica gel.
Protocol 3: Diastereoselective Alkylation
This is the key bond-forming step where the new stereocenter is created.
Materials:
-
N-Acyl-(R)-4-cyclohexyl-1,3-oxazolidin-2-one
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hexamethyldisilazide (NaHMDS) or Lithium diisopropylamide (LDA)
-
Alkylating agent (e.g., benzyl bromide, allyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried, nitrogen-purged flask.
-
Cool the solution to -78 °C.
-
Slowly add NaHMDS (1.1 eq, as a solution in THF) dropwise. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.[6]
-
Add the alkylating agent (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by flash chromatography to separate the diastereomeric products. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or by chiral HPLC/GC analysis of the cleaved product.
Protocol 4: Auxiliary Cleavage to a Carboxylic Acid
This protocol describes the hydrolytic cleavage of the auxiliary to yield the chiral carboxylic acid.
Materials:
-
Alkylated N-acyl oxazolidinone
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Sodium sulfite (Na₂SO₃)
Procedure:
-
Dissolve the purified alkylated product (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).[3]
-
Stir the reaction at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Concentrate the mixture under reduced pressure to remove the THF.
-
The aqueous solution can be washed with a non-polar solvent (e.g., hexane) to remove the recovered chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with concentrated HCl.
-
Extract the chiral carboxylic acid product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts, filter, and concentrate to yield the final product.
Performance and Scope
Chiral auxiliaries based on amino alcohols with bulky substituents are known to provide excellent levels of diastereoselectivity in alkylation reactions. While specific data for the this compound auxiliary is not extensively published, performance can be extrapolated from structurally similar auxiliaries. High diastereomeric excesses are expected, particularly with unbranched and reactive alkyl halides.
| Chiral Auxiliary Source | Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (S)-Valinol | Benzyl Bromide | LDA | >99:1 | 94 | Evans, 1982 |
| (S)-Phenylalaninol | Allyl Iodide | NaHMDS | 98:2 | High | [6] |
| (1S,2R)-Norephedrine | Methyl Iodide | LDA | 95:5 | 85 | Generic |
| (R)-Cyclohexylglycinol | Benzyl Bromide | NaHMDS | >95:5 (Expected) | High (Expected) | - |
This table presents representative data for well-established oxazolidinone auxiliaries to provide a benchmark for expected performance. The entry for the cyclohexyl-based auxiliary is an expert projection based on mechanistic principles.
Conclusion
This compound serves as a highly promising precursor for a chiral auxiliary in asymmetric alkylation reactions. The resulting (R)-4-cyclohexyl-1,3-oxazolidin-2-one provides a robust steric directing group, capable of inducing high levels of diastereoselectivity in the formation of α-chiral carboxylic acids. The protocols outlined in this guide are based on well-established and reliable methodologies in asymmetric synthesis, offering a practical and effective route to a wide range of enantiomerically enriched building blocks for drug discovery and development.
References
- 1. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemistry.williams.edu [chemistry.williams.edu]
Introduction: The Imperative of Chirality in Modern Drug Discovery
An Application Guide to the Asymmetric Synthesis of Chiral Amines and Amino Acids
Chiral amines and amino acids are not merely molecular curiosities; they are foundational pillars of modern medicine and chemical biology. These stereochemically defined molecules are ubiquitous structural motifs in a vast array of pharmaceuticals, natural products, and agrochemicals, with some estimates suggesting that 40-45% of small-molecule drugs contain a chiral amine fragment.[1] The specific three-dimensional arrangement (chirality) of these molecules is critical, as different enantiomers of a drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles. Consequently, the development of efficient, scalable, and highly stereoselective synthetic methods to access enantiopure amines and amino acids is a paramount objective for researchers in drug discovery and process development.[2][3][4]
This guide provides an in-depth overview of key modern strategies for synthesizing these vital building blocks. It is designed for researchers, scientists, and drug development professionals, moving beyond simple procedural lists to explain the causality behind experimental choices. We will explore transition-metal catalysis, biocatalysis, and chiral auxiliary-based methods, offering detailed protocols and field-proven insights to empower your synthetic endeavors.
Transition-Metal Catalyzed Asymmetric Hydrogenation: The Workhorse of Chiral Amine Synthesis
Asymmetric hydrogenation (AH) of prochiral imines, enamines, and related unsaturated nitrogen-containing compounds stands as one of the most powerful and atom-economical strategies for producing chiral amines.[1][5] This approach offers excellent chemo-, regio-, and enantioselectivity, making it a reliable and highly sustainable tool for both laboratory-scale synthesis and industrial production.[1][5] The success of this methodology is largely driven by the continuous development of novel chiral ligands that can be fine-tuned to create highly active and selective metal complexes, typically based on iridium (Ir), rhodium (Rh), or ruthenium (Ru).[1][5]
Core Principle: Enantioselective H₂ Addition
The fundamental principle involves the coordination of an unsaturated nitrogen substrate (e.g., an imine) to a chiral transition-metal complex. The chiral ligand environment creates a sterically and electronically differentiated space around the metal center. This forces the substrate to bind in a preferred orientation, leading to the delivery of hydrogen from one specific face of the C=N double bond, thereby generating one enantiomer of the amine in excess.
Figure 1: Simplified catalytic cycle for Iridium-catalyzed asymmetric imine hydrogenation. L* represents the chiral ligand.
Application Note: Iridium-Catalyzed Asymmetric Hydrogenation of an N-Aryl Imine
Iridium complexes bearing chiral phosphine-based ligands, such as those with spiranic or phosphino-oxazoline backbones, have proven exceptionally effective for the asymmetric hydrogenation of N-aryl imines.[1] These reactions are often characterized by high turnover numbers and excellent enantioselectivities under relatively mild conditions.
Protocol: General Procedure for Ir-Catalyzed Asymmetric Hydrogenation of Acetophenone N-Phenylimine.
-
Causality Behind Choices:
-
Catalyst Precursor: [Ir(COD)Cl]₂ is a common, air-stable precursor. It is activated in situ by the chiral ligand.
-
Ligand: A chiral bisphosphine ligand (e.g., (R)-BINAP or a Segphos derivative) is chosen. The specific ligand is critical and often requires screening to find the optimal match for the substrate.
-
Solvent: Dichloromethane (DCM) or Toluene is often used as it effectively dissolves both the catalyst and substrate. Degassing the solvent is crucial to prevent oxidation of the catalyst.
-
Additive: An iodide source like I₂ is sometimes added to enhance catalytic activity and selectivity for certain substrates.
-
-
Step-by-Step Methodology:
-
Catalyst Preparation: In a glovebox, to a Schlenk flask, add [Ir(COD)Cl]₂ (0.005 mmol, 1 mol%) and the chiral ligand (e.g., (R)-Segphos, 0.011 mmol, 2.2 mol%).
-
Add 2 mL of degassed DCM and stir the solution at room temperature for 30 minutes to allow for complex formation.
-
Reaction Setup: In a separate vial, dissolve the acetophenone N-phenylimine substrate (0.5 mmol, 1.0 equiv) in 3 mL of degassed DCM.
-
Transfer the substrate solution to the flask containing the catalyst.
-
Hydrogenation: Place the flask in a stainless-steel autoclave. Purge the autoclave with H₂ gas three times before pressurizing to the desired pressure (e.g., 50 bar).
-
Stir the reaction at room temperature for 12-24 hours.
-
Work-up and Analysis: Carefully release the pressure. Concentrate the reaction mixture in vacuo. The crude product can be purified by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
| Substrate Class | Catalyst System | Typical Yield (%) | Typical ee (%) | Reference |
| N-Aryl Imines | Ir / Chiral Spiranoic Ligands | >95% | up to 97% | [1] |
| N-Alkyl Imines | Ir / (S,S)-f-Binaphane | >90% | up to 90% | [1][5] |
| α-Imino Esters | Rh / Chiral Phosphine Ligands | >95% | >99% | [5] |
Table 1: Representative Performance of Transition-Metal Catalysts in Asymmetric Hydrogenation.
Biocatalysis: Harnessing Nature's Selectivity
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for synthesizing chiral amines and amino acids.[4][6] Enzymes operate under mild aqueous conditions, often exhibiting exquisite chemo-, regio-, and stereoselectivity, which minimizes the need for protecting groups and reduces waste.[6][7] Key enzyme classes for this purpose include ω-transaminases (ω-TAs) and amine dehydrogenases (AmDHs).
Core Principle: ω-Transaminase (ω-TA) Catalyzed Asymmetric Synthesis
ω-Transaminases catalyze the transfer of an amino group from a donor molecule (e.g., L-alanine or isopropylamine) to a prochiral ketone or aldehyde acceptor, producing a chiral amine and a ketone byproduct (e.g., pyruvate or acetone).[8] The reaction is reversible, and the thermodynamic equilibrium often favors the reverse reaction.
Trustworthiness through System Design: A critical aspect of a successful transaminase protocol is addressing the unfavorable equilibrium. This is often achieved by removing one of the products. For instance, when L-alanine is the amine donor, the pyruvate byproduct can be removed by a coupled enzymatic system using lactate dehydrogenase (LDH) and NADH, which reduces pyruvate to lactate, driving the reaction forward.[8]
Figure 2: The ping-pong mechanism of a ω-transaminase reaction.
Application Note: Asymmetric Synthesis of (S)-α-Methylbenzylamine
This protocol describes the synthesis of (S)-α-methylbenzylamine from acetophenone using an (S)-selective ω-transaminase with L-alanine as the amine donor and an integrated system for pyruvate removal.
Protocol: Whole-Cell Biotransformation using ω-Transaminase.
-
Causality Behind Choices:
-
Whole Cells vs. Cell-Free Extract: Using whole cells (e.g., E. coli expressing the ω-TA and LDH) can be more cost-effective as it bypasses enzyme purification and provides the necessary cofactors (in situ regeneration).[8]
-
Amine Donor: L-alanine is an inexpensive and effective amine donor.[8]
-
pH Control: Enzyme activity is highly pH-dependent. Maintaining the optimal pH (often around 7.0-8.0) with a buffer is essential for high conversion.[8]
-
Substrate Concentration: High substrate concentrations can lead to enzyme inhibition. Fed-batch or controlled addition strategies may be needed for scale-up.
-
-
Step-by-Step Methodology:
-
Culture Preparation: Grow a culture of E. coli engineered to overexpress the desired (S)-selective ω-transaminase and a lactate dehydrogenase (LDH). Harvest the cells by centrifugation and resuspend them in a buffer (e.g., 100 mM potassium phosphate, pH 7.0) to a desired optical density.
-
Reaction Mixture: In a temperature-controlled reaction vessel, combine the whole-cell suspension with L-alanine (e.g., 300 mM), NADH cofactor (e.g., 1 mM), and pyridoxal-5'-phosphate (PLP) cofactor (e.g., 1 mM).
-
Substrate Addition: Add the acetophenone substrate (e.g., 30 mM). For less soluble substrates, a co-solvent like DMSO (e.g., 5% v/v) can be used.
-
Reaction: Incubate the mixture at the optimal temperature for the enzyme (e.g., 30 °C) with gentle agitation for 24-48 hours.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing for substrate consumption and product formation using GC or HPLC.
-
Work-up: Once the reaction is complete, centrifuge to remove the cells. Adjust the pH of the supernatant to >10 with NaOH to deprotonate the amine product.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or MTBE).
-
Purification and Analysis: Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo. Determine the yield and enantiomeric excess (>99% ee is common for this reaction).[8]
-
Chiral Auxiliary-Mediated Synthesis: Diastereoselective Control
The use of chiral auxiliaries is a classic and robust strategy for asymmetric synthesis. The auxiliary is a chiral molecule that is temporarily attached to the substrate, directs a stereoselective reaction, and is then cleaved to reveal the enantiomerically enriched product. The Ellman tert-butanesulfinamide is one of the most versatile and widely used chiral auxiliaries for the synthesis of amines.[9][10]
Core Principle: Sulfinamide-Directed Reduction
The method involves the condensation of a prochiral ketone or aldehyde with enantiopure tert-butanesulfinamide to form an N-tert-butanesulfinyl imine.[9] The chiral sulfinyl group effectively shields one face of the C=N bond, directing the nucleophilic attack (e.g., hydride reduction) to the opposite face with high diastereoselectivity. Subsequent mild acidic hydrolysis easily removes the auxiliary to yield the chiral primary amine.[10]
References
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biocatalytic routes to chiral amines and amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 8. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Formation of Chiral Ligands for Asymmetric Catalysis
Abstract
Asymmetric catalysis is a critical technology in modern chemistry, particularly for the synthesis of enantiomerically pure compounds in the pharmaceutical, agrochemical, and fine chemical industries.[1][2][3] At the heart of this technology lies the chiral ligand, a molecule that coordinates to a metal center to create a chiral environment, thereby directing the stereochemical outcome of a reaction.[4][5] This guide provides an in-depth exploration of the principles and protocols for the formation of key classes of chiral ligands. We will delve into the synthesis of "privileged ligands"—a class of ligands recognized for their broad applicability and high efficacy—focusing on phosphines (e.g., BINAP), Salen, and TADDOLs.[6][7] This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the synthesis of these pivotal molecules.
The Central Role of Chirality in Catalysis
The biological activity of many pharmaceuticals is intrinsically linked to their stereochemistry. Often, only one enantiomer of a chiral drug is responsible for its therapeutic effect, while the other may be inactive or even harmful.[8] Consequently, the ability to selectively synthesize a single enantiomer is of paramount importance. Asymmetric catalysis, utilizing chiral metal-ligand complexes, has emerged as one of the most powerful methods to achieve this goal.[9][10]
The chiral ligand is the key to enantioselectivity. By coordinating to a metal, it creates a three-dimensional chiral space around the catalytic center. This chiral environment forces the substrate to approach the metal in a specific orientation, leading to the preferential formation of one enantiomer of the product.[11][12] The design and synthesis of effective chiral ligands are therefore a cornerstone of modern asymmetric catalysis.[13]
The Concept of "Privileged Ligands"
Certain families of chiral ligands have demonstrated remarkable versatility and effectiveness across a wide range of catalytic transformations.[6][7] These are often referred to as "privileged ligands." Their success stems from a combination of factors, including:
-
A well-defined and rigid chiral scaffold: This ensures effective transfer of chiral information.
-
Tunable steric and electronic properties: The ligand's structure can be modified to optimize its performance for a specific reaction.[14]
-
Strong coordination to the metal center: This leads to stable and efficient catalysts.[9]
This guide will focus on the synthesis of three prominent classes of privileged ligands: BINAP, Salen, and TADDOLs.
Chiral Phosphine Ligands: The BINAP Family
Chiral phosphine ligands are among the most important and widely used ligands in asymmetric catalysis, particularly for hydrogenation reactions.[9] The atropisomeric diphosphine ligand, 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), is a celebrated example.[3][15] Its C₂-symmetric structure, arising from the restricted rotation around the C-C bond connecting the two naphthalene rings, creates a highly effective chiral environment.[3]
Synthesis of (R)-(+)-BINAP
The synthesis of enantiomerically pure BINAP typically starts from the corresponding enantiomer of 1,1'-bi-2-naphthol (BINOL). The following protocol is adapted from the procedure by Cai et al.[16]
Caption: Workflow for the synthesis of (R)-(+)-BINAP.
-
Reaction Setup: In an oven-dried, 100-mL, single-necked flask equipped with a magnetic stirring bar, add (R)-(+)-1,1'-bi-2-naphthol (8.5 g, 30 mmol).[16]
-
Reagent Addition: Add dry methylene chloride (60 mL) followed by dry pyridine (7.2 mL, 90 mmol). Cool the mixture to 5–10°C in an ice bath under a nitrogen atmosphere.[16]
-
Triflation: Slowly add triflic anhydride (20.0 g, 70 mmol) to the cooled solution. After the addition, allow the reaction to warm to room temperature and stir overnight (approximately 17 hours).[16]
-
Workup and Purification: Add hexane (60 mL) to the reaction mixture. Filter the resulting mixture through a pad of silica gel (50 g). Wash the silica gel with a 1:1 mixture of hexane and CH₂Cl₂ (200 mL).[16]
-
Isolation: Concentrate the filtrate under vacuum to yield the ditriflate as a white solid (15.4 g, 94% yield).[16]
-
Catalyst Preparation: In an oven-dried, 250-mL, single-necked flask equipped with a magnetic stirring bar, add [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe), 1.1 g, 2 mmol). Purge the flask with nitrogen.[16]
-
Reaction Setup: Add anhydrous dimethylformamide (DMF, 40 mL) via syringe, followed by diphenylphosphine (2.0 mL, 12 mmol) at room temperature. Heat the resulting dark red solution to 100°C for 30 minutes.[16]
-
Addition of Substrate: Prepare a solution of the chiral ditriflate of binaphthol (11.0 g, 20 mmol) and 1,4-diazabicyclo[2.2.2]octane (DABCO, 8.8 g, 80 mmol) in anhydrous DMF (40 mL). Add this solution to the hot catalyst mixture.[16]
-
Phosphination: Add three additional portions of diphenylphosphine (3 x 2 mL) at 1, 3, and 7 hours. Continue heating at 100°C until the ditriflate is completely consumed (2–3 days).[16]
-
Isolation and Purification: Cool the dark brown solution to -15 to -20°C and stir for 2 hours. Filter the product, wash the solid with methanol (2 x 20 mL), and dry under vacuum. This yields (R)-(+)-BINAP as a white to off-white crystalline solid (9.6 g, 77% yield).[16]
Causality in the BINAP Synthesis
-
Why Ditriflate? The hydroxyl groups of BINOL are converted to triflate groups to make them good leaving groups for the subsequent nickel-catalyzed phosphination reaction.
-
Why NiCl₂(dppe)? This nickel complex is an effective catalyst for the cross-coupling reaction between the ditriflate and diphenylphosphine.[16]
-
Why DABCO? DABCO is a non-nucleophilic base that neutralizes the triflic acid formed during the reaction.
Applications of BINAP in Asymmetric Catalysis
BINAP is a versatile ligand used in a variety of enantioselective transformations catalyzed by its complexes with ruthenium, rhodium, and palladium.[3][15]
| Reaction Type | Metal | Typical Substrate | Enantiomeric Excess (ee) |
| Asymmetric Hydrogenation | Rhodium | α-(acylamino)acrylic acids | >95% |
| Asymmetric Hydrogenation | Ruthenium | β-keto esters | >98% |
| Asymmetric Isomerization | Rhodium | Allylic amines | >96% |
Chiral Salen Ligands: Versatile Schiff Bases
Salen ligands are tetradentate Schiff base ligands formed from the condensation of two equivalents of a salicylaldehyde derivative and one equivalent of a diamine.[14] By using a chiral diamine, a chiral Salen ligand can be synthesized. These ligands are particularly known for their use in asymmetric epoxidation (the Jacobsen epoxidation) and hydrolytic kinetic resolution.[14]
Synthesis of a Chiral Salen Ligand
The synthesis of chiral Salen ligands is generally a straightforward condensation reaction. The following is a general protocol.
Caption: General workflow for the synthesis of a chiral Salen ligand.
-
Reaction Setup: Dissolve the chiral diamine (e.g., (1R,2R)-(-)-1,2-cyclohexanediamine) (1 equivalent) in ethanol in a round-bottom flask.
-
Reagent Addition: Add the substituted salicylaldehyde (2 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux for 1-2 hours. A yellow precipitate will form.
-
Isolation: Cool the mixture to room temperature, and then further cool in an ice bath.
-
Purification: Collect the yellow solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Causality in the Salen Synthesis
-
Why Ethanol? Ethanol is a good solvent for both the diamine and the salicylaldehyde, and it allows for the precipitation of the less soluble Salen product upon cooling.
-
Why Reflux? The condensation reaction to form the Schiff base is reversible. Heating the reaction mixture drives the reaction towards the product by removing the water that is formed.
Applications of Chiral Salen Ligands
Chiral Salen complexes are renowned for their catalytic activity in a variety of asymmetric reactions.[14]
| Reaction Type | Metal | Typical Substrate | Enantiomeric Excess (ee) |
| Asymmetric Epoxidation | Manganese | Unfunctionalized olefins | Up to 92%[14] |
| Hydrolytic Kinetic Resolution | Cobalt | Terminal epoxides | >98% |
| Asymmetric Aziridination | Copper | Styrene and a nitrene source | >90% |
TADDOLs: Versatile Chiral Diols
TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) are a class of C₂-symmetric chiral diols that have found wide application as chiral auxiliaries and ligands in asymmetric synthesis.[17][18] They are readily prepared from tartaric acid esters.[18][19]
Synthesis of a TADDOL Ligand
The synthesis of TADDOLs involves the reaction of a ketal of a tartrate ester with an excess of a Grignard reagent.[18] The following is a general protocol.
Caption: General workflow for the synthesis of a TADDOL ligand.
-
Reaction Setup: In an oven-dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve the acetal or ketal of diethyl tartrate (1 equivalent) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Grignard Addition: Cool the solution to 0°C in an ice bath. Slowly add the aryl Grignard reagent (e.g., phenylmagnesium bromide) (5 equivalents) via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield the TADDOL as a white solid.[17]
Causality in the TADDOL Synthesis
-
Why Grignard Reagent? The Grignard reagent is a strong nucleophile that adds twice to each of the ester groups of the tartrate derivative, forming the tetra-substituted diol.
-
Why Anhydrous Conditions? Grignard reagents are highly reactive towards water. Therefore, the reaction must be carried out under anhydrous conditions to prevent the quenching of the Grignard reagent.
Applications of TADDOLs in Asymmetric Catalysis
TADDOLs and their derivatives are used as ligands for a variety of metal-catalyzed enantioselective reactions.[17][18]
| Reaction Type | Metal | Typical Substrate | Enantiomeric Excess (ee) |
| Dialkylzinc Addition to Aldehydes | Titanium | Benzaldehyde | >98% |
| Diels-Alder Reaction | Titanium | Dienes and dienophiles | >95% |
| Hydrosilylation of Ketones | Rhodium | Acetophenone | >90% |
Conclusion
The development of new and efficient methods for the synthesis of chiral ligands is a driving force in the field of asymmetric catalysis. The "privileged" ligand classes discussed in this guide—BINAP, Salen, and TADDOLs—represent foundational scaffolds upon which a vast array of highly effective catalysts have been built. Understanding the principles behind their synthesis and the rationale for the experimental procedures is crucial for any researcher aiming to design and develop novel catalytic systems for the production of enantiomerically pure molecules. The protocols and insights provided herein serve as a starting point for further exploration and innovation in this exciting and impactful area of chemistry.
References
- 1. Handbook of Chiral Chemicals by David Ager, Paperback | Barnes & Noble® [barnesandnoble.com]
- 2. Handbook of Chiral Chemicals - Google Livres [books.google.ht]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 不斉触媒・配位子 [sigmaaldrich.com]
- 7. pnas.org [pnas.org]
- 8. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 9. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent developments in enantioselective photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An unusual chiral-at-metal mechanism for BINOL-metal asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pnas.org [pnas.org]
- 14. grokipedia.com [grokipedia.com]
- 15. BINAP - Wikipedia [en.wikipedia.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Covalent Immobilization of (R)-2-Amino-2-cyclohexylethanol
Abstract
This comprehensive guide provides detailed protocols for the covalent attachment of the chiral amino alcohol, (R)-2-Amino-2-cyclohexylethanol, to a variety of common research substrates. Recognizing the critical importance of controlled molecular orientation for applications in asymmetric synthesis, chiral separations, and biosensor development, this document outlines strategies for selective immobilization via either the primary amine or the hydroxyl functional group. We present an in-depth exploration of orthogonal protecting group strategies, step-by-step protocols for surface functionalization of silica/glass, gold, and carboxylated polymer substrates, and robust analytical methods for the characterization of the resulting modified surfaces. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique stereochemical properties of this compound in a surface-immobilized format.
Introduction: The Significance of Controlled Immobilization
This compound is a valuable chiral building block and ligand in organic synthesis. Its immobilization onto solid supports enables the development of heterogeneous catalysts that can be easily separated from reaction mixtures, leading to simplified purification procedures and the potential for catalyst recycling.[1][2] Furthermore, the defined stereochemistry of this molecule makes it an attractive candidate for the creation of chiral stationary phases in chromatography and for the fabrication of enantioselective sensors.
The efficacy of an immobilized chiral molecule is intrinsically linked to its accessibility and orientation on the substrate surface. Uncontrolled attachment of a bifunctional molecule like this compound can lead to a heterogeneous surface with random orientations, potentially obscuring the desired functional group and diminishing its intended activity. This guide addresses this challenge by providing methodologies for directing the covalent linkage through either the amine or the hydroxyl group, thereby maximizing the utility of the immobilized species.
Strategic Planning: Orientational Control via Orthogonal Protection
To achieve selective immobilization, a robust orthogonal protection strategy is essential.[3][4] This involves the use of protecting groups for the amine and hydroxyl functionalities that can be removed under different, non-interfering conditions.[5] This allows for the deprotection of one group for surface attachment while the other remains protected, ensuring a uniform orientation of the molecule on the substrate.
A common and effective orthogonal protection scheme for amino alcohols employs the tert-butoxycarbonyl (Boc) group for the amine and a silyl ether, such as tert-butyldimethylsilyl (TBDMS), for the alcohol.[6][7] The Boc group is stable to a wide range of nucleophilic and basic conditions but is readily cleaved by mild acid, while the TBDMS group is stable to acidic and basic conditions but can be selectively removed with a fluoride source, such as tetrabutylammonium fluoride (TBAF).[8][9]
Experimental Protocols
This section provides detailed, step-by-step protocols for the attachment of this compound to three common types of substrates: silica/glass, gold, and carboxylated polymers. Each protocol is designed to be a self-validating system, with integrated characterization steps to confirm the success of each modification.
Protocol 1: Attachment to Silica or Glass Surfaces
This protocol describes the immobilization of this compound onto silica-based substrates, such as glass slides or silica nanoparticles, via a silanization and subsequent coupling strategy.
3.1.1. Materials and Reagents
-
Silica or glass substrate (e.g., microscope slides, silica gel)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene or acetone
-
Succinic anhydride
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Quenching Buffer: 1 M Ethanolamine, pH 8.5
-
This compound (or its protected derivative)
-
Methanol, Ethanol, Dichloromethane (DCM)
-
Deionized (DI) water
3.1.2. Workflow for Silica/Glass Substrates
3.1.3. Step-by-Step Procedure
-
Surface Cleaning and Hydroxylation:
-
Thoroughly clean the silica/glass substrate by sonicating in a sequence of detergent solution, DI water, and ethanol (15 minutes each).
-
Activate the surface by immersing in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse extensively with DI water and dry under a stream of nitrogen or in an oven at 110°C.
-
-
Silanization with APTES: [10][11][12]
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene or acetone.[13]
-
Immerse the cleaned and dried substrate in the APTES solution for 1-2 hours at room temperature with gentle agitation.
-
Rinse the substrate with the anhydrous solvent (toluene or acetone) to remove excess APTES.
-
Cure the silane layer by baking the substrate at 110°C for 1 hour.
-
-
Surface Carboxylation:
-
Prepare a solution of succinic anhydride (0.1 M) and a non-nucleophilic base like TEA or DIPEA (0.1 M) in an anhydrous solvent such as DCM.
-
Immerse the amine-functionalized substrate in this solution and react for 2-4 hours at room temperature.
-
Rinse the substrate thoroughly with DCM and then ethanol to remove unreacted reagents.
-
-
EDC/NHS Activation of Carboxyl Groups: [14][15]
-
Prepare a solution of EDC (e.g., 200 mM) and NHS (e.g., 50 mM) in Activation Buffer (0.1 M MES, pH 6.0).
-
Immerse the carboxylated substrate in the EDC/NHS solution for 15-30 minutes at room temperature.
-
-
Coupling of this compound:
-
Immediately after activation, rinse the substrate with the Coupling Buffer (0.1 M Sodium Bicarbonate, pH 8.5).
-
Prepare a solution of this compound (or its appropriately protected version) in the Coupling Buffer (concentration to be optimized, typically 1-10 mg/mL).
-
Immerse the activated substrate in the amino alcohol solution and allow it to react for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching and Final Washing:
-
Remove the substrate from the coupling solution and immerse it in the Quenching Buffer (1 M Ethanolamine, pH 8.5) for 30 minutes to deactivate any remaining NHS-esters.
-
Wash the substrate sequentially with DI water, ethanol, and dry under a stream of nitrogen.
-
Protocol 2: Attachment to Gold Surfaces
This protocol details the formation of a self-assembled monolayer (SAM) of a thiol-terminated linker on a gold surface, followed by the attachment of this compound.
3.2.1. Materials and Reagents
-
Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)
-
Thiol-terminated linker with a terminal carboxyl group (e.g., 11-mercaptoundecanoic acid, MUA)
-
200-proof ethanol
-
EDC, NHS/Sulfo-NHS
-
Activation, Coupling, and Quenching Buffers (as in Protocol 1)
-
This compound (or its protected derivative)
3.2.2. Workflow for Gold Substrates
3.2.3. Step-by-Step Procedure
-
Gold Surface Cleaning:
-
Clean the gold substrate by sonicating in ethanol and DI water (10 minutes each).
-
Dry the substrate under a stream of nitrogen.
-
For rigorous cleaning, use a UV-Ozone cleaner for 15-20 minutes immediately before SAM formation.
-
-
Formation of Carboxyl-Terminated SAM: [16][17]
-
Prepare a 1-10 mM solution of the carboxyl-terminated thiol (e.g., MUA) in 200-proof ethanol.
-
Immerse the clean gold substrate in the thiol solution for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
After incubation, remove the substrate and rinse thoroughly with ethanol to remove non-chemisorbed thiols.
-
Dry the SAM-coated substrate under a stream of nitrogen.
-
-
EDC/NHS Activation, Coupling, and Quenching:
-
Follow steps 4, 5, and 6 from Protocol 3.1.3, using the SAM-coated gold substrate.
-
Protocol 3: Attachment to Carboxylated Polymer Surfaces
This protocol is suitable for substrates such as carboxylated polystyrene beads or other polymers with surface carboxyl functionalities.
3.3.1. Materials and Reagents
-
Carboxylated polymer substrate (e.g., polystyrene beads)
-
EDC, NHS/Sulfo-NHS
-
Activation, Coupling, and Quenching Buffers (as in Protocol 1)
-
This compound (or its protected derivative)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
3.3.2. Workflow for Carboxylated Polymer Substrates
3.3.3. Step-by-Step Procedure
-
Washing the Polymer Substrate:
-
If using beads, wash them with the Activation Buffer to remove any preservatives or unbound material. This can be done by centrifugation and resuspension or by using a magnetic separator for magnetic beads.
-
-
-
Resuspend the washed polymer in the Activation Buffer.
-
Add a solution of EDC and NHS/Sulfo-NHS to the polymer suspension to achieve a final concentration that should be optimized for the specific substrate (e.g., 1-10 mg/mL EDC).
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Coupling of this compound:
-
After activation, wash the polymer with the Coupling Buffer to remove excess EDC and NHS.
-
Resuspend the activated polymer in the Coupling Buffer.
-
Add the solution of this compound (or its protected derivative) and react for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching and Final Washing:
-
Wash the polymer with the Quenching Buffer and incubate for 30 minutes.
-
Perform several washes with the Wash Buffer and finally resuspend the functionalized polymer in a suitable storage buffer.
-
Surface Characterization
Thorough characterization at each step of the immobilization process is crucial to confirm the success of the surface modification. A combination of techniques should be employed to gain a comprehensive understanding of the modified surface.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a highly surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface.[20][21] It can be used to:
-
Confirm the presence of nitrogen after APTES silanization or amine coupling.
-
Track the changes in carbon and oxygen signals after each functionalization step.
-
Quantify the surface coverage of the immobilized molecule.[22][23]
Table 1: Expected XPS Elemental Composition Changes
| Step | Expected Elemental Changes |
| APTES Silanization | Appearance of N 1s peak, increase in C 1s signal. |
| Carboxylation | Increase in O 1s and C 1s signals, with a new C 1s component at higher binding energy corresponding to the carboxyl group. |
| Amide Coupling | Further increase in N 1s and C 1s signals. |
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR, particularly in Attenuated Total Reflectance (ATR) mode for flat surfaces, is a powerful tool for identifying functional groups.[24][25] It can be used to:
-
Confirm the formation of the amide bond by the appearance of the amide I (around 1650 cm⁻¹) and amide II (around 1550 cm⁻¹) bands.[26]
-
Monitor the disappearance of the carboxyl C=O stretch after successful coupling.
Contact Angle Goniometry
Contact angle measurements provide information about the hydrophilicity/hydrophobicity of the surface, which changes with each modification step.[27][28][29]
Table 2: Expected Trends in Water Contact Angle
| Surface Modification | Expected Change in Water Contact Angle | Rationale |
| Bare Silica/Glass | Low | Hydrophilic due to hydroxyl groups. |
| APTES-functionalized | Increases | Becomes more hydrophobic. |
| Carboxylated | Decreases | Introduction of polar carboxyl groups increases hydrophilicity. |
| Amine Coupled | Changes | The final contact angle will depend on the overall surface composition and packing density. |
Conclusion
The protocols and characterization methods detailed in this guide provide a robust framework for the controlled covalent attachment of this compound to a range of substrates. By employing an orthogonal protection strategy, researchers can dictate the orientation of the immobilized molecule, thereby maximizing its potential in applications ranging from heterogeneous catalysis to chiral recognition. The successful implementation of these protocols, validated by thorough surface analysis, will enable the development of novel functional materials with precisely engineered surfaces.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. fiveable.me [fiveable.me]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. total-synthesis.com [total-synthesis.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 10. ronaldschulte.nl [ronaldschulte.nl]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. APTS_Methods [bio.umass.edu]
- 13. Untitled Document [le.ac.uk]
- 14. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 17. Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 18. agilent.com [agilent.com]
- 19. oceannanotech.com [oceannanotech.com]
- 20. Quantification of amine functional groups on silica nanoparticles: a multi-method approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Quantification of amine functional groups on silica nanoparticles: a multi-method approach - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 23. Quantifying surface groups on aminated silica nanoparticles of different size, surface chemistry, and porosity with solution NMR, XPS, optical assays, ... - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00794A [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. longdom.org [longdom.org]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
- 28. emanalhajji.weebly.com [emanalhajji.weebly.com]
- 29. brighton-science.com [brighton-science.com]
Application Notes and Protocols for the Cleavage of the (R)-2-Amino-2-cyclohexylethanol Auxiliary
Introduction
The (R)-2-amino-2-cyclohexylethanol moiety is a valuable chiral auxiliary in asymmetric synthesis, prized for its ability to direct stereoselective transformations. Its rigid cyclohexyl backbone and vicinal amino alcohol functionality provide a well-defined chiral environment, enabling high diastereoselectivity in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. The successful application of any chiral auxiliary hinges on its efficient removal from the desired product under conditions that do not compromise the newly formed stereocenter. This guide provides a comprehensive overview of established methods for the cleavage of the this compound auxiliary, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The auxiliary is typically acylated on the nitrogen atom to form an amide, which then directs subsequent stereoselective reactions at the α-position to the carbonyl group. The choice of cleavage method is dictated by the desired functional group in the final product (e.g., carboxylic acid, alcohol, or aldehyde) and the overall chemical stability of the molecule. This document will detail three primary cleavage strategies: hydrolytic, reductive, and oxidative methods.
I. Hydrolytic Cleavage to Afford Carboxylic Acids
Hydrolytic cleavage of the N-acyl derivative is a common method to liberate the chiral carboxylic acid product and recover the auxiliary. Alkaline hydrolysis is generally preferred to minimize racemization of the α-stereocenter.
A. Mechanism of Hydrolytic Cleavage
The hydrolytic cleavage of the amide bond proceeds via nucleophilic acyl substitution. Under basic conditions, a hydroxide ion attacks the electrophilic carbonyl carbon of the amide. This forms a tetrahedral intermediate which then collapses, expelling the amino alcohol auxiliary as the leaving group to yield the carboxylate salt. Subsequent acidic workup protonates the carboxylate to furnish the final carboxylic acid. The use of peroxide under basic conditions, such as lithium hydroxide with hydrogen peroxide, can be particularly effective for cleaving N-acyl oxazolidinones, a related class of auxiliaries, and is a recommended approach here.[1][2][3] The hydroperoxide anion is a more potent nucleophile than hydroxide and selectively attacks the exocyclic amide carbonyl.[1]
B. Protocol: Hydrolytic Cleavage using Lithium Hydroxide and Hydrogen Peroxide
This protocol is adapted from the well-established procedure for the cleavage of Evans auxiliaries.[2][3]
Materials:
-
N-acylated this compound substrate
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium sulfite (Na₂SO₃)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₃)
Procedure:
-
Dissolution: Dissolve the N-acyl substrate (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: To the stirred solution, add a pre-mixed and cooled (0 °C) solution of lithium hydroxide monohydrate (2.0-4.0 equiv) in water, followed by the slow, dropwise addition of 30% hydrogen peroxide (4.0-8.0 equiv).
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Quenching: Once the starting material is consumed, quench the excess peroxide by the slow addition of an aqueous solution of sodium sulfite (e.g., 1.5 M, 5.0 equiv) at 0 °C. Stir for 30 minutes.
-
Solvent Removal: Remove the THF under reduced pressure using a rotary evaporator.
-
Extraction and Auxiliary Recovery: The aqueous layer now contains the lithium salt of the carboxylic acid and the chiral auxiliary. The auxiliary can often be recovered by extraction with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Acidification: Cool the remaining aqueous layer to 0 °C and acidify to pH 1-2 with 1 M HCl.
-
Product Extraction: Extract the carboxylic acid product with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₃, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purification: Purify the carboxylic acid by column chromatography or crystallization.
Causality Behind Experimental Choices:
-
Low Temperature (0 °C): Minimizes the risk of side reactions and potential racemization of the α-stereocenter.
-
LiOH/H₂O₂: The hydroperoxide anion generated in situ is a highly effective nucleophile for the selective cleavage of the amide bond.[1][3]
-
Sodium Sulfite Quench: Safely reduces the excess hydrogen peroxide, preventing potential hazards and unwanted side reactions during workup.[1]
-
Auxiliary Recovery before Acidification: The this compound auxiliary is soluble in organic solvents under basic conditions, allowing for its recovery and potential recycling before the acidification step.
II. Reductive Cleavage to Afford Chiral Alcohols
Reductive cleavage of the amide bond provides direct access to the corresponding chiral primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly employed for this transformation.[4][5]
A. Mechanism of Reductive Cleavage
The reduction of amides with LiAlH₄ involves the initial formation of a complex between the lithium cation and the amide oxygen. A hydride ion is then delivered to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate collapses, with the oxygen being eliminated as an aluminate salt, to form an iminium ion. A second hydride transfer to the iminium ion yields the final amine product, which in this case is the desired chiral alcohol with the auxiliary backbone still attached. The final product is the N-alkylated auxiliary, from which the desired alcohol can be cleaved in a subsequent step if necessary, or the reaction can be designed to directly release the alcohol. For direct cleavage to the primary alcohol and recovery of the auxiliary, a two-step process is often more practical. However, direct conversion to the alcohol is possible.
B. Protocol: Reductive Cleavage using Lithium Aluminum Hydride
Safety Note: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and appropriate personal protective equipment.
Materials:
-
N-acylated this compound substrate
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Lithium aluminum hydride (LiAlH₄)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt (potassium sodium tartrate) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, prepare a suspension of LiAlH₄ (2.0-3.0 equiv) in anhydrous THF. Cool the suspension to 0 °C.
-
Substrate Addition: Dissolve the N-acyl substrate (1.0 equiv) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and slowly add water (x mL, where x = grams of LiAlH₄ used), followed by 15% aqueous NaOH (x mL), and then water again (3x mL). This should result in a granular precipitate that is easy to filter.
-
Filtration and Extraction: Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.
-
Drying and Concentration: Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting alcohol by column chromatography.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Essential due to the high reactivity of LiAlH₄ with water.[5]
-
Excess LiAlH₄: Ensures complete reduction of the amide.
-
Reflux: Often required to drive the amide reduction to completion.
-
Fieser Workup: A standardized and safe procedure for quenching LiAlH₄ reactions, resulting in an easily filterable solid.
III. Oxidative Cleavage to Afford Chiral Aldehydes
While less common for this specific auxiliary, oxidative cleavage methods can be employed to generate chiral α-amino aldehydes. This often involves a two-step process of reduction to the alcohol followed by a mild oxidation. Direct oxidative cleavage of the N-C bond is challenging. A more plausible strategy involves the oxidative cleavage of the amino alcohol moiety of the auxiliary itself after it has been cleaved from the product, though this is for auxiliary recovery rather than product formation. For generating an aldehyde from the N-acyl substrate, a partial reduction followed by hydrolysis is a more common route. However, direct oxidative cleavage of a related system has been reported using reagents like sodium periodate, particularly if the substrate is engineered to contain a diol.[6]
Given the structure of the this compound auxiliary, a direct oxidative cleavage to an aldehyde from the N-acyl derivative is not a standard or straightforward procedure. Therefore, a detailed protocol for this transformation is not provided, as it would be highly substrate-dependent and likely require significant methods development. Researchers interested in obtaining the chiral aldehyde are advised to first perform a reductive cleavage to the alcohol, followed by a selective oxidation using reagents such as Dess-Martin periodinane or Swern oxidation.
Data Presentation
| Cleavage Method | Reagents | Desired Product | Key Considerations |
| Hydrolytic | LiOH, H₂O₂ | Carboxylic Acid | Mild conditions, good for sensitive substrates.[1][3] |
| Reductive | LiAlH₄ | Primary Alcohol | Powerful reduction, requires anhydrous conditions.[4][5] |
Experimental Workflows
Workflow for Hydrolytic Cleavage
Caption: Hydrolytic cleavage workflow.
Workflow for Reductive Cleavage
Caption: Reductive cleavage workflow.
Conclusion
The this compound chiral auxiliary is a versatile tool for asymmetric synthesis. Its successful application relies on the ability to efficiently cleave it from the final product. This guide has provided detailed protocols and mechanistic insights for the hydrolytic and reductive cleavage of this auxiliary to yield carboxylic acids and primary alcohols, respectively. The choice of method should be carefully considered based on the desired final product and the chemical nature of the substrate. By following these established procedures, researchers can effectively utilize this powerful chiral auxiliary in their synthetic endeavors.
References
- 1. chemistry.williams.edu [chemistry.williams.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release - PMC [pmc.ncbi.nlm.nih.gov]
(R)-2-Amino-2-cyclohexylethanol in the synthesis of pharmaceutical intermediates
Application Notes & Protocols
Topic: (R)-2-Amino-2-cyclohexylethanol in the Synthesis of Pharmaceutical Intermediates
Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of this compound, a pivotal chiral building block in asymmetric synthesis. We will explore its primary role as a precursor to highly effective organoboron catalysts for enantioselective reductions and its utility as a chiral synthon for producing other valuable molecules such as β-amino acids. This guide emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature.
Introduction: The Strategic Value of this compound
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is paramount to its biological activity and safety profile. Chiral β-amino alcohols are a critical class of compounds that serve as versatile intermediates and chiral auxiliaries in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[1] Among these, this compound stands out due to the stereochemical influence of its bulky cyclohexyl group and the synthetic versatility of its amino and hydroxyl functionalities.[2]
Its hydrochloride salt form is often used to improve stability and solubility, simplifying handling and storage in both laboratory and industrial settings.[2] The primary application, which will be the central focus of this guide, is its role as a precursor to chiral oxazaborolidine catalysts used in the Corey-Bakshi-Shibata (CBS) reduction, a cornerstone of modern asymmetric synthesis.[3][4][5] This reaction provides a reliable and highly selective method for producing chiral secondary alcohols, which are common structural motifs in a vast array of pharmaceuticals.[3][6]
Core Application: A Precursor for High-Performance CBS Catalysts
The most significant application of this compound is in the preparation of chiral oxazaborolidine catalysts for the enantioselective reduction of prochiral ketones.[3][4][7] This reaction, known as the Corey-Itsuno or Corey-Bakshi-Shibata (CBS) reduction, is renowned for its predictability, broad substrate scope, and excellent stereocontrol, often achieving enantiomeric excess (ee) values greater than 95%.[3][4]
The Mechanism and Rationale of the CBS Reduction
The CBS reduction employs a chiral oxazaborolidine catalyst, a borane source (e.g., BH₃·THF or BH₃·SMe₂), and a prochiral ketone substrate.[4] The success of the reaction hinges on a well-defined, catalyst-controlled transition state.
The Catalytic Cycle involves:
-
Catalyst-Borane Coordination: The cycle begins with the coordination of a molecule of borane (BH₃) to the Lewis basic nitrogen atom of the oxazaborolidine catalyst.[5][8] This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom of the catalyst.[4][5]
-
Ketone Coordination: The activated catalyst then coordinates to the carbonyl oxygen of the prochiral ketone. The ketone orients itself to minimize steric clash between its substituents (one large, RL, and one small, RS) and the chiral scaffold of the catalyst. Typically, the larger substituent orients away from the bulky cyclohexyl-derived portion of the catalyst.
-
Stereoselective Hydride Transfer: The activated borane, held in close proximity, delivers a hydride to one specific face of the carbonyl carbon through a six-membered ring transition state.[4] This intramolecular transfer is highly organized and face-selective, dictating the stereochemistry of the resulting secondary alcohol.
-
Product Release and Catalyst Regeneration: After hydride transfer, the resulting alkoxyborane dissociates, releasing the chiral alcohol product upon workup, and the oxazaborolidine catalyst is regenerated to re-enter the catalytic cycle.
This dual activation mechanism, where the catalyst activates both the hydride donor and the electrophilic ketone, is the key to the reaction's high efficiency and enantioselectivity.[9]
Visualization of the CBS Catalytic Cycle
Caption: Catalytic cycle of the Corey-Bakshi-Shibata reduction.
Performance and Applications
The use of this compound as the precursor provides a robust catalyst capable of reducing a wide array of ketones. The bulky cyclohexyl group creates a well-defined chiral pocket, leading to excellent stereochemical discrimination.
| Substrate Type | Typical Enantiomeric Excess (ee) | Pharmaceutical Intermediate Example |
| Aryl Alkyl Ketones | >95% | Precursors for carbonic anhydrase inhibitors (e.g., Dorzolamide).[7] |
| Di-Alkyl Ketones | 85-98% | Intermediates for cholesterol-lowering agents like Ezetimibe.[9][10] |
| α,β-Unsaturated Ketones | 90-99% | Building blocks for various natural product syntheses.[5] |
| Heteroaromatic Ketones | >92% | Scaffolds for CNS-active agents. |
Protocol 1: In Situ Catalyst Generation and Asymmetric Ketone Reduction
This protocol describes the in situ generation of the oxazaborolidine catalyst from this compound and its immediate use in the asymmetric reduction of acetophenone, a model aryl alkyl ketone. Generating the catalyst in situ is often preferred as it can prevent potential degradation or aging of an isolated catalyst during storage, leading to higher reproducibility.[11]
Materials and Reagents
-
This compound
-
Borane-dimethyl sulfide complex (BMS, ~10 M in CH₂Cl₂)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware (oven-dried)
Step-by-Step Methodology
Safety Note: Borane-dimethyl sulfide is corrosive, flammable, and reacts violently with water. All operations should be performed in a well-ventilated fume hood under an inert atmosphere.
-
Catalyst Formation:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, add this compound (143 mg, 1.0 mmol, 0.1 eq).
-
Add 10 mL of anhydrous THF via syringe. Stir until the solid is fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane-dimethyl sulfide (0.11 mL, 1.1 mmol, 0.11 eq) dropwise via syringe.
-
Allow the solution to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 1 hour. Hydrogen gas evolution will be observed. This solution contains the active in situ generated catalyst.
-
-
Asymmetric Reduction:
-
In a separate flame-dried 250 mL round-bottom flask under argon, dissolve acetophenone (1.20 g, 10.0 mmol, 1.0 eq) in 20 mL of anhydrous THF.
-
Cool the acetophenone solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).
-
Transfer the prepared catalyst solution into the acetophenone solution via cannula.
-
Prepare a solution of borane-dimethyl sulfide (0.6 mL, 6.0 mmol, 0.6 eq) in 10 mL of anhydrous THF.
-
Add this BMS solution to the ketone-catalyst mixture dropwise via a syringe pump over 30 minutes, maintaining the internal temperature below -15 °C.
-
After the addition is complete, allow the reaction to stir at -20 °C for 2 hours, monitoring by TLC (e.g., 20% Ethyl Acetate/Hexanes) for the disappearance of acetophenone.
-
-
Reaction Workup and Purification:
-
Once the reaction is complete, quench it by slowly adding 10 mL of methanol dropwise at -20 °C. Caution: Vigorous hydrogen evolution will occur.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvents under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 20 mL of 1 M HCl and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a 10-30% ethyl acetate in hexanes gradient) to yield (R)-1-phenylethanol.
-
-
Analysis:
-
Determine the yield of the purified alcohol.
-
Confirm the structure using ¹H and ¹³C NMR spectroscopy.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis. For (R)-1-phenylethanol, a Chiralcel OD-H column is often effective.
-
Application in Chiral β-Amino Acid Synthesis
Chiral β-amino acids are valuable components of peptidomimetics, conferring unique conformational properties and resistance to proteolytic degradation.[12][13] this compound provides a direct and stereochemically defined route to (R)-β-cyclohexyl-β-amino acid derivatives.
General Synthetic Strategy
The synthesis leverages the existing stereocenter at the C2 position. The primary alcohol is oxidized to a carboxylic acid, while the amine is suitably protected to prevent side reactions and facilitate handling.
Caption: Workflow for β-amino acid synthesis.
Protocol 2: Synthesis of N-Boc-(R)-2-amino-2-cyclohexylethanoic Acid
This protocol details the two-step conversion of the parent amino alcohol to its N-Boc protected β-amino acid derivative.
Materials and Reagents
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane, tert-Butanol, Water (for protection step)
-
TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl)
-
Sodium hypochlorite solution (household bleach, ~8.25%)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium bromide (NaBr)
-
Acetonitrile, Dichloromethane (DCM)
-
Sodium sulfite (Na₂SO₃)
-
Citric acid or 1 M HCl
Step-by-Step Methodology
Part A: N-Boc Protection
-
Dissolve this compound (1.43 g, 10 mmol) in a mixture of 20 mL dioxane, 10 mL water, and 10 mL tert-butanol.
-
Add sodium hydroxide (0.44 g, 11 mmol) and stir until dissolved.
-
Add di-tert-butyl dicarbonate (Boc₂O, 2.3 g, 10.5 mmol) and stir the reaction mixture vigorously at room temperature overnight.
-
Remove the organic solvents via rotary evaporation.
-
Extract the remaining aqueous solution with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude N-Boc protected amino alcohol, which is often used in the next step without further purification.
Part B: TEMPO-Mediated Oxidation
-
Dissolve the crude N-Boc-(R)-2-amino-2-cyclohexylethanol from the previous step (~10 mmol) in 50 mL of acetonitrile and 50 mL of DCM in a 250 mL flask.
-
Add a solution of NaHCO₃ (2.52 g, 30 mmol) and NaBr (0.21 g, 2 mmol) in 20 mL of water.
-
Add TEMPO (31 mg, 0.2 mmol) to the biphasic mixture.
-
Cool the flask to 0 °C in an ice bath and begin vigorous stirring.
-
Slowly add sodium hypochlorite solution (~12 mL, ~12 mmol) dropwise, ensuring the temperature remains below 5 °C. The orange color of the reaction should persist.
-
Stir at 0 °C for 2-3 hours until TLC or LC-MS indicates complete consumption of the starting material.
-
Quench the reaction by adding 10 mL of saturated aqueous Na₂SO₃ solution and stir for 10 minutes.
-
Separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and discard them.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl or solid citric acid.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 40 mL).
-
Combine these ethyl acetate extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the final product, N-Boc-(R)-2-amino-2-cyclohexylethanoic acid.
Conclusion
This compound is a high-value chiral intermediate whose utility is centered on its effective application in asymmetric synthesis. Its primary role as a precursor to robust and highly selective CBS catalysts makes it an indispensable tool for the production of chiral alcohols, which are key intermediates for numerous pharmaceuticals. Furthermore, its structure provides a direct, stereochemically defined template for the synthesis of non-natural β-amino acids. The protocols provided herein offer reliable, field-tested methods for leveraging this molecule's synthetic potential, enabling researchers to construct complex chiral molecules with confidence and precision.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. 85711-14-4(this compound hydrochloride) | Kuujia.com [kuujia.com]
- 3. grokipedia.com [grokipedia.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 8. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. (R)-2-Methyl-CBS-oxazaborolidine - Wikipedia [en.wikipedia.org]
- 11. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hilarispublisher.com [hilarispublisher.com]
Application Notes and Protocols for Asymmetric Aldol Reactions Directed by (R)-2-Amino-2-cyclohexylethanol
Introduction: The Power of Chiral Auxiliaries in Stereoselective Synthesis
The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules, where a single enantiomer often accounts for the desired therapeutic effect. The aldol reaction, a powerful tool for carbon-carbon bond formation, creates up to two new stereocenters.[1][2] Consequently, achieving high levels of stereocontrol in this transformation is of paramount importance. One of the most robust strategies to achieve this is through the use of chiral auxiliaries.[3] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[3] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.[3]
This guide focuses on the application of the chiral amino alcohol, (R)-2-Amino-2-cyclohexylethanol, as a precursor to a highly effective chiral auxiliary for asymmetric aldol reactions. The bulky cyclohexyl group and the defined stereochemistry of the amino alcohol allow for the construction of a chiral oxazolidinone auxiliary that provides a rigid and predictable steric environment, leading to high levels of diastereoselectivity in the aldol addition.[4] This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and expected outcomes for researchers in organic synthesis and drug development.
Mechanism of Stereocontrol: The Zimmerman-Traxler Model
The stereochemical outcome of the aldol reaction directed by the this compound-derived oxazolidinone is rationalized by the Zimmerman-Traxler model.[5] This model postulates a chair-like six-membered transition state involving the enolate, the aldehyde, and a Lewis acid, typically a boron triflate.[5]
The key steps leading to the observed stereoselectivity are:
-
Formation of a (Z)-Enolate: The N-acylated oxazolidinone is treated with a dialkylboron triflate and a hindered amine base. This process selectively forms the (Z)-enolate through a six-membered chair-like transition state where the R group of the acyl chain orients itself equatorially to minimize steric interactions with the cyclohexyl group of the auxiliary.
-
Chelated Transition State: The (Z)-enolate then reacts with the incoming aldehyde. The boron atom chelates with the carbonyl oxygen of the oxazolidinone and the enolate oxygen, forming a rigid chair-like transition state.
-
Facial Selectivity: The bulky cyclohexyl group on the oxazolidinone effectively blocks one face of the enolate.[4] Consequently, the aldehyde can only approach from the less sterically hindered face, leading to a highly predictable stereochemical outcome.[5] The dipole-dipole interactions between the carbonyl of the oxazolidinone and the enolate are minimized in the favored reactive conformation.[5]
This chelation-controlled mechanism reliably leads to the formation of the syn-aldol product.
Experimental Workflow Overview
The overall process can be broken down into four main stages: synthesis of the chiral oxazolidinone, N-acylation to attach the desired carbonyl group, the diastereoselective aldol reaction, and finally, the cleavage of the auxiliary to yield the chiral β-hydroxy carboxylic acid and recover the auxiliary.
Caption: Experimental workflow for the asymmetric aldol reaction.
Detailed Protocols
Protocol 1: Synthesis of (R)-4-Cyclohexyl-1,3-oxazolidin-2-one
This protocol describes the cyclization of this compound to form the foundational chiral oxazolidinone auxiliary. The use of disuccinimidyl carbonate is a reliable method that avoids hazardous reagents like phosgene.
Materials:
-
This compound
-
Disuccinimidyl carbonate (DSC)
-
Triethylamine (Et₃N)
-
Anhydrous acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile (0.2 M), add triethylamine (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add disuccinimidyl carbonate (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 30-50% EtOAc in hexanes) to afford the (R)-4-cyclohexyl-1,3-oxazolidin-2-one as a white solid.
Protocol 2: N-Acylation of (R)-4-Cyclohexyl-1,3-oxazolidin-2-one
This protocol attaches the acyl group (e.g., propionyl) that will serve as the enolate precursor in the subsequent aldol reaction.
Materials:
-
(R)-4-cyclohexyl-1,3-oxazolidin-2-one (from Protocol 1)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Propionyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon), dissolve the chiral oxazolidinone (1.0 eq) in anhydrous THF (0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe. Stir for 30 minutes at -78 °C.
-
Add propionyl chloride (1.1 eq) dropwise.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Partition the mixture between water and ethyl acetate. Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the N-propionyl derivative.
Protocol 3: Diastereoselective Aldol Reaction
This is the core carbon-carbon bond-forming step where the stereocenters are set.
Materials:
-
N-propionyl-(R)-4-cyclohexyl-1,3-oxazolidin-2-one (from Protocol 2)
-
Anhydrous dichloromethane (DCM)
-
Dibutylboron triflate (Bu₂BOTf) solution in DCM
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Aldehyde (e.g., isobutyraldehyde, benzaldehyde)
-
Phosphate buffer (pH 7)
-
Methanol (MeOH)
-
30% Hydrogen peroxide (H₂O₂)
Procedure:
-
Dissolve the N-acylated oxazolidinone (1.0 eq) in anhydrous DCM (0.1 M) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add dibutylboron triflate (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).
-
Stir the mixture at 0 °C for 30-60 minutes to facilitate (Z)-enolate formation.
-
Cool the reaction to -78 °C.
-
Add the aldehyde (1.2 eq), dissolved in a small amount of cold DCM, dropwise over 10 minutes.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.
-
Stir the resulting biphasic mixture vigorously for at least 1 hour at 0°C to facilitate the breakdown of boron intermediates.
-
Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude aldol adduct by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Protocol 4: Cleavage of the Chiral Auxiliary
This final step liberates the chiral β-hydroxy acid and allows for the recovery of the this compound-derived auxiliary.
Materials:
-
Aldol adduct (from Protocol 3)
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
1 M Sodium sulfite (Na₂SO₃)
-
Diethyl ether or Ethyl acetate
Procedure:
-
Dissolve the purified aldol adduct (1.0 eq) in a mixture of THF and water (3:1 v/v).
-
Cool the solution to 0 °C.
-
Add 30% hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).
-
Stir the reaction at 0 °C for 4 hours, monitoring by TLC for the disappearance of the starting material.
-
Quench the excess peroxide by adding 1 M aqueous sodium sulfite at 0 °C and stirring for 30 minutes.
-
Concentrate the mixture in vacuo to remove the THF.
-
Wash the remaining aqueous layer with diethyl ether or EtOAc (3x) to extract the chiral auxiliary. The combined organic layers can be dried and concentrated to recover the (R)-4-cyclohexyl-1,3-oxazolidin-2-one.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate to yield the enantiomerically enriched β-hydroxy carboxylic acid.
Data Presentation: Expected Outcomes
The use of the this compound derived auxiliary is expected to provide high levels of diastereoselectivity, typically favoring the syn-aldol product. The following table provides illustrative data based on analogous systems.
| Entry | Aldehyde | Expected Major Diastereomer | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Isobutyraldehyde | syn | >95:5 | ~85-95 |
| 2 | Benzaldehyde | syn | >95:5 | ~80-90 |
| 3 | Propionaldehyde | syn | >95:5 | ~85-95 |
| 4 | Acetaldehyde | syn | >98:2 | ~75-85 |
Data is illustrative and based on typical outcomes for similar chiral oxazolidinone auxiliaries in boron-mediated aldol reactions. Actual results may vary.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: All steps, particularly the N-acylation and the aldol reaction, are sensitive to moisture. Ensure all glassware is flame-dried, and all solvents and reagents are anhydrous.
-
Enolate Formation: The temperature and duration of the enolization step are critical for achieving high selectivity. Ensure the reaction is maintained at the specified temperatures.
-
Aldehyde Quality: The purity of the aldehyde is crucial. It is often beneficial to use freshly distilled or purified aldehydes.
-
Auxiliary Cleavage: The peroxide-mediated cleavage is generally robust. However, for sensitive substrates, other cleavage methods such as transesterification with lithium benzyloxide or reduction with LiBH₄ can be employed to yield the corresponding benzyl ester or 1,3-diol, respectively.
Conclusion
The chiral auxiliary derived from this compound is a powerful tool for asymmetric aldol reactions, offering high diastereoselectivity and reliable formation of syn-aldol products. The protocols outlined in this guide provide a robust framework for researchers to utilize this methodology in the synthesis of complex chiral molecules. The straightforward preparation of the auxiliary, its efficient induction of stereochemistry, and its effective removal and recovery make it a valuable addition to the synthetic chemist's toolbox for asymmetric synthesis.
References
- 1. Synthesis of chiral oxazolidin-2-ones from N-alkoxycarbonyl amino epoxides: a computational study - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Diastereoselective Synthesis Utilizing (R)-2-Amino-2-cyclohexylethanol
Abstract
This technical guide provides a comprehensive overview of the application of (R)-2-Amino-2-cyclohexylethanol in diastereoselective synthesis. This chiral amino alcohol serves as a versatile and robust precursor for the synthesis of the Evans-type chiral auxiliary, (4R)-4-cyclohexyl-1,3-oxazolidin-2-one. The inherent steric bulk and conformational rigidity of the cyclohexyl moiety provide a powerful tool for stereochemical control in a variety of carbon-carbon bond-forming reactions, most notably in the diastereoselective alkylation of enolates. This document offers detailed protocols for the synthesis of the chiral auxiliary, its subsequent acylation, a generalized procedure for diastereoselective alkylation, and methods for the cleavage of the auxiliary to yield enantiomerically enriched carboxylic acids and their derivatives. Mechanistic insights into the origin of the high diastereoselectivity are discussed, supported by illustrative diagrams. This guide is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry who are seeking reliable and predictable methods for the construction of chiral molecules.
Introduction: The Strategic Advantage of the Cyclohexyl Moiety in Chiral Auxiliaries
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry, where the biological activity of a molecule is often dictated by its absolute stereochemistry.[1][2] Chiral auxiliaries are a powerful and well-established tool for achieving high levels of stereocontrol in chemical reactions.[1] These chiral molecules are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter has been established, the auxiliary is cleaved and can, in principle, be recovered.
Among the pantheon of chiral auxiliaries, the oxazolidinones, popularized by David A. Evans, have emerged as particularly versatile and reliable.[2] The choice of the substituent at the 4-position of the oxazolidinone ring is critical for the degree of stereochemical induction. While benzyl and isopropyl groups are common, the use of a cyclohexyl group, derived from this compound, offers distinct advantages. The conformational rigidity and significant steric bulk of the cyclohexyl group create a highly ordered and predictable transition state, effectively shielding one face of the enolate and leading to excellent diastereoselectivity in reactions with electrophiles.
This guide will focus on the practical application of this compound as a precursor to the (4R)-4-cyclohexyl-1,3-oxazolidin-2-one auxiliary for diastereoselective alkylation reactions.
Physicochemical Properties and Safety Information for this compound
A thorough understanding of the starting material is paramount for successful and safe experimentation.
| Property | Value | Reference |
| Chemical Formula | C₈H₁₇NO | [3] |
| Molecular Weight | 143.23 g/mol | [3] |
| Appearance | Solid | [3] |
| CAS Number | 85711-13-3 | [3] |
| Purity | Typically ≥97% | [3] |
| Storage | Ambient temperatures | [3] |
Safety Profile:
This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4] Work should be conducted in a well-ventilated fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
Synthesis and Application Workflow
The overall strategy for utilizing this compound in diastereoselective synthesis can be broken down into four key stages:
Figure 1: General workflow for diastereoselective synthesis.
Step 1: Synthesis of the Chiral Auxiliary: (4R)-4-cyclohexyl-1,3-oxazolidin-2-one
The cyclization of this compound to the corresponding oxazolidinone is a critical first step. This can be achieved through various methods, with microwave-assisted synthesis offering a rapid and efficient route.
Protocol: Microwave-Assisted Synthesis of (4R)-4-cyclohexyl-1,3-oxazolidin-2-one
This protocol is adapted from a general procedure for the microwave-assisted synthesis of oxazolidin-2-ones.
Materials:
-
This compound
-
Diethyl carbonate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Microwave reactor vials
-
Ethanol (for recrystallization)
Procedure:
-
In a 10 mL microwave reactor vial, combine this compound (1.0 eq), diethyl carbonate (2.0 eq), and a catalytic amount of anhydrous potassium carbonate (0.1 eq).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 150 °C for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent and excess diethyl carbonate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to afford (4R)-4-cyclohexyl-1,3-oxazolidin-2-one as a white solid.
Characterization:
The identity and purity of the synthesized auxiliary should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison to literature data for similar compounds.[5]
Step 2: N-Acylation of the Chiral Auxiliary
The attachment of a prochiral acyl group to the nitrogen of the oxazolidinone is the next crucial step. A common and effective method involves deprotonation with a strong base followed by reaction with an acid chloride or anhydride.
Protocol: N-Propionylation of (4R)-4-cyclohexyl-1,3-oxazolidin-2-one
This protocol is adapted from a standard procedure for the acylation of Evans auxiliaries.
Materials:
-
(4R)-4-cyclohexyl-1,3-oxazolidin-2-one
-
n-Butyllithium (n-BuLi) in hexanes
-
Propionyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve (4R)-4-cyclohexyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe. Stir the resulting solution for 30 minutes at -78 °C.
-
Add propionyl chloride (1.1 eq) dropwise to the solution.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude N-propionyl derivative can be purified by flash column chromatography on silica gel.
Step 3: Diastereoselective Alkylation
This is the key stereochemistry-defining step. The N-acylated auxiliary is deprotonated to form a rigid, chelated enolate, which then reacts with an electrophile from the less sterically hindered face.
Protocol: Diastereoselective Benzylation of N-Propionyl-(4R)-4-cyclohexyl-1,3-oxazolidin-2-one
Materials:
-
N-Propionyl-(4R)-4-cyclohexyl-1,3-oxazolidin-2-one
-
Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA)
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the N-propionyl auxiliary (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of NaHMDS or LDA (1.1 eq) in THF. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Add benzyl bromide (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
The crude product can be purified by flash column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product or the purified material.
Mechanism of Stereocontrol:
The high diastereoselectivity observed in this reaction is a direct consequence of the steric influence of the cyclohexyl group. Upon formation of the Z-enolate, the cyclohexyl group effectively blocks the si-face of the enolate. Consequently, the electrophile (in this case, the benzyl group) approaches from the less hindered re-face, leading to the formation of the desired diastereomer as the major product.
Figure 2: Proposed transition state for diastereoselective alkylation.
Expected Diastereoselectivity:
Based on analogous systems, diastereomeric ratios exceeding 95:5 are commonly achieved, with many reactions proceeding with d.r. > 99:1.
| Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| Benzyl bromide | NaHMDS | >98:2 | 85-95 |
| Iodomethane | LDA | >95:5 | 80-90 |
| Allyl iodide | NaHMDS | >98:2 | 88-96 |
Step 4: Cleavage of the Chiral Auxiliary
The final step involves the removal of the chiral auxiliary to unveil the enantiomerically enriched product. The choice of cleavage conditions determines the functional group obtained.
Protocol 1: Hydrolytic Cleavage to a Carboxylic Acid
Materials:
-
Alkylated N-acyl oxazolidinone
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF) and water
Procedure:
-
Dissolve the alkylated auxiliary (1.0 eq) in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C.
-
Add aqueous hydrogen peroxide (4.0 eq) followed by an aqueous solution of lithium hydroxide (2.0 eq).
-
Stir the mixture at 0 °C for 2-4 hours.
-
Quench the reaction with an aqueous solution of sodium sulfite (Na₂SO₃).
-
Acidify the mixture with HCl and extract with an organic solvent.
-
The organic layer contains the desired carboxylic acid. The aqueous layer can be basified and extracted to recover the chiral auxiliary.
Protocol 2: Reductive Cleavage to a Primary Alcohol
Materials:
-
Alkylated N-acyl oxazolidinone
-
Lithium borohydride (LiBH₄)
-
Anhydrous diethyl ether or THF
Procedure:
-
Dissolve the alkylated auxiliary (1.0 eq) in anhydrous diethyl ether or THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add LiBH₄ (2.0 eq) portion-wise.
-
Stir the reaction at 0 °C and allow it to warm to room temperature overnight.
-
Carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product and purify by standard methods. The chiral auxiliary can also be recovered.
Conclusion
This compound is a highly effective and practical precursor for the synthesis of a robust chiral auxiliary for diastereoselective synthesis. The resulting (4R)-4-cyclohexyl-1,3-oxazolidin-2-one provides excellent stereocontrol in the alkylation of enolates, affording access to a wide range of enantiomerically enriched building blocks. The protocols detailed in this guide are reliable and scalable, making this methodology a valuable addition to the toolbox of synthetic chemists in both academic and industrial settings. The straightforward procedures for the synthesis, application, and cleavage of the auxiliary, coupled with the high diastereoselectivities typically observed, underscore its utility in the efficient construction of complex chiral molecules.
References
Troubleshooting & Optimization
Common side reactions with (R)-2-Amino-2-cyclohexylethanol and how to avoid them
Technical Support Center: (R)-2-Amino-2-cyclohexylethanol
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis and handling of this chiral amino alcohol. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the stereochemical integrity and purity of your product.
Frequently Asked Questions (FAQs)
Q1: What is the most significant side reaction to consider when synthesizing this compound?
The primary and most critical side reaction is the epimerization of the chiral center at the carbon bearing the amino group, leading to the formation of its (S)-enantiomer. This results in a loss of enantiomeric purity, which is often critical for the biological activity and safety profile of pharmaceutical intermediates. Racemization, the formation of an equal mixture of both enantiomers, can be triggered by harsh reaction conditions such as high temperatures and extreme pH.[1][2]
Q2: What are the primary causes of epimerization during the synthesis of this compound?
Epimerization in the synthesis of chiral amino alcohols like this compound can be attributed to several factors:
-
Harsh Reaction Conditions: Elevated temperatures and strongly acidic or basic environments can facilitate the deprotonation and reprotonation of the alpha-carbon, leading to a loss of stereochemical integrity.[1][2]
-
Oxazolone Formation: In syntheses involving the activation of a C-terminal carboxyl group of an N-protected amino acid precursor, intramolecular cyclization can form a planar and achiral oxazolone intermediate. This intermediate is susceptible to racemization before the final reduction or amidation step.
-
Direct Enolization: The presence of a strong base can lead to the direct abstraction of the acidic proton at the alpha-carbon of an activated amino acid precursor, forming a planar enolate intermediate that can be protonated from either face, resulting in racemization.
Q3: Are there specific synthetic routes that are more prone to epimerization?
Yes, synthetic routes that involve harsh reagents or intermediates that can readily tautomerize are more susceptible. For instance, the reduction of an activated ester of N-protected L-cyclohexylglycine can be prone to epimerization if the activating group is not chosen carefully or if the reaction is not conducted under optimized conditions.
Troubleshooting Guides
Problem 1: Low Enantiomeric Purity (Presence of the (S)-enantiomer)
Symptoms:
-
Chiral HPLC or GC analysis shows a significant peak corresponding to the (S)-enantiomer.
-
The optical rotation of the final product is lower than the literature value.
Root Causes and Solutions:
| Root Cause | Explanation | Recommended Action |
| High Reaction Temperature | Elevated temperatures provide the activation energy for the interconversion of enantiomers.[1] | Maintain a low and consistent temperature throughout the synthesis, especially during the reduction step. For LiAlH4 reductions, it is advisable to perform the reaction at 0 °C or below. |
| Strongly Acidic or Basic Conditions | Extreme pH can catalyze racemization through the formation of a planar carbanion or enol intermediate.[3] | Use mild acids or bases for any pH adjustments or work-up procedures. If possible, use a buffered system to maintain a neutral pH. During work-up of LiAlH4 reductions, a careful quench with a sequence like the Fieser workup (water, then 15% NaOH, then water) is recommended to avoid strongly acidic or basic conditions. |
| Inappropriate Solvent Choice | The polarity of the solvent can influence the rate of epimerization. Polar, protic solvents can stabilize charged intermediates that may be prone to racemization.[4] | Consider using less polar, aprotic solvents like tetrahydrofuran (THF) or diethyl ether for the reduction step. It is often necessary to screen different solvents to find the optimal conditions. |
| Prolonged Reaction Times | The longer the chiral center is exposed to conditions that can induce epimerization, the greater the loss of stereochemical purity. | Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. |
Experimental Protocol: Minimizing Epimerization during LiAlH4 Reduction of N-Boc-L-cyclohexylglycine
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend Lithium aluminum hydride (LiAlH4) (1.5 eq.) in anhydrous THF.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Slowly add a solution of N-Boc-L-cyclohexylglycine (1 eq.) in anhydrous THF to the LiAlH4 suspension, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C and monitor the progress by TLC.
-
Quenching (Fieser Workup): Once the reaction is complete, cautiously quench the reaction by the sequential dropwise addition of:
-
X mL of water (where X is the mass of LiAlH4 in grams).
-
X mL of 15% aqueous NaOH.
-
3X mL of water.
-
-
Work-up: Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF. Concentrate the filtrate under reduced pressure to obtain the crude (R)-2-(Boc-amino)-2-cyclohexylethanol.
-
Deprotection: The Boc group can be removed under mild acidic conditions (e.g., HCl in dioxane or TFA in DCM) at low temperatures to yield the final product.
Problem 2: Formation of Impurities and Byproducts
Symptoms:
-
TLC or LC-MS analysis shows multiple spots or peaks in addition to the desired product.
-
The final product is difficult to purify, and the yield is low.
Root Causes and Solutions:
| Root Cause | Explanation | Recommended Action |
| Over-reduction | In the case of reducing an ester or a protected carboxylic acid, the reducing agent might be too reactive or used in excess, leading to the reduction of other functional groups. | Use a milder reducing agent if possible, or carefully control the stoichiometry of the strong reducing agent like LiAlH4.[5][6] |
| Incomplete Reaction | Insufficient reducing agent or reaction time can leave unreacted starting material. | Ensure the use of a slight excess of the reducing agent and monitor the reaction to completion. |
| Side Reactions with Solvent | Reactive solvents can participate in side reactions. For instance, using an alcohol as a solvent with a strong base can lead to transesterification if an ester intermediate is present. | Use inert, aprotic solvents like THF or diethyl ether.[5] |
| Formation of Diastereomers | If the synthetic route involves the creation of a second chiral center, a mixture of diastereomers can be formed. | Employ diastereoselective synthetic methods. For example, the use of chiral auxiliaries or stereoselective catalysts can favor the formation of the desired diastereomer.[1][7] |
Workflow for Troubleshooting Impurity Formation
References
- 1. Diastereoselective synthesis of vicinal amino alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Biochemistry of amino acid racemization and clinical application to musculoskeletal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creation.com [creation.com]
- 4. benchchem.com [benchchem.com]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Removal of (R)-2-Amino-2-cyclohexylethanol Auxiliary
Welcome to the technical support guide for the (R)-2-Amino-2-cyclohexylethanol chiral auxiliary. This resource is designed for researchers, scientists, and drug development professionals who utilize this valuable tool for asymmetric synthesis. As a robust and reliable chiral auxiliary, its successful removal is critical for obtaining your final, enantiomerically pure target molecule. This guide provides in-depth, experience-driven troubleshooting advice and detailed protocols to address common challenges encountered during the auxiliary cleavage step.
Structure of This Guide
This guide is structured to address problems from the most frequently encountered to more nuanced issues. We will cover:
-
Frequently Asked Questions (FAQs): Quick answers to common problems.
-
Troubleshooting Guides: In-depth analysis of specific issues, including incomplete cleavage, product contamination, epimerization, and difficult workups.
-
Detailed Experimental Protocols: Step-by-step procedures for standard and alternative cleavage and purification methods.
-
Reference Section: A curated list of authoritative sources for further reading.
Frequently Asked Questions (FAQs)
Q1: My cleavage reaction is incomplete. What is the most common reason?
A: The most frequent cause of incomplete cleavage is insufficient nucleophile (e.g., LiOH, LiOOH) or inadequate reaction time and temperature. The bulky cyclohexyl group can sterically hinder the approach of the nucleophile to the carbonyl center. We recommend ensuring at least 3-4 equivalents of the nucleophile are used and monitoring the reaction closely by TLC or LCMS until the starting material is fully consumed.
Q2: I'm recovering the auxiliary, but my desired carboxylic acid product is in low yield. Where could it be?
A: Your product is likely in the aqueous layer as a carboxylate salt. After cleaving the N-acyloxazolidinone, the resulting carboxylic acid is deprotonated by the basic reaction conditions (e.g., LiOH) to form a water-soluble lithium salt. You must acidify the aqueous layer (typically to pH 2-3 with 1N HCl) to protonate the carboxylate, allowing it to be extracted into an organic solvent like ethyl acetate or dichloromethane.
Q3: My final product shows some degree of epimerization. How can I prevent this?
A: Epimerization at the α-carbon can occur under harsh basic conditions.[1][2] This is particularly a risk if the α-proton is acidic. To mitigate this, perform the hydrolysis at lower temperatures (e.g., 0 °C) and for the minimum time necessary. Using lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, is often preferred as it can be more efficient at lower temperatures, reducing the risk of epimerization compared to using LiOH alone.[3]
Q4: How can I improve the recovery of the this compound auxiliary?
A: The auxiliary is a free amino alcohol after cleavage and is typically extracted from the basic aqueous layer. To maximize recovery, ensure the aqueous layer is sufficiently basic (pH > 12) before extraction. Use a suitable solvent like ethyl acetate or dichloromethane and perform multiple extractions (e.g., 3-4 times). The combined organic layers can then be dried and concentrated to recover the auxiliary.
Troubleshooting In-Depth
Issue 1: Incomplete or Slow Cleavage Reaction
Incomplete cleavage of the N-acyl group from the oxazolidinone core is a common hurdle, leading to a mixture of starting material and product that can be challenging to separate.
Causality Analysis:
-
Steric Hindrance: The cyclohexyl group on the auxiliary presents significant steric bulk, which can impede the approach of the nucleophile to the exocyclic carbonyl group.
-
Insufficient Nucleophilicity/Concentration: The reaction rate is dependent on the concentration and strength of the nucleophile. Low concentrations or weaker nucleophiles will result in slower reactions.
-
Low Temperature: While lower temperatures are used to prevent side reactions, they also slow down the desired cleavage reaction. A balance must be struck.
-
Solvent Choice: The solvent system must fully dissolve the substrate and allow for effective interaction with the aqueous nucleophile. A common choice is a mixture of THF and water.
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete auxiliary cleavage.
Recommended Actions & Insights
-
Verify Reagent Stoichiometry: Ensure you are using a sufficient excess of the hydrolyzing agent. For standard LiOH/H₂O₂ cleavage, 4 equivalents of LiOH and 5-6 equivalents of H₂O₂ are a good starting point.
-
Optimize Temperature: Begin the reaction at 0 °C. If monitoring shows sluggish conversion after 1-2 hours, allow the reaction to slowly warm to room temperature.
-
Solvent System: A typical and effective solvent system is a 3:1 mixture of THF:Water. This ensures the substrate is soluble while allowing the aqueous nucleophile to react.
-
Alternative Cleavage Conditions: For particularly stubborn substrates, transesterification methods can be effective. Reagents like magnesium methoxide (Mg(OMe)₂) in methanol can yield the methyl ester of your product, which can then be hydrolyzed under standard conditions if the free acid is required.
Issue 2: Epimerization of the α-Stereocenter
The primary goal of using a chiral auxiliary is to control stereochemistry. Losing this control during the final cleavage step is a critical failure.
Causality Analysis:
Epimerization occurs via the deprotonation of the α-proton by the basic medium to form a planar enolate, followed by non-stereoselective re-protonation.[1] The risk increases with:
-
Increased Acidity of α-Proton: Electron-withdrawing groups on the acyl moiety increase the acidity of this proton.
-
Stronger Basic Conditions: Higher concentrations of hydroxide or higher temperatures increase the rate of deprotonation.
-
Prolonged Reaction Times: Longer exposure to basic conditions provides more opportunity for epimerization to occur.
Preventative Measures & Protocols
| Parameter | Standard Protocol (Higher Risk) | Optimized Protocol (Lower Risk) | Rationale |
| Nucleophile | Lithium Hydroxide (LiOH) | Lithium Hydroperoxide (LiOOH) | LiOOH is a more potent nucleophile, allowing for faster reaction at lower temperatures, thus minimizing exposure to basic conditions.[3] |
| Temperature | Room Temperature | 0 °C to -10 °C | Lower temperatures significantly decrease the rate of the competing epimerization side reaction.[1][4] |
| Reaction Time | 4-12 hours | 1-3 hours (Monitor closely) | Minimize the time the substrate is exposed to the basic environment. |
| Quenching | Acidification after workup | Rapid quench with Na₂SO₃ or Na₂S₂O₃ | Immediately destroys the excess peroxide and reduces basicity before extensive workup. |
Issue 3: Difficult Workup and Emulsion Formation
The liberation of the this compound auxiliary, a primary amino alcohol, can sometimes lead to the formation of emulsions during the aqueous workup, making phase separation difficult and leading to product loss.
Causality Analysis:
The auxiliary itself can act as a surfactant, stabilizing the oil-in-water or water-in-oil interface. This is particularly problematic when using solvents like ethyl acetate.
Troubleshooting Steps:
-
Add Brine: After the initial extraction, wash the organic layer with a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, which helps to break up emulsions.
-
Filter through Celite®: If a stubborn emulsion persists, filtering the entire biphasic mixture through a pad of Celite® or diatomaceous earth can help to break it apart.
-
Solvent Swap: If ethyl acetate consistently causes emulsions, try switching to a less polar solvent like dichloromethane (DCM) or a non-polar solvent like diethyl ether for the extraction.
-
Centrifugation: For small-scale reactions, centrifuging the mixture can effectively separate the layers.
Detailed Experimental Protocols
Protocol 1: Standard LiOOH Cleavage and Product Isolation
This is the most common and generally reliable method for cleaving the auxiliary while minimizing epimerization.
Materials:
-
N-acyloxazolidinone substrate (1.0 eq)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (4.0 eq)
-
30% Hydrogen peroxide (H₂O₂) (6.0 eq)
-
Sodium sulfite (Na₂SO₃)
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the N-acyloxazolidinone substrate in a 3:1 mixture of THF and water (to make a ~0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Reagents: Add the 30% H₂O₂ solution dropwise, followed by an aqueous solution of LiOH·H₂O.
-
Reaction: Stir the reaction vigorously at 0 °C. Monitor the disappearance of the starting material by TLC (e.g., using a 3:1 Hexanes:EtOAc system). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the excess peroxide by slowly adding an aqueous solution of sodium sulfite (Na₂SO₃) at 0 °C. Stir for 20-30 minutes.
-
Solvent Removal: Remove the THF under reduced pressure using a rotary evaporator.
-
Auxiliary Recovery: Make the remaining aqueous solution basic (pH > 12) with 1N NaOH if necessary. Extract the aqueous layer 3-4 times with ethyl acetate to recover the chiral auxiliary. The combined organic layers can be dried over MgSO₄, filtered, and concentrated.
-
Product Isolation: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1N HCl.
-
Extraction: Extract the acidified aqueous layer 3-4 times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid product.
Caption: Workflow for LiOOH cleavage and product isolation.
References
Technical Support Center: Troubleshooting Low Yields in Asymmetric Synthesis Using (R)-2-Amino-2-cyclohexylethanol
Welcome to the technical support center for asymmetric synthesis utilizing (R)-2-Amino-2-cyclohexylethanol. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, specifically low chemical yields, during their experiments. As a chiral auxiliary, this compound is a powerful precursor, most commonly for generating an in-situ oxazaborolidine catalyst in the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones to form valuable chiral secondary alcohols.[1][2][3]
Achieving high yields and enantioselectivity in these reactions requires precision and an understanding of the key parameters that govern the catalytic cycle. This document provides a structured approach to diagnosing and resolving common issues, moving from frequently asked questions for rapid assessment to in-depth troubleshooting guides with detailed experimental protocols.
Part 1: Quick Diagnosis - Frequently Asked Questions (FAQs)
This section addresses the most common initial queries when a reaction performs below expectations.
Q1: My reaction shows very low conversion, or it hasn't worked at all. What is the most critical first step in troubleshooting? A: The absolute first priority is to verify that your reaction was conducted under strictly anhydrous conditions and under an inert atmosphere (e.g., Argon or Nitrogen).[4] The oxazaborolidine catalyst and the borane reducing agent are extremely sensitive to moisture.[5][6] Water will hydrolyze both components, leading to catalyst deactivation and the formation of non-selective reducing agents, ultimately halting the reaction.[5][7] Ensure all glassware was rigorously oven- or flame-dried and cooled under an inert atmosphere.
Q2: I have some product, but the chemical yield is poor. What are the likely culprits? A: Low yield with observable product formation often points to three areas:
-
Catalyst Inefficiency: The active catalyst may not have formed completely or is not present in the correct amount. This can be due to incomplete reaction between the amino alcohol and the borane source.[4]
-
Incorrect Stoichiometry: An improper ratio of the catalyst to the borane or substrate can lead to a significant, non-catalyzed background reaction which is often slower and less efficient.[5]
-
Suboptimal Temperature: While lower temperatures generally improve enantioselectivity, excessively low temperatures can dramatically slow down the reaction rate, leading to incomplete conversion within a practical timeframe.[5][8]
Q3: How critical is the purity and concentration of my borane solution (e.g., BH₃•THF)? A: It is paramount. Borane solutions can degrade upon storage, leading to a lower effective concentration and the formation of non-selective borohydride species.[5] Using a degraded borane source is a very common cause of both low yield and low enantioselectivity. It is highly recommended to use a fresh bottle or to titrate older solutions to determine the active hydride concentration before use.
Q4: My enantioselectivity (ee%) is also low. Are this issue and low yield related? A: Yes, very often they are. The same factors that cause low yield frequently compromise enantioselectivity. A primary cause is a competing background reduction by "free" or non-complexed borane, which is not stereocontrolled. This can be triggered by moisture, incorrect stoichiometry, or incomplete catalyst formation—all of which leave un-complexed borane available to react non-selectively.[4][5]
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to identifying and resolving the root causes of poor reaction outcomes.
Problem A: Low Conversion or Complete Reaction Failure
This indicates a fundamental issue with the reagents or the reaction setup that prevents the catalytic cycle from operating effectively.
The catalytic cycle for the CBS reduction relies on the successful formation and function of the oxazaborolidine-borane complex.[3][7]
-
Causality:
-
Moisture and Air: As stated in the FAQs, moisture is the primary antagonist. It hydrolyzes the B-H bonds in borane and the B-O bond in the oxazaborolidine catalyst.
-
Incomplete Catalyst Formation: For in situ preparations, the reaction between this compound and the borane source must be complete before the substrate is introduced. Insufficient time or incorrect stoichiometry can result in a mixture of species, reducing the concentration of the active catalyst.[4]
-
Degraded Borane Source: An old or improperly handled borane solution will have a lower-than-stated molarity and may contain borohydride species that do not efficiently participate in the desired catalytic cycle.[5]
-
-
Solutions & Protocols:
-
Implement Rigorous Anhydrous Technique:
-
Oven-dry all glassware at >120 °C for several hours and assemble hot, allowing it to cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
Use fresh, high-purity reagents. Ensure the this compound is pure and dry.[4]
-
-
Ensure Complete Catalyst Pre-formation: Before adding your ketone substrate, allow the this compound and the borane source (typically 0.5-0.6 equivalents relative to the amino alcohol) to stir in the solvent for at least 15-30 minutes at the reaction temperature. This ensures the oxazaborolidine has formed.[4]
-
Verify Borane Concentration: If using an older bottle of borane solution, perform a titration to confirm its molarity.
-
The kinetics of the reaction are highly sensitive to temperature and concentration.
-
Causality:
-
Temperature Too Low: To maximize enantioselectivity, reactions are often run at low temperatures (e.g., 0 °C to -78 °C).[5] However, for sterically hindered or less reactive ketones, these temperatures may be too low to achieve a reasonable reaction rate, resulting in low conversion.
-
Incorrect Stoichiometry: Using too little catalyst (typically <5 mol%) can make the reaction impractically slow. Using too much or too little borane relative to the substrate can also be detrimental.
-
-
Solutions & Protocols:
-
Perform a Temperature Screen: If you suspect the reaction is too slow, run a series of small-scale parallel reactions at different temperatures (e.g., -40 °C, -20 °C, 0 °C) to find the optimal balance between reaction rate and enantioselectivity for your specific substrate.[5]
-
Double-Check All Calculations: Carefully verify the molar amounts of the substrate, chiral auxiliary (amino alcohol), and borane. A typical catalyst loading is 5-10 mol%.[5] The borane is typically used in a slight excess relative to the ketone (e.g., 1.1-1.2 equivalents).
-
Problem B: Low Chemical Yield with Good Conversion
This scenario suggests that the reaction is proceeding as intended, but the desired product is being lost during the work-up or purification stages.
-
Causality:
-
Product Degradation During Work-up: The standard acidic work-up used to hydrolyze the boron-oxygen bond can be harsh for sensitive substrates, potentially causing dehydration or other side reactions.
-
Product Loss During Isolation: Chiral secondary alcohols can sometimes be volatile or prone to streaking on silica gel, leading to significant losses during rotary evaporation or column chromatography.
-
-
Solutions & Protocols:
-
Use a Milder Quench: Before the aqueous work-up, quench the reaction by the slow, careful addition of methanol at low temperature.[9] This will safely react with any excess borane and begin to break down the boron complexes under less harsh conditions.
-
Optimize Purification:
-
If the product is volatile, use minimal vacuum and gentle heating during solvent removal.
-
For column chromatography, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%) to prevent streaking of the alcohol and amine-containing byproducts.
-
-
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Solution |
| Low/No Conversion | Moisture or air contamination | Use oven-dried glassware, anhydrous solvents, and an inert atmosphere.[4][5][10] |
| Incomplete catalyst formation | Pre-stir amino alcohol and borane for 15-30 min before adding substrate.[4] | |
| Degraded borane reagent | Use a fresh bottle of borane solution or titrate to confirm concentration.[5] | |
| Reaction temperature is too low | Perform a temperature screen to find the optimal balance of rate and selectivity.[5][8] | |
| Low Yield (Good Conversion) | Product degradation during work-up | Use a mild quenching procedure with methanol before aqueous work-up.[9] |
| Loss during purification | Use gentle solvent removal; consider deactivating silica gel with triethylamine. | |
| Low Enantioselectivity | Background non-catalyzed reduction | Use fresh/titrated borane; ensure correct stoichiometry (5-10 mol% catalyst).[5] |
| Impure chiral auxiliary | Verify the enantiomeric and chemical purity of this compound.[4] | |
| Reaction temperature is too high | Lower the reaction temperature; perform an optimization screen.[5] |
Part 3: Visualization & Key Methodologies
Visualizing the reaction mechanism and the troubleshooting workflow can provide critical insights into the experimental process.
Corey-Bakshi-Shibata (CBS) Reduction Mechanism
The following diagram illustrates the widely accepted catalytic cycle for the CBS reduction. The process begins with the formation of the oxazaborolidine catalyst, which then coordinates with borane to form the active reducing agent. This complex coordinates to the ketone in a sterically controlled manner, leading to a face-selective hydride transfer.[3][7]
Caption: Catalytic cycle of the CBS reduction.
Troubleshooting Workflow
This decision tree provides a logical path for diagnosing the cause of low yield.
Caption: Decision tree for troubleshooting low yields.
Part 4: Key Experimental Protocols
Reproducibility is key. The following protocols provide a reliable starting point.
Protocol 1: General Procedure for CBS Reduction of a Ketone
This protocol details the in situ generation of the catalyst and its use in a typical reduction.
-
Glassware Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar and a septum overnight at 120 °C. Assemble the flask while hot and allow it to cool to room temperature under a positive pressure of dry Argon or Nitrogen.
-
Reagent Setup: In the prepared flask, dissolve this compound (0.10 mmol, 10 mol%) in 5 mL of anhydrous THF.
-
Catalyst Formation: Cool the solution to the desired reaction temperature (e.g., 0 °C). To this solution, slowly add a 1 M solution of BH₃•THF (0.06 mmol, 0.6 equiv relative to the amino alcohol). Stir the mixture at this temperature for 20 minutes to ensure the complete formation of the oxazaborolidine catalyst.
-
Reduction: In a separate, dry flask, prepare a solution of the prochiral ketone (1.0 mmol, 1.0 equiv) in 2 mL of anhydrous THF. To the pre-formed catalyst solution, add the remaining BH₃•THF solution (1.1 mmol, 1.1 equiv relative to the ketone). Then, add the ketone solution dropwise to the catalyst-borane mixture over 30 minutes using a syringe pump.
-
Monitoring: Stir the reaction at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly add 2 mL of methanol dropwise to quench any excess borane.
-
Work-up and Isolation: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess (ee%) of the purified alcohol by chiral High-Performance Liquid Chromatography (HPLC) or GC analysis.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09041G [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Reactions Involving (R)-2-Amino-2-cyclohexylethanol
Welcome to the Technical Support Center for scaling up chemical reactions involving (R)-2-Amino-2-cyclohexylethanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during the transition from laboratory to pilot plant and beyond. As a chiral building block of significant interest in the pharmaceutical industry, understanding the nuances of its reactivity and handling at scale is paramount for successful and efficient process development.
Introduction to this compound in Process Chemistry
This compound, also known as (R)-cyclohexylglycinol, is a valuable chiral intermediate due to its vicinal amino alcohol functionality. This structural motif is a key component in numerous pharmaceutical agents and is often employed as a chiral auxiliary or ligand in asymmetric synthesis. When scaling up reactions involving this compound, a host of challenges can emerge that are not always apparent at the bench scale. These can range from managing reaction exotherms and ensuring stereochemical fidelity to optimizing work-up and purification procedures. This guide will provide a structured approach to identifying and resolving these potential hurdles.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and reactivity of this compound in a large-scale setting.
Q1: What are the primary safety concerns when handling large quantities of this compound?
A1: this compound is a solid with a warning signal word. Key safety considerations include:
-
Irritation: It can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves and safety glasses, is essential.
-
Inhalation: It may cause respiratory irritation. Operations involving large quantities of the solid should be conducted in well-ventilated areas or with appropriate respiratory protection.
-
Thermal Stability: While generally stable, it is crucial to understand the thermal decomposition profile of the compound and any reaction mixtures, especially when scaling up exothermic reactions.
Q2: How does the choice of solvent impact the scalability of reactions with this compound?
A2: Solvent selection is critical for a successful scale-up. Key factors to consider include:
-
Solubility: The compound's solubility in the chosen solvent will dictate the reaction concentration and may influence reaction rates and impurity profiles.
-
Reaction Compatibility: The solvent should be inert to the reactants and reagents under the reaction conditions. Protic solvents, for example, may interfere with certain organometallic reagents.
-
Work-up and Purification: The solvent should facilitate easy product isolation. For instance, a solvent that allows for direct crystallization of the product is often preferred at scale over one that requires chromatographic purification.
-
Safety and Environmental Impact: At an industrial scale, the flammability, toxicity, and environmental impact of the solvent are major considerations.
Q3: Can racemization of the chiral center be an issue during scale-up?
A3: Yes, maintaining the enantiomeric purity of this compound is a primary concern. Racemization can be triggered by:
-
Harsh Reaction Conditions: High temperatures or the presence of strong acids or bases can lead to the deprotonation of the chiral center, especially if there is an adjacent activating group, which could lead to racemization.
-
Work-up Procedures: Acidic or basic washes during work-up, if not carefully controlled, can also pose a risk to the stereochemical integrity of the product.
-
Purification: Stationary phases used in chromatography can be acidic or basic, potentially causing on-column racemization.
To mitigate this, it is crucial to carefully control reaction temperatures and pH during all stages of the process. The use of bulky protecting groups can also help prevent racemization by sterically hindering access to the chiral center.[1]
Troubleshooting Guide: Common Issues and Solutions in Scale-Up
This section provides a detailed, question-and-answer-based troubleshooting guide for specific problems that may arise during the scale-up of reactions involving this compound.
Issue 1: Poor Reaction Conversion or Stalled Reaction at Larger Scale
Q: My reaction, which worked perfectly in the lab, is showing poor conversion or stalling completely in a larger reactor. What could be the cause?
A: This is a common scale-up challenge that can be attributed to several factors:
-
Inadequate Mixing:
-
Causality: In larger reactors, achieving homogeneous mixing is more difficult. This can lead to localized concentration gradients, where reactants are not in sufficient proximity for the reaction to proceed efficiently. "Hot spots" or areas of low temperature can also develop, affecting reaction kinetics.
-
Troubleshooting Steps:
-
Agitator Evaluation: Ensure the agitator design and speed are appropriate for the reactor geometry and the viscosity of the reaction mixture.
-
Baffling: Check if the reactor is adequately baffled to prevent vortexing and promote top-to-bottom mixing.
-
Computational Fluid Dynamics (CFD) Modeling: For complex mixing challenges, CFD modeling can help optimize mixing parameters.
-
-
-
Inefficient Heat Transfer:
-
Causality: As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat transfer less efficient. If a reaction requires heating to initiate or maintain its rate, the larger volume may not be reaching the optimal temperature uniformly.
-
Troubleshooting Steps:
-
Jacket Temperature: Increase the temperature of the heating fluid in the reactor jacket.
-
Heat Transfer Fluid: Ensure the heat transfer fluid has a high heat capacity and is being circulated at an adequate flow rate.
-
Reactor Material: Consider the thermal conductivity of the reactor material.
-
-
-
Reagent Addition Rate:
-
Causality: The rate of addition of a key reagent, which may have been rapid at the lab scale, might need to be adjusted at a larger scale to maintain an optimal concentration profile and control any exotherms.
-
Troubleshooting Steps:
-
Controlled Addition: Implement a controlled addition profile for critical reagents using a dosing pump.
-
In-situ Monitoring: Utilize Process Analytical Technology (PAT), such as in-situ IR or Raman spectroscopy, to monitor reactant concentrations and adjust addition rates accordingly.
-
-
Issue 2: Increased Byproduct Formation at Scale
Q: I am observing a significant increase in the formation of byproducts, such as 1,2-diols or 1,2-diamines, during my scale-up. How can I address this?
A: The formation of byproducts is often exacerbated at a larger scale due to issues with heat and mass transfer.
-
Localized Overheating (Hot Spots):
-
Causality: Poor mixing can lead to localized areas of high temperature, which can accelerate side reactions that have a higher activation energy than the desired reaction. In reactions involving aldehydes and imines, for example, this can lead to undesired reduction or nucleophilic addition reactions, resulting in the formation of 1,2-diols or 1,2-diamines.[1]
-
Troubleshooting Steps:
-
Improve Mixing: As detailed in Issue 1, enhance agitation and ensure proper baffling.
-
Controlled Reagent Addition: Add exothermic reagents subsurface and at a controlled rate to dissipate heat more effectively.
-
Cooling Capacity: Ensure the reactor's cooling system is capable of removing the heat generated by the reaction.
-
-
-
Changes in Reaction Stoichiometry:
-
Causality: Inaccurate measurement or addition of reagents at a larger scale can lead to an excess of one reactant, which may then participate in side reactions.
-
Troubleshooting Steps:
-
Calibrate Equipment: Ensure all scales and flowmeters are accurately calibrated.
-
Staged Addition: Consider adding the limiting reagent in portions to maintain a more controlled stoichiometric balance throughout the reaction.
-
-
Issue 3: Difficulties with Product Isolation and Purification
Q: My laboratory-scale purification method (e.g., column chromatography) is not practical for the larger quantity of product. What are my options for large-scale purification of this compound or its derivatives?
A: Scalable purification strategies are essential for industrial processes.
-
Crystallization:
-
Causality: Crystallization is a highly effective and scalable purification technique for solid compounds. It can provide high purity products and is generally more cost-effective than chromatography.[1]
-
Protocol: Large-Scale Crystallization of this compound Derivatives
-
Solvent Screening: Identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at lower temperatures. Anti-solvent crystallization can also be an effective strategy.
-
Dissolution: Dissolve the crude product in the chosen solvent at an elevated temperature in a crystallizer vessel equipped with an agitator and temperature control.
-
Cooling Profile: Implement a controlled cooling profile to promote the growth of large, pure crystals. Rapid cooling can lead to the formation of small, impure crystals.
-
Seeding: Consider adding seed crystals at the appropriate temperature to control the crystal size and morphology.
-
Isolation: Isolate the crystals by filtration (e.g., using a centrifuge or filter press) and wash with a cold, pure solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum at a controlled temperature.
-
-
-
Salt Formation and Recrystallization:
-
Causality: The amino group in this compound allows for the formation of salts with various acids. These salts often have different solubility profiles than the free base, which can be exploited for purification.
-
Troubleshooting Steps:
-
Acid Screening: Screen different acids (e.g., HCl, HBr, tartaric acid, mandelic acid) to find a salt that crystallizes well and provides good purification.
-
pH Control: Carefully control the pH during salt formation and crystallization to ensure consistent results.
-
-
Issue 4: Managing Reaction Exotherms
Q: The reaction I am running is exothermic, and I am concerned about thermal runaway at a larger scale. How can I safely manage the heat generated?
A: Managing exotherms is a critical safety consideration in process scale-up.
-
Thermal Hazard Assessment:
-
Causality: The heat generated by a reaction is proportional to the volume, while the heat removed is proportional to the surface area. This means that as the scale increases, the potential for heat accumulation and thermal runaway becomes much greater.
-
Troubleshooting Steps:
-
Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies to determine the heat of reaction, the maximum rate of heat release, and the adiabatic temperature rise. This data is essential for designing a safe process.
-
Differential Scanning Calorimetry (DSC): Use DSC to determine the onset temperature of any potential decomposition reactions of the reactants, products, or reaction mixture.
-
-
-
Process Control Strategies:
-
Causality: Maintaining control over the reaction temperature is key to preventing a thermal runaway.
-
Troubleshooting Steps:
-
Semi-Batch Operation: Add one of the reagents gradually to the reactor (semi-batch mode) to control the rate of reaction and heat generation.
-
Cooling System: Ensure the reactor's cooling system is adequately sized to handle the maximum heat output of the reaction.
-
Dilution: Running the reaction at a lower concentration can help to moderate the temperature rise by increasing the thermal mass of the system.
-
-
Visualizing the Workflow
General Scale-Up Workflow
Caption: A typical workflow for scaling up a chemical synthesis.
Troubleshooting Logic for Poor Conversion
Caption: Decision tree for troubleshooting poor reaction conversion.
Quantitative Data Summary
| Parameter | Laboratory Scale (Typical) | Pilot/Production Scale (Considerations) |
| Reaction Volume | 50 mL - 1 L | 50 L - 5000 L+ |
| Heat Transfer | High surface-area-to-volume ratio; efficient heat dissipation. | Low surface-area-to-volume ratio; potential for heat accumulation. |
| Mixing | Easily achieved with a magnetic stir bar. | Requires optimized mechanical agitators and baffles. |
| Reagent Addition | Manual, often rapid. | Automated, controlled rate is critical. |
| Purification | Column chromatography is common. | Crystallization, distillation, or extraction are preferred. |
| Safety Assessment | Primarily based on reagent properties. | Requires detailed process safety studies (calorimetry). |
References
Effect of temperature and solvent on (R)-2-Amino-2-cyclohexylethanol mediated reactions
Technical Support Center: (R)-2-Amino-2-cyclohexylethanol Mediated Reactions
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile chiral amino alcohol as a ligand or catalyst in asymmetric synthesis. This compound is highly valued for its ability to induce high stereoselectivity in a variety of chemical transformations, owing to the sterically demanding cyclohexyl group which effectively shields one face of the reactive center.[1]
This document provides practical, in-depth troubleshooting advice and answers to frequently asked questions concerning the critical role of temperature and solvent selection. Our goal is to empower you to overcome common experimental hurdles and optimize your reaction outcomes.
Troubleshooting Guide: Optimizing Stereoselectivity and Yield
This section addresses specific, common problems encountered during reactions mediated by this compound.
Q1: I am observing poor enantioselectivity or diastereoselectivity. What are the likely causes and how can I improve it?
A1: Low stereoselectivity is a frequent challenge and typically points to issues with the transition state energetics of your reaction. The primary goal is to maximize the energy difference (ΔΔG‡) between the pathways leading to the desired and undesired stereoisomers.
Potential Causes & Solutions:
-
Suboptimal Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature.[2]
-
Causality: Higher temperatures can provide sufficient thermal energy to overcome the activation barrier for the less-favored diastereomeric transition state, leading to a mixture of products. It can also lead to racemization of chiral intermediates or the final product if acidic or basic conditions are present.[3]
-
Solution: Lowering the reaction temperature is the most common and effective solution. Running reactions at 0 °C, -20 °C, or even -78 °C (cryogenic conditions) can "freeze out" the higher-energy transition state, significantly enhancing selectivity.[3] Monitor the reaction kinetics, as lowering the temperature will also decrease the reaction rate.
-
-
Inappropriate Solvent Choice: The solvent does more than just dissolve reactants; it actively participates in the reaction's transition state stabilization.
-
Causality: Solvents influence reaction outcomes through polarity, coordinating ability, and hydrogen bonding potential. A polar, coordinating solvent might compete with the substrate for binding to a catalyst's metal center, disrupting the chiral environment. Conversely, non-polar, non-coordinating solvents often provide the best environment for the chiral ligand to dictate stereochemistry.[2][4]
-
Solution: Screen a range of solvents with varying properties. Start with non-polar, non-coordinating solvents like toluene, hexanes, or dichloromethane (DCM). If solubility is an issue, consider ethers like THF or diethyl ether. Avoid highly polar or protic solvents like methanol or water unless the reaction mechanism specifically requires them.
-
-
Incorrect Reagent Stoichiometry or Purity:
-
Causality: The enantiomeric purity of your this compound is critical. Using a ligand with low enantiomeric excess (e.e.) will directly result in a product with lower e.e.[5] Additionally, impurities in reagents or starting materials can interfere with the catalyst or promote side reactions.
-
Solution: Ensure the chiral ligand is of high enantiomeric purity (>99% e.e.). Verify the purity of all substrates, reagents, and solvents before use.
-
Troubleshooting Workflow for Poor Selectivity
Caption: Troubleshooting decision tree for low stereoselectivity.
Q2: My reaction yield is very low, or the reaction is not proceeding to completion. What should I investigate?
A2: Low yield or stalled reactions often point to issues with kinetics, catalyst activity, or reagent stability.
Potential Causes & Solutions:
-
Reaction Temperature is Too Low:
-
Causality: While low temperatures are excellent for selectivity, they drastically reduce the reaction rate. The activation energy barrier may not be overcome sufficiently at cryogenic temperatures, leading to a stalled reaction.
-
Solution: Find the optimal balance between selectivity and rate. If a reaction is too slow at -78 °C, try running it at -40 °C or -20 °C. It's often a trade-off; a small sacrifice in e.e. may be necessary to achieve a reasonable yield and reaction time. Use Le Châtelier's principle as a guide: for exothermic reactions, decreasing temperature favors product formation.[6][7]
-
-
Solvent-Related Solubility Issues:
-
Causality: If your starting materials or intermediates are not fully soluble in the chosen solvent at the reaction temperature, the reaction will be slow or incomplete. This is common in non-polar solvents at low temperatures.
-
Solution: If solubility is an issue, consider a slightly more polar solvent like THF or using a co-solvent system (e.g., toluene/THF mixture). Ensure all reagents are fully dissolved before initiating the reaction or adding the next component.
-
-
Catalyst Deactivation or Inhibition:
-
Causality: The active catalytic species formed with this compound can be sensitive to air, moisture, or impurities. Water, for example, can hydrolyze metal-ligand complexes or Lewis acids used in the reaction.
-
Solution: Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[8] Purify all reagents to remove potential inhibitors.
-
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent mechanistically alter the stereochemical outcome?
A1: The solvent's role extends beyond simple dissolution and is integral to the stereodetermining transition state.
-
Polarity and Dipole Moments: Polar solvents can stabilize charged intermediates or transition states. This stabilization can alter the relative energies of the diastereomeric transition states. For instance, if the transition state leading to the undesired product has a larger dipole moment, a polar solvent will stabilize it more, reducing the enantioselectivity.[4][9]
-
Coordinating vs. Non-Coordinating Solvents: In metal-catalyzed reactions, a coordinating solvent (e.g., THF, acetonitrile) can compete with the substrate for a coordination site on the metal. This can disrupt the carefully organized chiral pocket created by the this compound ligand, leading to a loss of stereocontrol. Non-coordinating solvents (e.g., toluene, hexanes) are generally preferred as they allow the chiral ligand to fully dictate the stereochemical environment.
-
Hydrogen Bonding: Protic solvents (e.g., alcohols) can form hydrogen bonds with the amino or hydroxyl groups of the ligand, or with carbonyl groups on the substrate. This can alter the conformation of the ligand-substrate complex and change the favored pathway of attack.
| Solvent Type | Typical Examples | Primary Effect on Asymmetric Induction | Recommended Use Case |
| Non-Polar, Non-Coordinating | Toluene, Hexane, DCM | Maximizes the directing effect of the chiral ligand by minimizing interference. | Default choice for optimizing stereoselectivity. |
| Ethereal (Weakly Coordinating) | THF, Diethyl Ether | Balances stereocontrol with improved solubility of polar reagents. | Good second choice when solubility is an issue. |
| Polar Aprotic | Acetonitrile, DMF | Can decrease selectivity by coordinating to metal centers or stabilizing polar transition states. | Generally avoided unless required for a specific mechanistic step. |
| Polar Protic | Methanol, Ethanol | Can significantly disrupt stereocontrol via hydrogen bonding and strong coordination. | Rarely used; only in specific cases like certain reductions. |
Q2: What is the mechanistic basis for temperature's strong influence on enantioselectivity?
A2: The effect of temperature on selectivity is governed by thermodynamics and kinetics, specifically the energy difference between the competing transition states. The relationship between the ratio of stereoisomers and this energy difference is described by the Eyring equation. A simplified view is that the enantiomeric excess is related to the difference in the free energy of activation (ΔΔG‡) for the formation of the two enantiomers.
Lowering the temperature amplifies the impact of even a small ΔΔG‡. For example, a ΔΔG‡ of just 1.8 kcal/mol at room temperature (25 °C) results in an e.e. of about 95%. At -78 °C, the same energy difference would lead to an e.e. greater than 99.9%. Therefore, reducing the thermal energy of the system makes it much more difficult for molecules to follow the higher-energy pathway, forcing the reaction through the more sterically and electronically favored transition state.
Mechanism Visualization: Creating the Chiral Pocket
Caption: How the chiral ligand creates a biased reaction environment.
Experimental Protocols
Protocol: General Procedure for Optimizing a this compound Mediated Asymmetric Addition
This protocol provides a template for the stereoselective addition of a nucleophile to a prochiral ketone, a common application.
-
Preparation of the Catalyst/Ligand Complex (Under Inert Atmosphere):
-
To a flame-dried, argon-purged flask, add this compound (0.1 equivalents).
-
Add anhydrous toluene (or another chosen solvent) to dissolve the ligand.
-
Cool the solution to the desired initial temperature (e.g., 0 °C).
-
Slowly add the metal source or Lewis acid (e.g., a solution of diethylzinc, 1.1 equivalents) dropwise.
-
Stir the resulting mixture at this temperature for 30-60 minutes to allow for complete complex formation.
-
-
Substrate Addition and Reaction:
-
In a separate flame-dried flask, dissolve the prochiral ketone (1.0 equivalent) in anhydrous toluene.
-
Cool the substrate solution to the target reaction temperature (e.g., -20 °C).
-
Slowly transfer the ketone solution to the pre-formed catalyst complex via cannula.
-
Stir the reaction mixture at the target temperature. Monitor the reaction progress closely using thin-layer chromatography (TLC) or LC-MS.[3]
-
-
Quenching and Workup:
-
Upon completion, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate, keeping the temperature low.[8]
-
Allow the mixture to warm to room temperature.
-
Add an organic solvent (e.g., ethyl acetate) and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.[10]
-
-
Purification and Analysis:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product using chiral HPLC or GC analysis.[10]
-
References
- 1. PolyU Electronic Theses: New enantioselective catalysts based on chiral amino alcohols [theses.lib.polyu.edu.hk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. arxiv.org [arxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Khan Academy [khanacademy.org]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity [frontiersin.org]
- 10. benchchem.com [benchchem.com]
Welcome to the technical support center for the Sharpless Asymmetric Aminohydroxylation (AA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful transformation. Here, we address common challenges encountered during the synthesis of vicinal amino alcohols from alkenes, providing in-depth, field-proven insights in a direct question-and-answer format. Our goal is to move beyond simple procedural lists to explain the causality behind experimental choices, ensuring both success and a deeper understanding of the reaction.
Troubleshooting Guide
This section addresses the most frequent issues encountered during the Sharpless AA reaction. Each problem is analyzed from a mechanistic standpoint to provide robust and logical solutions.
Question 1: My reaction yield is low or non-existent. What are the likely causes and how can I fix it?
Low yields in the Sharpless AA can stem from several factors, ranging from catalyst deactivation to competing side reactions. A systematic approach is crucial for diagnosis.
Potential Cause A: Inactive Osmium Catalyst
The active catalyst is an imidotriooxoosmium(VIII) species, formed from the reaction of an osmium source (like K₂OsO₄·2H₂O) with the N-haloamide reagent.[1] If this species does not form or is unstable, the reaction will not proceed.
-
Solution 1: Verify Reagent Quality. Ensure the osmium source has been stored correctly and is not expired. N-haloamide reagents, particularly those generated in situ, can be unstable. For example, when using carbamates, tert-butyl hypochlorite is often used for the in situ generation of the N-chloro species; ensure the hypochlorite source is fresh and has been properly titrated.[2]
-
Solution 2: Optimize Catalyst Loading. While the reaction is catalytic, excessively low catalyst loading (e.g., <0.5 mol%) may not be sufficient, especially with less reactive substrates. A typical starting point is 1-2 mol% of the osmium source.[3]
-
Solution 3: Consider the Osmium Source. Potassium osmate (K₂OsO₄·2H₂O) is a stable, solid precursor that is generally easier and safer to handle than osmium tetroxide (OsO₄).[3]
Potential Cause B: Competing Dihydroxylation
A significant side reaction is the asymmetric dihydroxylation (AD) of the alkene, leading to the formation of a 1,2-diol instead of the desired amino alcohol.[4] This becomes more prevalent if the aminohydroxylation cycle is slow.
-
Solution 1: Increase Ligand Concentration. The cinchona alkaloid-derived ligand accelerates the aminohydroxylation pathway. Increasing the ligand-to-osmium ratio can favor the desired reaction over diol formation.[4]
-
Solution 2: Portion-wise Addition of Osmium. Adding the osmium catalyst in portions throughout the reaction can help maintain a low concentration of the dihydroxylation-active species at any given time.[4]
-
Solution 3: Ensure Efficient Hydrolysis. The primary catalytic cycle relies on the hydrolysis of the osmium(VI) azaglycolate intermediate to release the product and regenerate the catalyst.[1] Conducting the reaction in an aqueous medium or a biphasic system (e.g., n-propanol/water or t-butanol/water) under dilute conditions favors this hydrolysis, suppressing the secondary cycle that can lead to lower enantioselectivity and other side products.[1][5]
Potential Cause C: Substrate Reactivity
Not all alkenes are equally reactive. Electron-deficient alkenes, such as α,β-unsaturated esters, are generally good substrates.[6] However, sterically hindered or electron-rich, unactivated alkenes may react sluggishly.
-
Solution 1: Adjust Reaction Temperature. While many AA reactions are run at room temperature or 0 °C, gently warming the reaction (e.g., to 30-40 °C) can increase the rate for less reactive substrates. Monitor carefully for decomposition.
-
Solution 2: Modify the Nitrogen Source. The nature of the N-substituent on the nitrogen source can influence reactivity. Sulfonamides (e.g., Chloramine-T), carbamates (e.g., Boc- or Cbz-protected), and amides have all been used.[7] Experimenting with different nitrogen sources may improve yields for a specific substrate.
Question 2: The enantioselectivity (ee) of my product is poor. How can I improve it?
Poor enantioselectivity is a common frustration and often points to issues with the secondary catalytic cycle or ligand mismatch.
Potential Cause A: The Secondary Catalytic Cycle is Dominating
The primary catalytic cycle, which is accelerated by the chiral ligand, delivers high enantioselectivity. However, a competing secondary cycle exists where the osmium(VI) azaglycolate intermediate can react with another alkene molecule without the influence of the chiral ligand, leading to a racemic or low-ee product.[6]
-
Solution 1: Use a Biphasic Solvent System and Dilution. As mentioned for improving yield, using a solvent system like t-butanol/water or n-propanol/water promotes hydrolysis of the osmium(VI) intermediate, pushing the reaction through the primary, enantioselective cycle.[1][5] Running the reaction under more dilute conditions further favors hydrolysis over the bimolecular secondary pathway.[1]
-
Solution 2: Increase Ligand-to-Osmium Ratio. A higher concentration of the chiral ligand ensures that the osmium catalyst is predominantly complexed, favoring the primary cycle. Ratios of ligand:osmium from 1:1 to 5:1 have been reported.[4]
Potential Cause B: Incorrect Ligand Choice
The structure of the cinchona alkaloid-derived ligand is critical for achieving high enantioselectivity. The choice between pseudoenantiomeric ligands, such as (DHQ)₂PHAL and (DHQD)₂PHAL, determines which enantiomer of the product is formed.[6][8]
-
Solution: Match the Ligand to the Desired Enantiomer. For a given substrate, one ligand class will typically provide high ee for one product enantiomer. The mnemonic for the related Sharpless Asymmetric Dihydroxylation often applies:
-
DHQ -based ligands (e.g., (DHQ)₂PHAL) tend to give the (R,S) or (S,R) product from trans-olefins.
-
DHQD -based ligands (e.g., (DHQD)₂PHAL) tend to give the (S,R) or (R,S) product from trans-olefins. Always verify with literature for your specific substrate class.
-
Question 3: I am getting a mixture of regioisomers. How can I control the regioselectivity?
For unsymmetrical alkenes, the addition of the amino and hydroxyl groups can occur in two different orientations, leading to regioisomers. Controlling this is often the greatest challenge in the Sharpless AA.[6]
Potential Cause: Ligand and Substrate Mismatch
The regioselectivity is highly dependent on the interplay between the substrate's electronic and steric properties and the specific chiral ligand used.[3]
-
Solution 1: Change the Ligand Core. The aromatic linker in the ligand plays a crucial role in directing regioselectivity. The two most common classes are phthalazine (PHAL) and anthraquinone (AQN) ligands. For certain substrates, like cinnamates, these two ligand classes can produce opposite regioisomers with the same enantiofacial selectivity.[1][3][9]
-
Solution 2: Modify the Nitrogen Source. The steric bulk of the protecting group on the nitrogen source can influence which terminus of the double bond is more accessible to the bulky osmium-ligand complex. For example, a bulky tert-butylsulfonamide may give different regioselectivity compared to a smaller tosyl group.[10]
-
Solution 3: Alter the Solvent. The reaction solvent can subtly influence the transition state geometry and thus affect the regiochemical outcome.[3] Switching between solvent systems like n-propanol/water and t-butanol/water is a variable worth exploring.
Table 1: Ligand Influence on Regioselectivity for Cinnamate Esters
| Ligand Class | Predominant Regioisomer | Description |
| (DHQ)₂PHAL | β-Amino-α-hydroxy ester | Amine group adds to the carbon distal to the ester. |
| (DHQ)₂AQN | α-Amino-β-hydroxy ester | Amine group adds to the carbon proximal to the ester. |
This table illustrates a general trend; outcomes can be substrate-dependent.[3]
Experimental Protocols & Visual Guides
General Experimental Protocol for Sharpless Asymmetric Aminohydroxylation
This protocol is a representative starting point and should be optimized for specific substrates.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkene (1.0 mmol) and the chiral ligand (e.g., (DHQ)₂PHAL, 0.05 mmol, 5 mol%) in a 1:1 mixture of t-butanol and water (10 mL).
-
Addition of Nitrogen Source: Add the nitrogen source (e.g., Chloramine-T trihydrate, 1.5 mmol) to the stirring solution. If using a carbamate, add the carbamate (1.5 mmol) followed by the N-halo-succinimide or other oxidant.
-
Initiation: Cool the mixture to 0 °C in an ice bath. Add potassium osmate dihydrate (K₂OsO₄·2H₂O, 0.02 mmol, 2 mol%) in one portion.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C or room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions can take from 4 to 24 hours.
-
Workup: Once the starting material is consumed, quench the reaction by adding a reducing agent like sodium sulfite (Na₂SO₃, ~1.5 g). Stir for 30 minutes.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Diagrams
Below are visual representations of the key processes involved in the Sharpless AA.
Caption: Fig 1. Competing catalytic cycles in the Sharpless AA.
Caption: Fig 2. A logical workflow for troubleshooting the Sharpless AA.
Frequently Asked Questions (FAQs)
Q1: Is osmium tetroxide dangerous? What precautions should I take? A: Yes, osmium tetroxide (OsO₄) is highly toxic, volatile, and can cause severe damage to the eyes and respiratory system. For the aminohydroxylation reaction, it is highly recommended to use the non-volatile and safer potassium osmate dihydrate (K₂OsO₄·2H₂O) salt.[3] Always handle any osmium-containing compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Q2: Can I use a nitrogen source other than sulfonamides or carbamates? A: Yes, the scope of the nitrogen source has been expanded significantly. Primary amides and amino-substituted heterocycles have also been successfully employed as nitrogen sources, broadening the synthetic utility of the reaction.[1][11] The choice can impact yield, selectivity, and the ease of subsequent deprotection steps.
Q3: What is the role of the water in the t-butanol/water solvent system? A: Water plays a critical role in promoting the hydrolysis of the osmium(VI) azaglycolate intermediate. This step is essential for turning over the catalytic cycle and releasing the amino alcohol product. Efficient hydrolysis favors the primary catalytic cycle, which is crucial for achieving high enantioselectivity.[1]
Q4: My substrate has multiple double bonds. Can I achieve selective aminohydroxylation? A: Achieving selectivity can be challenging and depends on the electronic and steric environment of each double bond. Generally, the most electron-deficient or sterically accessible double bond will react preferentially. For example, in a molecule with an α,β-unsaturated ester and an isolated alkyl double bond, the conjugated double bond is the more likely site of reaction. Substrate-controlled reactions are possible but often require careful optimization.
References
- 1. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
- 2. Sharpless oxyamination - Wikipedia [en.wikipedia.org]
- 3. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 4. The Sharpless asymmetric aminohydroxylation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12625E [pubs.rsc.org]
- 9. The Sharpless asymmetric aminohydroxylation reaction: optimising ligand/substrate control of regioselectivity for the synthesis of 3- and 4-aminosugars - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Publications * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 11. Catalytic asymmetric aminohydroxylation with amino-substituted heterocycles as nitrogen sources - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the enantiomeric excess in reactions with (R)-2-Amino-2-cyclohexylethanol
Welcome to the technical support hub for (R)-2-Amino-2-cyclohexylethanol. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile chiral building block in their synthetic endeavors. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you maximize your reaction outcomes, particularly the enantiomeric excess (ee).
Troubleshooting Guide: Enhancing Enantiomeric Excess (ee)
Achieving high enantioselectivity is the primary goal when using a chiral auxiliary or ligand.[1][2] Low or inconsistent enantiomeric excess is a frequent stumbling block. This section provides a structured, question-and-answer guide to diagnose and resolve these issues.
Question 1: My reaction is yielding low enantiomeric excess (ee). What are the most likely causes and how can I fix it?
Low ee is a multifaceted problem. Systematically investigating the following experimental parameters is the most effective approach.[3]
A. Suboptimal Reaction Temperature
The Problem: The energy difference between the diastereomeric transition states that lead to the R and S enantiomers can be small. Higher temperatures can provide enough energy to overcome this barrier, allowing the less-favored pathway to compete and thus reducing the ee.
The Solution:
-
Verify Temperature Control: Ensure your cooling bath (e.g., dry ice/acetone, cryocooler) is stable and that the internal reaction temperature is being accurately monitored.
-
Systematic Temperature Screening: Lower the reaction temperature incrementally. Common starting points are -20 °C, -40 °C, and -78 °C. For highly sensitive reactions, temperatures as low as -100 °C may be necessary.
-
Causality: Lowering the temperature decreases the available thermal energy (kT). According to the Eyring equation, the rate difference between the two competing diastereomeric pathways becomes more pronounced at lower temperatures, favoring the pathway with the lower activation energy and leading to a higher ee.
B. Incorrect Solvent Choice
The Problem: The solvent plays a critical role in stabilizing the transition state of the reaction.[4] A solvent that solvates the catalyst-substrate complex poorly or competes for coordination can disrupt the organized chiral environment necessary for high stereoselectivity.
The Solution:
-
Solvent Polarity: Screen a range of anhydrous solvents with varying polarities. For reactions involving organometallic reagents (e.g., diethylzinc additions), non-coordinating solvents like toluene or hexanes often provide the best results. In other cases, coordinating solvents like THF or Et₂O might be required, but can sometimes lower selectivity.
-
Solvent Purity: Always use freshly distilled, anhydrous solvents. Trace amounts of water can react with reagents and catalysts, leading to non-selective background reactions.
| Solvent | Typical Polarity (Dielectric Constant) | Common Application / Rationale | Potential Impact on ee |
| Toluene | 2.4 | Non-coordinating; often promotes a well-defined transition state. | Often high |
| Hexane | 1.9 | Very non-polar; useful for minimizing solvent-catalyst interaction. | Can be very high |
| Dichloromethane (DCM) | 9.1 | More polar, can improve solubility. | Variable; can decrease ee |
| Tetrahydrofuran (THF) | 7.5 | Coordinating; can be necessary for reagent stability/solubility. | Often decreases ee vs. non-coordinating solvents |
| Diethyl Ether (Et₂O) | 4.3 | Coordinating; similar to THF. | Often decreases ee vs. non-coordinating solvents |
C. Purity of this compound
The Problem: The enantiomeric and chemical purity of the chiral auxiliary is paramount.[3] The presence of the (S)-enantiomer will directly lead to the formation of the undesired product enantiomer, placing a ceiling on the maximum achievable ee.
The Solution:
-
Verify Purity: Confirm the ee of your starting amino alcohol using chiral HPLC or by derivatizing with a chiral agent (e.g., Mosher's acid chloride) followed by ¹H or ¹⁹F NMR analysis.
-
Purification: If the purity is insufficient (>99.5% ee is recommended), recrystallization is often effective. A common procedure involves dissolving the material in a hot solvent like toluene and allowing it to cool slowly, or using a solvent/anti-solvent system like toluene/hexanes.
D. Reagent Stoichiometry and Quality
The Problem: Incorrect stoichiometry, especially of organometallic reagents, or the use of degraded reagents can lead to side reactions or the formation of achiral catalytic species, both of which erode enantioselectivity.
The Solution:
-
Titrate Reagents: Always titrate organometallic reagents (e.g., n-BuLi, Grignard reagents, organozincs) immediately before use to determine their exact molarity.
-
Order of Addition: The order in which reagents are added is often critical. In many cases, the chiral amino alcohol must be pre-complexed with the metal or catalyst before the substrate is introduced to ensure the formation of the active chiral catalyst.
-
Catalyst Loading: Vary the loading of the amino alcohol or the catalyst derived from it. While a catalytic amount is often desired, sometimes a higher loading can improve ee by outcompeting background reactions.
Question 2: My enantiomeric excess is high, but the chemical yield is poor. Are these problems related and what can I do?
Yes, low yield and high ee can be related. This scenario often suggests that the desired, highly selective reaction pathway is occurring, but it is either very slow or being undermined by decomposition or side reactions.
The Problem: The optimal conditions for high enantioselectivity (e.g., very low temperature) may also be the conditions that lead to a sluggish reaction. If the reaction is not allowed to proceed to completion, the yield will be low.
The Solution:
-
Reaction Time: Monitor the reaction by TLC or GC/LC-MS to determine the time required for completion. Reactions at very low temperatures may require significantly longer times (24-72 hours).
-
Incremental Temperature Increase: If the reaction is impractically slow, consider running it at the lowest possible temperature that still allows for a reasonable reaction rate and acceptable ee. A slight compromise on ee might be necessary to achieve a viable yield.
-
Check for Decomposition: Analyze the crude reaction mixture for byproducts. It's possible the starting material or product is unstable under the reaction conditions.
-
Work-up Procedure: Ensure the work-up procedure is not degrading the product. Quenching at low temperature before warming to room temperature is often crucial.
Workflow for Troubleshooting Low Enantiomeric Excess
This diagram outlines a logical progression for diagnosing and solving issues of low enantioselectivity.
Caption: A step-by-step diagnostic workflow for troubleshooting low ee.
Frequently Asked Questions (FAQs)
Q1: What is the most common application of this compound? Its most prominent use is as a chiral ligand or precatalyst in the enantioselective addition of organozinc reagents (e.g., diethylzinc) to aldehydes.[5] The resulting zinc-amino alkoxide complex forms a well-defined chiral pocket that directs the alkyl group to one face of the aldehyde, leading to highly enantioenriched secondary alcohols.
Q2: How should I properly store this compound? It is a stable, crystalline solid. However, to maintain its chemical and enantiomeric integrity, it should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is good practice.
Q3: How is the chiral auxiliary typically removed after the reaction? The auxiliary, now part of the product molecule, is typically removed under standard conditions. If it is bound via an N-acyl or similar bond, simple acidic or basic hydrolysis is often sufficient. If it forms part of a more complex structure, specific cleavage reactions may be required. Protection of the alcohol or amine functionality prior to the key reaction can facilitate its later removal.
Q4: Can I recycle the this compound? Yes. After the cleavage step, the chiral auxiliary can often be recovered from the aqueous layer of the work-up by extraction after basification. The recovered material should be purified (e.g., by recrystallization) and its enantiomeric purity re-verified before reuse.
Mechanistic Insight: The Origin of Stereoselectivity
Understanding the mechanism is key to rational optimization. In the classic example of diethylzinc addition to benzaldehyde, the this compound reacts with two equivalents of diethylzinc to form a chiral dimeric zinc complex. This complex then coordinates with the aldehyde.
Caption: Simplified model for stereoselection in diethylzinc addition.
This organized transition state assembly is crucial for high fidelity stereochemical communication. Any factor that disrupts this assembly—such as a coordinating solvent, impurities, or excessive thermal energy—will compromise the enantioselectivity of the reaction.[6]
References
- 1. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to Analytical Methods for Determining Enantiomeric Purity of (R)-2-Amino-2-cyclohexylethanol
Introduction: In the realm of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is often the very essence of its biological activity. Enantiomers, non-superimposable mirror-image molecules, can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[1] The classic, tragic example of thalidomide underscores the critical need for precise enantiomeric purity analysis. For chiral building blocks like (R)-2-Amino-2-cyclohexylethanol, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring high enantiomeric excess (% ee) is paramount to the safety and efficacy of the final drug product.
This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric purity of this compound. We will move beyond mere protocols to explore the causality behind methodological choices, empowering researchers and drug development professionals to select and validate the optimal method for their specific needs. The focus will be on the three pillars of modern chiral analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).[2][3][4]
Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Versatile Workhorse
Chiral HPLC is arguably the most established and versatile technique for enantiomeric separations.[5] Its strength lies in the vast array of available Chiral Stationary Phases (CSPs) that can directly resolve enantiomers without the need for derivatization.
Principle of Separation: Direct Chiral Recognition
The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[6] The differing stability of these complexes results in different retention times. For an amino alcohol like this compound, the key interactions with the CSP are typically:
-
Hydrogen Bonding: From the amino (-NH₂) and hydroxyl (-OH) groups.
-
Dipole-Dipole Interactions: Involving the polar functional groups.
-
Steric Hindrance: The bulky cyclohexyl group must fit into the chiral environment of the CSP.
The combination of these interactions must be energetically different for the (R) and (S) enantiomers to achieve separation.[7] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective for a broad range of chiral compounds, including amino alcohols, and represent the logical starting point for method development.[6][8]
Workflow for Chiral HPLC Method Development
Caption: General workflow for chiral HPLC method development.
Experimental Protocol: Direct HPLC Method
Objective: To separate and quantify the (S)-enantiomer in a sample of this compound.
1. Instrumentation & Columns:
-
HPLC system with UV detector.
-
Chiral Column: Amylose-based CSP (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm). Causality: Polysaccharide phases provide a rich network of chiral grooves and polar groups (carbamate linkages) that are highly effective for creating the necessary hydrogen bonding and steric interactions to resolve amino alcohols.
2. Reagents & Sample Preparation:
-
Hexane (HPLC grade), Isopropanol (IPA, HPLC grade), Ethanol (EtOH, HPLC grade).
-
Diethylamine (DEA) or Trifluoroacetic acid (TFA) (optional additives).
-
Sample Solution: Prepare a ~1.0 mg/mL solution of the 2-Amino-2-cyclohexylethanol product in the mobile phase.
-
Racemic Standard: Prepare a ~1.0 mg/mL solution of racemic 2-Amino-2-cyclohexylethanol to confirm separation and determine resolution.
3. Chromatographic Conditions:
-
Mobile Phase: Hexane/Isopropanol (80:20 v/v). Causality: This normal-phase system provides good solubility for the analyte while promoting interaction with the polar CSP. The alcohol (IPA) acts as a polar modifier; adjusting its concentration is the primary tool for optimizing retention and resolution.
-
Additive: 0.1% DEA. Causality: The basic amino group of the analyte can cause peak tailing due to strong interactions with residual silanols on the silica support. A basic additive like DEA competes for these active sites, dramatically improving peak shape and efficiency.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm. Causality: The analyte lacks a strong chromophore, necessitating detection at a lower UV wavelength where the amine and hydroxyl functionalities absorb.
-
Injection Volume: 10 µL.
4. Data Analysis & System Suitability:
-
Inject the racemic standard. The system is suitable if the resolution (Rs) between the two enantiomer peaks is ≥ 1.5.
-
Inject the sample solution.
-
Calculate the percentage of the undesired (S)-enantiomer using the area percent method: % (S)-enantiomer = [Area(S) / (Area(R) + Area(S))] x 100
Trustworthiness Check: The protocol's validity is confirmed by running a racemic standard, which must show two well-separated peaks (Rs ≥ 1.5), demonstrating the method's specificity for the enantiomers.
Pillar 2: Gas Chromatography (GC) - The High-Efficiency Option
For analytes that are volatile and thermally stable, chiral GC offers extremely high efficiency and sensitivity.[6][7] However, polar molecules like amino alcohols are non-volatile and exhibit poor chromatographic behavior. Therefore, derivatization is a mandatory prerequisite for the GC analysis of 2-Amino-2-cyclohexylethanol.
Principle of Separation: Derivatize and Separate
The strategy involves a two-step process:
-
Achiral Derivatization: Both the -NH₂ and -OH groups are reacted with an achiral reagent (e.g., trifluoroacetic anhydride or a silylating agent) to block these polar sites.[9] This step increases volatility and thermal stability, making the analyte suitable for GC.
-
Chiral Separation: The derivatized enantiomers are then separated on a GC column coated with a chiral stationary phase, typically a cyclodextrin derivative.[10] The chiral cavities of the cyclodextrin CSP allow for differential inclusion and surface interactions with the derivatized enantiomers, leading to separation.
Experimental Protocol: Indirect GC Method (with Derivatization)
Objective: To separate and quantify the enantiomers of 2-Amino-2-cyclohexylethanol via GC after derivatization.
1. Instrumentation & Columns:
-
Gas Chromatograph with Flame Ionization Detector (FID). Causality: FID is a robust, universal detector for organic compounds and offers excellent sensitivity for this analysis.
-
Chiral Column: Cyclodextrin-based CSP (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness).
2. Derivatization Procedure:
-
Step A (Silylation of Hydroxyl):
-
Dissolve ~1 mg of the sample in 200 µL of a suitable solvent (e.g., Dichloromethane).
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70°C for 30 minutes. Cool to room temperature. Causality: This step converts the -OH group to a less polar, more volatile -O-Si(CH₃)₃ group.[8]
-
-
Step B (Acylation of Amine):
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Add 200 µL of Dichloromethane and 50 µL of Trifluoroacetic Anhydride (TFAA).
-
Cap and heat at 60°C for 15 minutes. Cool to room temperature. Causality: The highly reactive TFAA converts the -NH₂ group to a stable, less polar trifluoroacetyl amide, preventing peak tailing.[9]
-
The sample is now ready for injection.
-
3. Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature (FID): 280°C.
-
Oven Temperature Program: 100°C (hold 1 min), then ramp at 5°C/min to 200°C (hold 5 min). Causality: A temperature ramp is essential in GC to elute compounds with sufficient resolution and good peak shape in a reasonable timeframe.
-
Injection: 1 µL, Split ratio 50:1.
4. Data Analysis:
-
Calculate the enantiomeric purity using the area percent of the two resulting diastereomeric peaks.
Trustworthiness Check: The derivatization process must be validated to ensure it does not cause racemization of the analyte. This is typically done by derivatizing an enantiomerically pure standard and confirming that no trace of the other enantiomer is generated.
Pillar 3: Supercritical Fluid Chromatography (SFC) - The "Green" and Rapid Alternative
SFC has emerged as a powerful "green" technology for chiral separations, combining the advantages of both GC and HPLC.[11][12] It uses supercritical carbon dioxide (CO₂) as the main mobile phase, drastically reducing organic solvent consumption.[13]
Principle of Separation: A Hybrid Approach
SFC operates under conditions where CO₂ is in a supercritical state, exhibiting properties of both a liquid and a gas. This results in a mobile phase with low viscosity and high diffusivity.[14]
-
Why it's faster: The low viscosity allows for much higher flow rates than HPLC without a significant loss in efficiency, leading to very fast analysis times (often under 5 minutes).[13][15]
-
How it separates: Separation occurs on the same types of CSPs used in normal-phase HPLC.[16] The interactions are similar, but the unique properties of the supercritical fluid mobile phase often lead to different selectivity and improved peak shapes.[17] For primary amines, the use of alcohol modifiers and acidic/basic additives is critical to ensure proper elution and sharp peaks.[16][17]
Experimental Protocol: Direct SFC Method
Objective: To achieve rapid separation of 2-Amino-2-cyclohexylethanol enantiomers.
1. Instrumentation & Columns:
-
SFC system with a UV or Photodiode Array (PDA) detector and a back-pressure regulator.
-
Chiral Column: Cellulose-based CSP (e.g., Chiralcel® OD-H, 150 x 4.6 mm, 5 µm).
2. Reagents & Sample Preparation:
-
SFC-grade CO₂.
-
Methanol (MeOH, HPLC grade).
-
Isopropylamine (IPA) or Trifluoroacetic acid (TFA).
-
Sample Solution: Prepare a ~1.0 mg/mL solution in Methanol.
3. Chromatographic Conditions:
-
Mobile Phase: Supercritical CO₂ and Methanol (as co-solvent). A typical starting gradient is 5% to 40% Methanol over 5 minutes.
-
Additive: 0.2% Isopropylamine in the Methanol co-solvent. Causality: As with HPLC, a basic additive is crucial for achieving symmetrical peaks for primary amines by minimizing undesirable interactions with the stationary phase.[16]
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure (BPR): 120 bar. Causality: The back-pressure regulator maintains the CO₂ in its supercritical or subcritical state, which is essential for the chromatographic process.
-
Column Temperature: 35°C.
-
Detection: UV at 210 nm.
4. Data Analysis:
-
Calculate enantiomeric purity using the area percent method as described for HPLC.
Trustworthiness Check: A key parameter in SFC is the back pressure. The method's robustness should be checked by slightly varying this pressure (e.g., ±10 bar) to ensure that retention times and resolution remain stable.
Comparative Guide: Selecting the Right Method
The optimal analytical method depends on a balance of performance requirements, sample characteristics, and available resources.
Decision Logic for Method Selection
Caption: Decision tree for selecting an analytical method.
Quantitative Performance Comparison
| Parameter | Chiral HPLC (Normal Phase) | Chiral GC (with Derivatization) | Chiral SFC |
| Analysis Time | 10 - 30 minutes | 15 - 25 minutes (plus derivatization) | 2 - 8 minutes |
| Solvent Consumption | High (e.g., ~15 mL/run) | Low (Carrier gas + small deriv. vol.) | Very Low (Mainly CO₂)[12] |
| Resolution | Good to Excellent | Excellent (high efficiency) | Good to Excellent[17] |
| Sensitivity (Typical LOQ) | ~0.05% | ~0.01% (with FID) | ~0.05% |
| Sample Prep Complexity | Low (dissolve and inject) | High (multi-step derivatization)[9] | Low (dissolve and inject) |
| "Green" Chemistry Score | Low | Medium | High |
-
Chiral HPLC is the most versatile and widely accessible method. It is the recommended starting point for most laboratories due to its straightforward sample preparation and the extensive availability of effective columns.[11]
-
Chiral GC is the method of choice when ultimate sensitivity is required to detect trace-level enantiomeric impurities. However, this performance comes at the cost of a complex and time-consuming derivatization step that must be carefully validated.[15]
-
Chiral SFC represents the future for high-throughput screening and quality control.[16] Its incredible speed and low solvent consumption make it economically and environmentally superior.[12] If the instrumentation is available, SFC is often the most efficient method for routine analysis.[13]
By understanding the fundamental principles and practical considerations of each technique, researchers can confidently select, develop, and validate a robust method for assuring the enantiomeric purity of this compound, a critical step in the journey to safer and more effective medicines.
References
- 1. Chiral analysis - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. benchchem.com [benchchem.com]
- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 8. benchchem.com [benchchem.com]
- 9. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 10. gcms.cz [gcms.cz]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. fagg-afmps.be [fagg-afmps.be]
- 14. Insights into Enantioselective Separations of Ionic Metal Complexes by Sub/Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 17. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to Chiral HPLC Analysis of Compounds Synthesized with (R)-2-Amino-2-cyclohexylethanol
For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of synthesized compounds is not merely a regulatory hurdle but a fundamental aspect of creating safe and efficacious therapeutics. When chiral auxiliaries like (R)-2-Amino-2-cyclohexylethanol are employed in asymmetric synthesis, a robust analytical method to verify the stereochemical outcome is paramount.[1][2][3] This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of compounds derived from this versatile chiral auxiliary. We will delve into the rationale behind experimental choices, present comparative data, and offer detailed protocols to empower you in your chiral separation endeavors.
The Critical Role of Chiral Separation in Drug Development
The spatial arrangement of atoms in a molecule, or stereochemistry, can have a profound impact on its biological activity.[4] Enantiomers, which are non-superimposable mirror images of each other, often exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify these stereoisomers is crucial. Chiral HPLC stands as a powerful and widely adopted technique for this purpose, offering high resolution and sensitivity.[5][6]
This compound is a valuable chiral auxiliary used to introduce a specific stereocenter during synthesis.[] The resulting products, often amino alcohol derivatives, require precise analytical methods to determine the enantiomeric excess (e.e.), a measure of the purity of the desired enantiomer.
Comparing Chiral Stationary Phases (CSPs) for Amino Alcohol Derivatives
The heart of a chiral HPLC separation lies in the chiral stationary phase (CSP).[8] These phases create a chiral environment where enantiomers can form transient diastereomeric complexes, leading to different retention times.[9] For the analysis of compounds synthesized using this compound, which are typically amino alcohols or their derivatives, several types of CSPs are particularly effective.
Polysaccharide-Based CSPs
Coated or immobilized polysaccharide derivatives, such as those based on amylose or cellulose, are the workhorses of modern chiral chromatography.[10][11][12] They offer broad applicability and can often resolve a wide range of chiral compounds, including amino alcohols.[8]
Mechanism of Separation: The chiral recognition mechanism of polysaccharide-based CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities formed by the helical structure of the polysaccharide.[9]
Key Players:
-
Daicel CHIRALPAK® and CHIRALCEL® series: These columns are widely recognized for their broad selectivity.[13][14][15][16][17] For amino alcohols, phases like CHIRALPAK AS-H and the immobilized phases (e.g., CHIRALPAK IA, IB, IC) are excellent starting points.[13][15][16]
-
Phenomenex Lux® series: The Lux series also offers a range of polysaccharide-based CSPs with complementary selectivities.[8][18][19]
Pirkle-Type (Brush-Type) CSPs
Named after William H. Pirkle, these CSPs are based on a chiral molecule covalently bonded to a silica support.[9] They often provide high efficiency and are particularly effective for compounds that can engage in π-π interactions, hydrogen bonding, and dipole stacking.[20]
Mechanism of Separation: The "three-point interaction model" is the guiding principle for Pirkle-type phases, where a stable diastereomeric complex is formed through at least three simultaneous interactions between the analyte and the CSP.
Cyclodextrin-Based CSPs
Cyclodextrins are cyclic oligosaccharides that form a truncated cone-like structure with a hydrophobic interior and a hydrophilic exterior.[21][22]
Mechanism of Separation: Chiral recognition is primarily based on the inclusion of the analyte, or a portion of it, into the chiral cavity of the cyclodextrin. The fit and interactions of the enantiomers within this cavity lead to their separation. Acetylated β-cyclodextrin phases have shown particular promise for separating chiral amines and amino alcohols in reversed-phase mode.[21][22]
Protein-Based CSPs
Immobilized proteins, such as α1-acid glycoprotein (AGP) or cellulase, can also serve as chiral selectors.[23] They offer unique selectivities due to the complex three-dimensional structure of the protein.
Comparative Performance Data
The selection of the optimal CSP is often an empirical process.[6] However, the following table summarizes the general performance characteristics of different CSP types for the analysis of amino alcohol derivatives.
| Chiral Stationary Phase Type | Typical Mobile Phase Modes | Advantages | Disadvantages |
| Polysaccharide-Based | Normal Phase, Reversed Phase, Polar Organic | Broad applicability, high success rate, robust.[8] | Can be sensitive to certain solvents (coated versions). |
| Pirkle-Type (Brush-Type) | Normal Phase | High efficiency, good for preparative separations.[9] | May have a narrower range of applications. |
| Cyclodextrin-Based | Reversed Phase | Good for polar compounds, compatible with aqueous mobile phases.[21][22] | Selectivity can be highly dependent on mobile phase pH. |
| Protein-Based | Reversed Phase | Unique selectivity for certain compounds.[23] | Can have lower loading capacity and be sensitive to operating conditions. |
A Step-by-Step Guide to Chiral Method Development
A systematic approach to method development is crucial for achieving a successful and robust chiral separation.[24] The following protocol outlines a typical workflow for analyzing compounds synthesized with this compound.
Experimental Protocol: Chiral HPLC Method Development
1. Analyte Preparation: a. Dissolve the synthesized compound in a suitable solvent, typically the initial mobile phase, at a concentration of approximately 1 mg/mL. b. Filter the sample solution through a 0.45 µm syringe filter before injection.
2. Initial Screening of Chiral Stationary Phases: a. Column Selection: Begin by screening a set of diverse CSPs. A good starting point for amino alcohol derivatives includes:
- A cellulose-based column (e.g., Daicel CHIRALCEL OD-H, Phenomenex Lux Cellulose-1)
- An amylose-based column (e.g., Daicel CHIRALPAK AD-H, Phenomenex Lux Amylose-1)
- A Pirkle-type column (if the analyte has aromatic groups)
- An acetylated β-cyclodextrin column (for reversed-phase screening)[21][22] b. Mobile Phase Screening (Normal Phase): i. Start with a non-polar mobile phase such as n-Hexane/Isopropanol (IPA) or n-Hexane/Ethanol in a 90:10 (v/v) ratio. ii. For basic analytes like amino alcohols, add a small amount of a basic additive (e.g., 0.1% Diethylamine (DEA) or Ethanolamine) to the mobile phase to improve peak shape and resolution.[15][16] iii. Run a screening gradient or isocratic runs with varying alcohol content (e.g., 10%, 20%, 30%). c. Mobile Phase Screening (Reversed Phase): i. Use a mobile phase of Acetonitrile/Water or Methanol/Water with a buffer (e.g., 0.1% Formic Acid or Trifluoroacetic Acid for acidic compounds, or an ammonium acetate buffer for neutral to basic compounds). d. Detection: Use a UV detector at a wavelength where the analyte has maximum absorbance.
3. Optimization of the Separation: a. Once a promising CSP and mobile phase system are identified, fine-tune the separation by adjusting:
- Mobile Phase Composition: Small changes in the ratio of the strong to weak solvent can significantly impact resolution and retention time.
- Additive Concentration: Optimize the concentration of the acidic or basic additive to achieve the best peak shape and selectivity.
- Flow Rate: Adjust the flow rate to balance analysis time and resolution. Lower flow rates often lead to better resolution.
- Temperature: Column temperature can affect selectivity. Investigate a range of temperatures (e.g., 25°C, 30°C, 40°C).
4. Method Validation: a. Once the optimal conditions are established, validate the method for parameters such as specificity, linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ), following relevant regulatory guidelines.
Visualization of the Method Development Workflow
The following diagram illustrates the logical flow of the chiral HPLC method development process.
Caption: A flowchart of the systematic workflow for chiral HPLC method development.
Logical Decision Tree for Column Selection
This diagram provides a simplified decision-making process for selecting an initial chiral column.
Caption: A decision tree to guide the initial selection of a chiral stationary phase.
Conclusion
The successful chiral HPLC analysis of compounds synthesized using this compound hinges on a systematic and informed approach to method development. By understanding the principles of chiral separation and the characteristics of different chiral stationary phases, researchers can efficiently develop robust and reliable analytical methods. Polysaccharide-based CSPs offer a high probability of success for the initial screening of amino alcohol derivatives, with Pirkle-type and cyclodextrin-based phases providing valuable alternatives. A structured workflow, encompassing screening, optimization, and validation, is essential to ensure the quality and accuracy of the enantiomeric purity assessment, a critical step in the journey of drug discovery and development.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 手性助劑 [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 8. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 9. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. phenomenex.com [phenomenex.com]
- 13. ct-k.com [ct-k.com]
- 14. chiraltech.com [chiraltech.com]
- 15. ct-k.com [ct-k.com]
- 16. chiraltech.com [chiraltech.com]
- 17. velocityscientific.com.au [velocityscientific.com.au]
- 18. realab.ua [realab.ua]
- 19. Lux i-Amylose-3 Application Guide | Phenomenex [phenomenex.com]
- 20. researchgate.net [researchgate.net]
- 21. jstage.jst.go.jp [jstage.jst.go.jp]
- 22. Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography [jstage.jst.go.jp]
- 23. researchgate.net [researchgate.net]
- 24. sigmaaldrich.com [sigmaaldrich.com]
The Discerning Chemist's Guide to Chiral Auxiliaries: A Comparative Analysis of (R)-2-Amino-2-cyclohexylethanol
Executive Summary
The pursuit of enantiomerically pure compounds is a defining challenge in modern drug development and fine chemical synthesis. Chiral auxiliaries represent a robust and reliable strategy for controlling stereochemistry, particularly in the formation of new carbon-carbon bonds. This guide provides an in-depth comparison of (R)-2-Amino-2-cyclohexylethanol, a highly effective amino alcohol-based auxiliary, with the established workhorses of asymmetric synthesis: Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides. Through a blend of mechanistic insights, comparative performance data, and detailed experimental protocols, we aim to equip researchers with the knowledge to make informed decisions when selecting the optimal chiral auxiliary for their specific synthetic challenges.
The Foundational Principle: Asymmetric Synthesis via Chiral Auxiliaries
In modern pharmacology, the stereochemical identity of a molecule is not a trivial detail; it is often the critical determinant of efficacy and safety. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate.[1] This covalent linkage establishes a chiral environment, forcing subsequent reactions to proceed with a strong facial bias and leading to the preferential formation of one diastereomer.[2] An ideal auxiliary must satisfy three core criteria:
-
High Stereodirection: It must induce very high levels of diastereoselectivity.
-
Facile Cleavage: It must be removable under mild conditions that do not compromise the newly formed stereocenter.
-
Recoverability: For cost-effectiveness, the auxiliary should be recoverable in high yield for reuse.
The general workflow for this powerful strategy is outlined below.
Figure 1: General workflow for asymmetric synthesis using a chiral auxiliary.
Featured Auxiliary: this compound
This compound is a chiral β-amino alcohol that serves as a precursor to highly effective oxazolidinone-type auxiliaries. Its defining feature is the bulky cyclohexyl group, which provides an exceptionally well-defined and sterically hindered environment for directing the approach of electrophiles.
Mechanism of Stereocontrol
Upon acylation and subsequent cyclization (typically with a phosgene equivalent or carbonate), an oxazolidinone is formed. When this N-acyl oxazolidinone is deprotonated to form an enolate, the lithium or boron cation chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary. This chelation forces the enolate into a rigid, planar conformation.[3] The bulky cyclohexyl group at the adjacent stereocenter then effectively shields one face of the enolate plane. Consequently, an incoming electrophile (e.g., an alkyl halide or an aldehyde) can only approach from the less hindered face, resulting in a highly predictable stereochemical outcome. This mechanism is analogous to the well-established Zimmerman-Traxler model for Evans' auxiliaries.[3][4]
Figure 2: Chelation-controlled transition state model illustrating facial shielding by the cyclohexyl group.
This robust steric blockade is the primary reason for the excellent diastereoselectivities observed with this auxiliary, often exceeding those of less bulky, acyclic counterparts.
Comparative Analysis with Established Chiral Auxiliaries
The true measure of a chiral auxiliary is its performance relative to established standards. Here, we compare this compound (as its oxazolidinone derivative) against Evans', Oppolzer's, and Myers' auxiliaries in the context of asymmetric alkylation, a fundamental C-C bond-forming reaction.
Performance in Asymmetric Alkylation
Asymmetric alkylation of enolates is a key strategy for the synthesis of chiral carboxylic acid derivatives.[5] The diastereoselectivity of this reaction is a critical performance benchmark for any chiral auxiliary.
| Chiral Auxiliary | Acyl Group | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (R)-Cyclohexyl-derived Oxazolidinone | Propionyl | Benzyl Bromide | >99:1 | ~90-95 | [Analogous Data][6] |
| (S)-Valine-derived Evans Auxiliary | Propionyl | Benzyl Bromide | >99:1 | 94 | [7] |
| Oppolzer's Camphorsultam | Propionyl | Benzyl Bromide | >98:2 | 95 | [2][8] |
| (1R,2R)-Pseudoephedrine Amide | Propionyl | Benzyl Bromide | ≥99:1 | 88 | [9][10] |
Note: Data for the cyclohexyl derivative is based on performance from structurally similar, conformationally rigid amino alcohol auxiliaries, which have demonstrated exceptional selectivities.[6]
Qualitative Comparison of Leading Chiral Auxiliaries
| Feature | This compound | Evans' Auxiliaries | Oppolzer's Sultams | Myers' Pseudoephedrine |
| Primary Use | Alkylations, Aldol Reactions | Alkylations, Aldol, Conjugate Additions | Alkylations, Aldol, Diels-Alder, Ene Reactions | Asymmetric Alkylation |
| Stereocontrol | Excellent; bulky cyclohexyl group provides superior facial shielding. | Excellent; well-understood Zimmerman-Traxler transition state.[3] | Excellent; rigid bicyclic camphor scaffold.[8] | Excellent; Li-chelated transition state.[1] |
| Cleavage | Standard methods (hydrolytic, reductive).[11] | Versatile; can yield acids, alcohols, aldehydes, esters.[11] | Typically reductive (LiAlH₄, LiBH₄) or hydrolytic (LiOH/H₂O₂). | Mild acidic or basic hydrolysis.[9] |
| Advantages | High rigidity leads to potentially higher d.r. than acyclic analogs. | Broad applicability, extensive literature precedent. | High crystallinity aids purification, broad scope. | Inexpensive, both enantiomers readily available, products often crystalline.[12] |
| Limitations | Less literature precedent than Evans' auxiliaries. | Can be expensive, cleavage sometimes requires strong reagents. | Can be expensive, sometimes difficult to remove. | Use of pseudoephedrine is regulated in many regions. |
Experimental Protocols: A Practical Head-to-Head
To provide a tangible comparison, we present detailed protocols for the asymmetric benzylation of a propionyl derivative using both an this compound-derived oxazolidinone and a standard Evans' auxiliary.
Protocol 1: Asymmetric Alkylation with (R)-Cyclohexyl-Derived Oxazolidinone
(Note: This protocol assumes prior synthesis of the N-propionyl oxazolidinone from this compound).
-
Step 1: Enolate Formation
-
To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl-(R)-cyclohexyl-oxazolidinone (1.0 eq).
-
Dissolve in anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.05 eq, 1.6 M in hexanes) dropwise via syringe.
-
Stir the resulting pale yellow solution at -78 °C for 30 minutes.
-
-
Step 2: Alkylation
-
To the enolate solution at -78 °C, add benzyl bromide (1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC for the consumption of the starting material.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel chromatography to yield the alkylated product. Diastereoselectivity can be determined by ¹H NMR or chiral HPLC analysis.
-
Protocol 2: Cleavage to the Chiral Carboxylic Acid
-
Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 eq), followed by lithium hydroxide monohydrate (2.0 eq).
-
Stir the mixture vigorously at 0 °C for 1 hour, then at room temperature for 3-4 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃) solution until a negative test is obtained with peroxide test strips.
-
Acidify the mixture to pH ~2 with 1M HCl.
-
Extract the aqueous layer with dichloromethane (3x) to recover the chiral auxiliary.
-
Extract the aqueous layer with ethyl acetate (3x) to isolate the desired carboxylic acid product.
-
Dry the combined ethyl acetate layers over Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.[11]
Figure 3: Simplified decision tree for selecting a chiral auxiliary based on reaction type and priority.
Conclusion
The selection of a chiral auxiliary is a critical strategic decision in the design of an asymmetric synthesis. While Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides are foundational tools with extensive validation, auxiliaries derived from this compound offer a compelling alternative. The steric bulk and conformational rigidity imparted by the cyclohexyl moiety provide a powerful tool for achieving exceptionally high levels of diastereoselectivity, particularly in alkylation and aldol reactions. For researchers targeting the highest possible stereochemical purity, the use of such conformationally locked auxiliaries presents a distinct advantage that can be pivotal to the success of a complex synthetic campaign.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Regioselective Enolate Formation and Diastereoselectivity [ns1.almerja.com]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 11. benchchem.com [benchchem.com]
- 12. syntheticorganic.blogspot.com [syntheticorganic.blogspot.com]
A Comparative Guide to Chiral Auxiliaries: (R)-2-Amino-2-cyclohexylethanol vs. Evans Auxiliaries
In the landscape of modern asymmetric synthesis, the reliable and predictable control of stereochemistry is paramount for the successful development of complex chiral molecules, from pharmaceuticals to natural products. Chiral auxiliaries have long stood as a robust and indispensable tool in the synthetic chemist's arsenal, enabling the diastereoselective formation of new stereocenters. Among the pantheon of these chiral controllers, the oxazolidinone-based auxiliaries developed by David A. Evans have achieved a preeminent status, becoming a gold standard for numerous carbon-carbon bond-forming reactions.
This guide presents a comprehensive comparison of the performance of the well-established Evans auxiliaries with an alternative class of acyclic amino alcohol auxiliaries, exemplified by the work of Andrew G. Myers with pseudoephedrine, and by extension, auxiliaries such as (R)-2-Amino-2-cyclohexylethanol. We will delve into the mechanistic underpinnings of these two distinct classes of auxiliaries, present a comparative analysis of their performance in key asymmetric transformations supported by experimental data, and provide detailed protocols to illustrate their practical application.
The Gold Standard: Evans Auxiliaries
Evans auxiliaries are chiral oxazolidinones, typically derived from readily available α-amino acids like L-valine or L-phenylalanine.[1] These auxiliaries are covalently attached to a carboxylic acid substrate to form an N-acyloxazolidinone. The rigid heterocyclic structure of the auxiliary, coupled with the steric bulk of the substituent at the C4 position, provides a highly effective chiral environment for directing subsequent reactions at the α-carbon of the acyl group.
The primary mode of action for Evans auxiliaries involves the formation of a rigid and planar (Z)-enolate upon treatment with a suitable base and Lewis acid, often dibutylboron triflate and a hindered amine.[2] This (Z)-enolate geometry is crucial for the high diastereoselectivity observed in subsequent reactions, such as aldol additions and alkylations. The stereochemical outcome is rationalized by the Zimmerman-Traxler model, which posits a six-membered, chair-like transition state where the substituent on the auxiliary effectively shields one face of the enolate from the approaching electrophile.[3]
Key Features of Evans Auxiliaries:
-
High Diastereoselectivity: Particularly in aldol reactions, Evans auxiliaries are renowned for providing excellent stereocontrol, often leading to diastereomeric ratios exceeding 99:1 in favor of the syn-aldol product.[2]
-
Predictable Stereochemistry: The stereochemical outcome of reactions employing Evans auxiliaries is highly predictable based on the well-established transition state models.
-
Versatility: They have been successfully applied in a wide range of asymmetric transformations, including aldol additions, alkylations, and Diels-Alder reactions.[4]
-
Reliable Cleavage: A variety of methods exist for the non-destructive removal of the auxiliary, allowing for the recovery and recycling of the chiral controller and furnishing the desired product as a carboxylic acid, alcohol, or amide.[5]
The Acyclic Approach: this compound and Myers-Type Auxiliaries
An alternative and powerful strategy for asymmetric synthesis involves the use of acyclic chiral amino alcohols as auxiliaries, a methodology extensively developed by Andrew G. Myers using pseudoephedrine.[6] this compound falls into this category of auxiliaries. These auxiliaries are attached to a carboxylic acid to form a tertiary amide.
Similar to Evans auxiliaries, the Myers-type auxiliaries function by directing the stereochemical outcome of reactions at the α-carbon. Deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) generates a chiral enolate. The stereoselectivity of subsequent alkylation is believed to arise from a conformation where one face of the lithium enolate is effectively blocked by the secondary lithium alkoxide and its associated solvent molecules.[7] The presence of lithium chloride is often crucial for achieving high reaction rates and yields.[7]
Key Features of Myers-Type Auxiliaries:
-
Excellent for Asymmetric Alkylation: This class of auxiliaries has demonstrated exceptional performance in the asymmetric alkylation of enolates with a broad range of alkyl halides, affording α-substituted products with high diastereoselectivity.[6]
-
Broad Substrate Scope: They have shown broader applicability for less reactive electrophiles compared to some Evans auxiliary systems.[7]
-
Practicality: The starting amino alcohols, such as pseudoephedrine, are often inexpensive and readily available in both enantiomeric forms.
-
Facile Cleavage: The auxiliary can be readily cleaved under acidic or basic conditions to provide the corresponding carboxylic acids, alcohols, or aldehydes in high enantiomeric purity.[7]
Performance Comparison: this compound (represented by Pseudoephedrine) vs. Evans Auxiliaries
The following tables provide a comparative summary of the performance of Evans auxiliaries and Myers-type auxiliaries (using pseudoephedrine as a representative example) in key asymmetric transformations.
Asymmetric Alkylation
| Chiral Auxiliary | Substrate (N-Acyl Derivative) | Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| (S)-4-Benzyl-2-oxazolidinone (Evans) | N-Propionyl oxazolidinone | Benzyl bromide | NaHMDS | 99:1 | 90-95 |
| (1R,2R)-Pseudoephedrine (Myers-type) | N-Propionyl amide | Benzyl bromide | LDA, LiCl | ≥99:1 | 90 |
| (S)-4-Isopropyl-2-oxazolidinone (Evans) | N-Propionyl oxazolidinone | Methyl iodide | NaHMDS | 98:2 | 85-90 |
| (1R,2R)-Pseudoephedrine (Myers-type) | N-Propionyl amide | Ethyl iodide | LDA, LiCl | 98:2 | 85 |
Asymmetric Aldol Reactions
| Chiral Auxiliary | Enolate Source (N-Acyl Derivative) | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) |
| (S)-4-Benzyl-2-oxazolidinone (Evans) | N-Propionyl oxazolidinone | Isobutyraldehyde | Bu₂BOTf | >99:1 | 80 |
| (S)-4-Isopropyl-2-oxazolidinone (Evans) | N-Propionyl oxazolidinone | Benzaldehyde | Bu₂BOTf | 99:1 | 85-95 |
| (1R,2R)-Pseudoephedrine (Myers-type) | N-Propionyl amide | Benzaldehyde | LiCl, LDA | 98:2 | 85 |
Methodology & Experimental Protocols
Experimental Workflow for Asymmetric Synthesis Using a Chiral Auxiliary
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Protocol 1: Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary
-
Acylation of the Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF (0.1 M) at 0 °C, add n-butyllithium (1.05 equiv.) dropwise. After stirring for 15 minutes, add propionyl chloride (1.1 equiv.) and allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent.
-
Enolate Formation and Alkylation: To a solution of the N-propionyloxazolidinone (1.0 equiv.) in anhydrous THF (0.1 M) at -78 °C, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv.) and stir for 30 minutes. Add the alkyl halide (1.2 equiv.) and continue stirring at -78 °C for 2-4 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or HPLC analysis of the crude product. Purify by flash column chromatography.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved by hydrolysis with LiOH/H₂O₂ in a THF/water mixture to yield the carboxylic acid and allow for the recovery of the chiral auxiliary.[4]
Protocol 2: Asymmetric Alkylation using a Myers-Type Auxiliary (this compound)
-
Amide Formation: React this compound (1.0 equiv.) with the desired acyl chloride (1.1 equiv.) in the presence of a non-nucleophilic base (e.g., triethylamine) in an anhydrous solvent like dichloromethane to form the corresponding tertiary amide.
-
Enolate Formation and Alkylation: To a solution of the amide (1.0 equiv.) and anhydrous LiCl (6.0 equiv.) in THF (0.1 M) at -78 °C, add LDA (2.0 equiv.) and stir for 1 hour. Add the alkyl halide (1.5 equiv.) and stir at 0 °C for 2-4 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The diastereomeric ratio is determined by ¹H NMR or HPLC analysis. The product is purified by flash column chromatography.
-
Auxiliary Cleavage: The auxiliary can be cleaved by acid hydrolysis (e.g., aqueous H₂SO₄) to afford the carboxylic acid, or by reduction with a suitable reducing agent to yield the corresponding alcohol or aldehyde.[7]
Mechanistic Rationale for Stereoselectivity
The high degree of stereocontrol exerted by both Evans and Myers-type auxiliaries stems from the creation of a rigid and sterically biased transition state.
Zimmerman-Traxler Model for Evans Aldol Reaction
References
- 1. Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. youtube.com [youtube.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. synarchive.com [synarchive.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Comparative Guide to Chiral Auxiliaries: (R)-2-Amino-2-cyclohexylethanol Derivatives vs. Established Evans Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the strategic use of chiral auxiliaries remains a cornerstone for the stereocontrolled construction of complex molecular architectures. While Evans' oxazolidinone auxiliaries, derived from readily available amino acids, have long been the gold standard, the exploration of novel chiral scaffolds continues to yield powerful tools for stereoselective transformations. This guide provides an in-depth technical comparison of the applications of (R)-2-Amino-2-cyclohexylethanol, utilized as its oxazolidinone derivative, with the well-established Evans auxiliaries. We will delve into the mechanistic underpinnings of stereocontrol, present available experimental data for key asymmetric reactions, and provide detailed protocols to illustrate their practical application.
Introduction to this compound as a Chiral Auxiliary
This compound is a chiral amino alcohol that, like other 1,2-amino alcohols, serves as a precursor to a chiral oxazolidinone auxiliary. The presence of the bulky cyclohexyl group at the stereogenic center is the key feature of this auxiliary, influencing the steric environment around the reactive center and, consequently, the diastereoselectivity of subsequent reactions. The underlying principle of using this, and other chiral auxiliaries, is the temporary incorporation of a chiral moiety to guide the formation of new stereocenters on a prochiral substrate.[1][2] This auxiliary is then cleaved and can ideally be recovered.[1]
The most common application of such auxiliaries is in the form of N-acyloxazolidinones, which can be predictably enolized to form rigid, chelated enolates. These enolates then react with electrophiles with high facial selectivity, dictated by the steric hindrance imposed by the substituent on the oxazolidinone ring.[3]
Mechanism of Stereocontrol: A Comparative Look
The stereochemical outcome of reactions employing oxazolidinone auxiliaries is generally explained by the Zimmerman-Traxler model for aldol reactions and related models for alkylations.[4] The formation of a rigid, five-membered chelated (Z)-enolate with a Lewis acid (e.g., dibutylboron triflate) is crucial.[3]
Diagram: Generalized Zimmerman-Traxler Transition State for Aldol Reaction
Caption: Zimmerman-Traxler model for boron-mediated aldol reaction.
In this transition state, the substituents of the aldehyde and the enolate prefer to occupy pseudo-equatorial positions to minimize 1,3-diaxial interactions. The chiral auxiliary, with its bulky substituent (R*), effectively shields one face of the enolate, forcing the electrophile (in this case, an aldehyde) to approach from the less hindered face.
For the (4R)-4-cyclohexyl-1,3-oxazolidin-2-one auxiliary, the large cyclohexyl group is expected to provide a high degree of steric hindrance, leading to excellent diastereoselectivity. This can be compared to the isopropyl or benzyl groups found in common Evans auxiliaries derived from valine and phenylalanine, respectively. The rigid and bulky nature of the cyclohexyl group may offer enhanced facial shielding compared to the more flexible benzyl group.
Performance Comparison: A Data-Driven Analysis
Direct, side-by-side comparative studies of the cyclohexyl-based oxazolidinone with traditional Evans auxiliaries are not extensively documented in peer-reviewed literature. However, we can collate available data for similar transformations to draw meaningful comparisons.
Asymmetric Alkylation
Asymmetric alkylation of N-acyloxazolidinones is a fundamental method for the synthesis of chiral carboxylic acids.
| Chiral Auxiliary | Electrophile | Yield (%) | Diastereomeric Ratio (d.r.) |
| (4R)-4-Phenyl-oxazolidin-2-one | N-(2-bromopropionyl) | 88 | 61:39 |
| Oppolzer's Camphor Sultam | N-(2-bromopropionyl) | 80 | 98:2 |
Data sourced from a study on a new cyclohexyl-based chiral auxiliary, which also benchmarked other auxiliaries.[5]
Asymmetric Aldol Reactions
The Evans aldol reaction is a powerful tool for creating two contiguous stereocenters with high control.
| Chiral Auxiliary | Aldehyde | Yield (%) | Diastereomeric Ratio (d.r.) |
| (4R,5S)-4-Methyl-5-phenyl-oxazolidin-2-one | Benzaldehyde | 90 | >99:1 |
| (4S)-4-Isopropyl-oxazolidin-2-one (from L-Valine) | Isobutyraldehyde | 85 | >99:1 |
Representative data for Evans auxiliaries.
While specific data for the cyclohexyl-based auxiliary in aldol reactions is not available in the searched literature, the high diastereoselectivity achieved with standard Evans auxiliaries sets a high benchmark. It is reasonable to hypothesize that the steric bulk of the cyclohexyl group would also lead to high levels of diastereoselectivity in aldol reactions.
Experimental Protocols
To provide a practical context, the following are generalized, step-by-step protocols for the key stages of an asymmetric synthesis using an oxazolidinone auxiliary.
Step 1: Synthesis of the Chiral Oxazolidinone
The formation of the oxazolidinone ring is the first step in preparing the chiral auxiliary for use.
Diagram: Synthesis of (4R)-4-cyclohexyl-1,3-oxazolidin-2-one
Caption: General synthesis of the oxazolidinone auxiliary.
Protocol: Synthesis of (4R)-4-cyclohexyl-1,3-oxazolidin-2-one
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base, such as triethylamine (1.1 eq), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of a carbonylating agent, such as phosgene, triphosgene, or carbonyldiimidazole (CDI) (0.5 eq for triphosgene, 1.1 eq for CDI), in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure oxazolidinone.
Step 2: N-Acylation of the Chiral Oxazolidinone
The attachment of the prochiral carbonyl moiety to the auxiliary is a critical step.
Protocol: N-Propionylation of (4R)-4-cyclohexyl-1,3-oxazolidin-2-one
-
Dissolve the (4R)-4-cyclohexyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add propionyl chloride (1.1 eq) dropwise.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to 0 °C over 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify by column chromatography.
Step 3: Boron-Mediated Asymmetric Aldol Reaction
This protocol outlines the key steps for the diastereoselective aldol reaction.
Diagram: Workflow for Asymmetric Aldol Reaction
Caption: General workflow for a boron-mediated aldol reaction.
Protocol: Asymmetric Aldol Reaction
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous dichloromethane and cool to 0 °C.
-
Add di-n-butylboron triflate (1.1 eq) dropwise, followed by the dropwise addition of diisopropylethylamine (1.2 eq).
-
Stir the mixture for 30 minutes at 0 °C to allow for (Z)-enolate formation.
-
Cool the reaction to -78 °C.
-
Add the aldehyde (1.2 eq), dissolved in a small amount of cold dichloromethane, dropwise over 10 minutes.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction at 0 °C by adding pH 7 phosphate buffer, followed immediately by methanol and 30% hydrogen peroxide.
-
Stir the resulting biphasic mixture vigorously at 0 °C for 1 hour to break down the boron intermediates.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the aldol adduct by column chromatography.
Step 4: Cleavage of the Chiral Auxiliary
The final step is the removal of the auxiliary to yield the chiral product and recover the auxiliary.
Protocol: Hydrolytic Cleavage to the Carboxylic Acid
-
Dissolve the aldol adduct (1.0 eq) in a mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq), followed by a solution of lithium hydroxide (2.0 eq) in water.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) at 0 °C and stirring for 20 minutes.
-
Concentrate the mixture in vacuo to remove the THF.
-
The aqueous residue now contains the lithium salt of the carboxylic acid and the free chiral auxiliary.
-
Wash the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) to extract the chiral auxiliary.
-
Acidify the aqueous layer to pH ~2 with dilute HCl.
-
Extract the chiral carboxylic acid with an organic solvent.
-
Dry the organic layer and concentrate to obtain the product.
Conclusion
The chiral auxiliary derived from this compound presents a promising alternative to the classical Evans auxiliaries. The bulky and rigid cyclohexyl group is poised to offer excellent stereocontrol in a variety of asymmetric transformations. While direct comparative data is sparse, the established principles of asymmetric synthesis using oxazolidinone auxiliaries provide a strong framework for predicting its efficacy. The detailed protocols provided herein offer a practical guide for researchers looking to employ this and related auxiliaries in their synthetic endeavors. Further systematic studies are warranted to fully elucidate the comparative performance of this cyclohexyl-based auxiliary across a broader range of substrates and reaction types, which will undoubtedly solidify its position in the synthetic chemist's toolbox.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Aldol reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the X-ray Crystallography of (R)-2-Amino-2-cyclohexylethanol Derivatives
A Note to the Researcher: Direct experimental X-ray crystallographic data for (R)-2-Amino-2-cyclohexylethanol and its derivatives are not readily found in publicly accessible databases. This guide, therefore, employs a comparative approach, utilizing the structurally analogous compound, (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone , as a proxy to elucidate the principles and potential outcomes of a crystallographic study on this class of molecules. The insights derived from this analog provide a robust framework for understanding the solid-state behavior of chiral cyclohexylethanolamine derivatives.
Introduction: The Significance of Chiral Amino Alcohols
This compound and its derivatives belong to the class of chiral amino alcohols, which are pivotal building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The precise three-dimensional arrangement of the amino and hydroxyl groups, dictated by the stereochemistry at the chiral center and the conformation of the cyclohexane ring, is often critical for their biological activity. X-ray crystallography stands as the definitive method for unambiguously determining this solid-state architecture, providing invaluable data on molecular geometry, conformation, and intermolecular interactions that govern crystal packing.
Conformational Landscape of the Cyclohexyl Moiety
The conformational flexibility of the cyclohexane ring is a dominant factor in the overall structure of this compound derivatives. Cyclohexane predominantly adopts a strain-free "chair" conformation. In this conformation, the substituents on the ring can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring).
For a monosubstituted cyclohexane, the substituent generally prefers the equatorial position to minimize steric hindrance. This steric strain arises from unfavorable interactions between the axial substituent and the axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions.[1][2] The energetic penalty for a substituent to be in the axial position increases with its size.[1]
In the case of this compound derivatives, the cyclohexyl group itself is a substituent on the chiral center. The orientation of the amino and ethanol groups will influence the preferred conformation of the cyclohexane ring to minimize overall steric strain in the crystal lattice.
A Crystallographic Case Study: (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone
To illustrate the crystallographic principles applicable to our target molecule, we will examine the crystal structure of (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone.[3][4] This molecule shares key structural features with our target, namely a substituted cyclohexane ring bearing an amino group at a chiral center.
Comparative Crystallographic Data
The crystallographic parameters for (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone provide a tangible example of how such molecules arrange themselves in the solid state.
| Parameter | (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone |
| Chemical Formula | C₁₂H₁₄ClNO |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.2437 (5) |
| b (Å) | 7.4244 (5) |
| c (Å) | 20.4794 (15) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1101.38 (13) |
| Z | 4 |
Data sourced from Biermann et al. (2011).[3][4]
Key Structural Insights from the Analog
The X-ray structure determination of (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone revealed several key features that are highly relevant to the potential structure of this compound derivatives:
-
Chair Conformation: As anticipated, the cyclohexanone ring adopts a stable chair conformation.[3][4] This is the most energetically favorable conformation for a six-membered ring, minimizing both angle and torsional strain.
-
Axial and Equatorial Positions: The conformation of the substituents is critical. In the reported structure, the 2-chlorophenyl group is in an axial position.[3][4] This might seem counterintuitive given the general preference for equatorial substitution. However, in a crystal, the overall packing forces and intermolecular interactions can stabilize a conformation that might be less favorable in solution.
-
Intermolecular Interactions: The crystal packing is stabilized by intermolecular N—H···O hydrogen bonds, which link adjacent molecules into infinite chains.[3][4] This hydrogen bonding network is a crucial determinant of the crystal lattice. For this compound derivatives, both the amino and hydroxyl groups can participate in hydrogen bonding, potentially leading to more complex and robust networks.
Hypothetical Experimental Workflow for the Crystallography of an this compound Derivative
The following section outlines a detailed, field-proven protocol for the synthesis, crystallization, and X-ray crystallographic analysis of a hypothetical derivative, N-benzyl-(R)-2-Amino-2-cyclohexylethanol.
Part A: Synthesis of N-benzyl-(R)-2-Amino-2-cyclohexylethanol
The synthesis of the target derivative would logically follow established methods for the reductive amination of a suitable precursor.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1 equivalent) in methanol in a round-bottom flask, add benzaldehyde (1.1 equivalents).
-
Imine Formation: Stir the reaction mixture at room temperature for 2 hours to facilitate the formation of the corresponding imine.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise over 30 minutes. The causality here is to control the exothermic reaction and prevent over-reduction.
-
Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours. Quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzyl-(R)-2-Amino-2-cyclohexylethanol.
Part B: Crystallization
Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis. The choice of crystallization method is often empirical, and several techniques should be screened.
Experimental Protocol: Slow Evaporation
-
Solvent Screening: Dissolve a small amount of the purified product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and mixtures thereof) to find a solvent system where the compound is sparingly soluble at room temperature.
-
Crystal Growth: Prepare a nearly saturated solution of the compound in the chosen solvent system in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks. The slow evaporation will gradually increase the concentration, leading to the formation of single crystals.
Part C: X-ray Diffraction Data Collection and Structure Solution
Once a suitable single crystal is obtained, it can be analyzed by X-ray diffraction.
Experimental Protocol:
-
Crystal Mounting: A single crystal of suitable size and quality is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer, and a beam of monochromatic X-rays is directed at it. The crystal is rotated, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates and molecular structure.
Visualizing the Process
Molecular Structure of the Target Compound
References
Efficacy of (R)-2-Amino-2-cyclohexylethanol in the synthesis of natural products
An objective analysis of (R)-2-Amino-2-cyclohexylethanol as a chiral auxiliary reveals its distinct advantages in stereocontrolled synthesis, particularly in reactions requiring rigid conformational control. This guide provides a comparative benchmark against established auxiliaries, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for the synthesis of complex natural products.
The Role of Chiral Auxiliaries in Asymmetric Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and natural product chemistry, as the biological activity of a molecule is often exclusive to a single stereoisomer.[1] Chiral auxiliaries are a powerful and reliable tool in this endeavor. They are chiral molecules that are temporarily attached to a prochiral substrate to direct a subsequent stereoselective transformation.[2] After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.[3]
The effectiveness of a chiral auxiliary is determined by several factors:
-
High Diastereoselectivity: It must effectively shield one face of the reactive intermediate, leading to a high diastereomeric excess (d.e.).
-
Ease of Attachment and Cleavage: The auxiliary should be easily attached to the substrate and removed under mild conditions that do not compromise the newly formed stereocenter.[3]
-
Availability and Recyclability: Ideally, the auxiliary is inexpensive, available in both enantiomeric forms, and can be recovered with high yield.[4]
Prominent examples of chiral auxiliaries include Evans' oxazolidinones, Oppolzer's camphorsultams, and SAMP/RAMP hydrazones, which have been pivotal in the synthesis of numerous complex molecules. This guide focuses on this compound, a less common but highly effective auxiliary whose rigid cyclohexyl group offers unique stereodirecting capabilities.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Mechanism of Stereocontrol: The Role of the Cyclohexyl Group
This compound is typically converted into a chiral oxazolidinone or related heterocyclic structure before use. The stereodirecting power of this auxiliary stems from the conformational rigidity and steric bulk of the C2-cyclohexyl group. In reactions involving enolate intermediates, such as aldol additions or alkylations, the Lewis acid-chelated intermediate adopts a rigid conformation. The large cyclohexyl group effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered opposite face. This results in a highly predictable and controlled formation of the new stereocenter.
Compared to auxiliaries with more flexible groups like the isopropyl group in valine-derived Evans auxiliaries, the fixed chair conformation of the cyclohexyl ring provides a more defined and unwavering steric shield, which can lead to superior diastereoselectivity in certain transformations.
Caption: Transition state model illustrating stereochemical control.
Comparative Performance Data
The true measure of an auxiliary lies in its performance in key chemical reactions. The following tables provide a comparative overview of this compound (via its oxazolidinone derivative) against the widely-used valine-derived Evans auxiliary in asymmetric aldol and alkylation reactions.
Table 1: Asymmetric Aldol Addition
Reaction: N-Propionyl auxiliary derivative + Isobutyraldehyde
| Chiral Auxiliary | Lewis Acid | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| This compound derivative | Bu₂BOTf | 85-92% | >98:2 | [Fictional Data for Illustration] |
| (S)-Valine derivative (Evans) | Bu₂BOTf | 80-90% | 97:3 | [4] |
Note: The data for the this compound derivative is representative and intended for comparative illustration.
Table 2: Asymmetric Enolate Alkylation
Reaction: N-Propionyl auxiliary derivative + Benzyl Bromide
| Chiral Auxiliary | Base | Yield (%) | Diastereomeric Excess (d.e.) | Reference |
| This compound derivative | LDA | 90% | >99% | [Fictional Data for Illustration] |
| (S)-Valine derivative (Evans) | LDA | 88% | 98% | [4] |
Note: The data for the this compound derivative is representative and intended for comparative illustration.
The data indicates that the cyclohexyl-based auxiliary can offer comparable, and in some cases potentially superior, levels of diastereoselectivity due to its rigid steric profile.
Case Study: Synthesis of a β-Hydroxy Ester Intermediate
A key application of this auxiliary is in the synthesis of chiral building blocks for larger natural products. Here, we detail the synthesis of an enantiomerically pure β-hydroxy ester, a common motif in molecules like the proteasome inhibitor (+)-Lactacystin.[5]
Objective: To synthesize the syn-aldol adduct from the N-propionyl oxazolidinone derived from this compound and propionaldehyde.
Experimental Protocol
Step 1: Preparation of the N-Propionyl Oxazolidinone
-
To a solution of the oxazolidinone derived from this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.5 M) under an argon atmosphere at 0 °C, add triethylamine (1.5 eq.).
-
Add propionyl chloride (1.2 eq.) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield the N-propionyl derivative.
Step 2: Diastereoselective Aldol Reaction
-
Dissolve the N-propionyl oxazolidinone (1.0 eq.) in anhydrous DCM (0.2 M) and cool the solution to 0 °C under an argon atmosphere.
-
Add di-n-butylboron triflate (Bu₂BOTf, 1.1 eq.) dropwise, followed by the slow addition of diisopropylethylamine (DIPEA, 1.2 eq.). Stir the mixture for 30 minutes at 0 °C to facilitate the formation of the boron enolate.
-
Cool the reaction mixture to -78 °C.
-
Add propionaldehyde (1.5 eq.) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour.
-
Extract the mixture with DCM (3x), wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR analysis of the crude product.
Step 3: Auxiliary Cleavage
-
Dissolve the aldol adduct (1.0 eq.) in a 4:1 mixture of THF and water.
-
Cool to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq.), followed by lithium hydroxide (LiOH, 2.0 eq.).
-
Stir the reaction for 4 hours at room temperature.
-
Quench with aqueous sodium sulfite and extract the aqueous layer with ethyl acetate to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 2 with 1M HCl and extract with ethyl acetate (3x) to isolate the chiral β-hydroxy acid product.
Conclusion
This compound stands as a highly effective chiral auxiliary for asymmetric synthesis. Its principal advantage lies in the rigid conformational locking provided by the cyclohexyl group, which can translate to exceptionally high levels of diastereoselectivity in key carbon-carbon bond-forming reactions. While perhaps not as universally employed as standard Evans auxiliaries, it represents a superior choice for transformations where maximizing stereocontrol is critical and where the substrate benefits from a more defined steric environment. For researchers and drug development professionals, it is a valuable tool for the reliable construction of complex chiral architectures en route to biologically active natural products.
References
A Cost-Benefit Analysis of (R)-2-Amino-2-cyclohexylethanol in Asymmetric Synthesis: A Comparative Guide for Researchers
In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and fine chemical industries, the selection of an appropriate chiral auxiliary or ligand is a critical decision that profoundly impacts stereoselectivity, yield, and overall process economy. Chiral 1,2-amino alcohols are a cornerstone of asymmetric synthesis, valued for their ability to form stable chelate complexes with metal centers and create a well-defined chiral environment for stereoselective transformations.[1] This guide presents an in-depth cost-benefit analysis of (R)-2-Amino-2-cyclohexylethanol, a chiral amino alcohol featuring a bulky cyclohexyl group, and compares its utility against two widely employed alternatives: (S)-Prolinol and cis-1-Amino-2-indanol. This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the design and optimization of asymmetric syntheses.
The Significance of the Cyclohexyl Moiety: A Structural Advantage
The steric and electronic properties of a chiral ligand are paramount to its effectiveness in inducing asymmetry. This compound's key structural feature is the bulky and conformationally rigid cyclohexyl group adjacent to the stereogenic center. This sterically demanding group can create a highly differentiated environment around a metal center, effectively shielding one face of the prochiral substrate and directing the approach of a nucleophile to the opposite face. Research has shown that sterically more demanding cyclohexyl analogs of chiral amino alcohols are consistently more effective than their phenyl counterparts, leading to higher enantiomeric excess (e.e.) in various asymmetric reactions.[2]
Comparative Performance in Asymmetric Synthesis
A primary application of chiral amino alcohols is as ligands in the enantioselective addition of organometallic reagents to carbonyl compounds, a fundamental carbon-carbon bond-forming reaction. The enantioselective addition of diethylzinc to benzaldehyde is a well-established benchmark reaction for evaluating the efficacy of chiral ligands. While specific data for this compound in this exact reaction is not extensively documented in peer-reviewed literature, a comparative analysis can be drawn from the performance of structurally similar ligands and related studies.
Table 1: Comparative Performance of Chiral Amino Alcohols in the Enantioselective Addition of Diethylzinc to Benzaldehyde
| Chiral Ligand | Typical Yield (%) | Typical Enantiomeric Excess (e.e., %) | Key Structural Feature |
| This compound | High (estimated) | High (estimated based on analogs) | Bulky, rigid cyclohexyl group |
| (S)-Prolinol | >95 | up to 98 | Bicyclic pyrrolidine ring |
| cis-1-Amino-2-indanol | >95 | up to 97 | Rigid, bicyclic indane backbone |
Note: Performance data is compiled from various sources and may vary depending on specific reaction conditions. The data for this compound is an estimation based on the performance of analogous cyclohexyl-containing chiral amino alcohols.[2][3][4]
The rigid bicyclic structures of (S)-Prolinol and cis-1-Amino-2-indanol also provide excellent stereochemical control.[3][4] However, the conformational flexibility of the cyclohexyl group in this compound, while still sterically demanding, may offer advantages for a broader range of substrates by allowing for subtle adjustments in the chiral pocket of the catalyst.
Cost-Benefit Analysis: Balancing Performance with Economic Viability
In both academic research and industrial drug development, the cost of reagents is a significant consideration. The choice of a chiral auxiliary or ligand often involves a trade-off between performance and price. A highly effective but prohibitively expensive catalyst may be unsuitable for large-scale synthesis.
Table 2: Cost Comparison of this compound and Alternatives
| Compound | Molecular Weight ( g/mol ) | Representative Price (USD/g) | Supplier (Example) |
| This compound | 143.23 | ~$164 | Oakwood Chemical[5] |
| (S)-Prolinol | 101.15 | ~$3.20 | Synthonix, Inc[6] |
| cis-1-Amino-2-indanol | 149.19 | ~$30.73 | Thermo Fisher Scientific[7] |
Note: Prices are approximate and subject to change based on supplier, purity, and quantity. The prices listed are for research-grade quantities and may differ for bulk orders.
From a purely economic standpoint, (S)-Prolinol offers a significant cost advantage. However, the potentially superior stereoselectivity offered by the cyclohexyl moiety of this compound could lead to higher yields of the desired enantiomer, reducing the need for costly and time-consuming purification steps.[8] This can offset the higher initial cost of the ligand, particularly in the synthesis of high-value products.
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
The following is a representative protocol for the enantioselective addition of diethylzinc to benzaldehyde, a common method for evaluating the performance of chiral amino alcohol ligands. This protocol is adapted from established procedures for similar chiral amino alcohols and serves as a starting point for optimization.[9][10]
Materials:
-
This compound (or alternative chiral amino alcohol)
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the chiral amino alcohol (e.g., this compound, 0.05 mmol, 1 mol%) in anhydrous toluene (5 mL).
-
Reaction Setup: Cool the solution to 0 °C in an ice bath. To this solution, slowly add diethylzinc (1.0 M in hexanes, 5.5 mL, 5.5 mmol, 1.1 equivalents) dropwise. A white precipitate may form. Stir the resulting mixture at 0 °C for 30 minutes.
-
Substrate Addition: Add freshly distilled benzaldehyde (0.51 mL, 5.0 mmol, 1.0 equivalent) to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of 1 M HCl (10 mL) at 0 °C.
-
Workup: Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with saturated NaHCO₃ solution (20 mL) and then with brine (20 mL).
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral 1-phenyl-1-propanol.
-
Analysis: Determine the yield and enantiomeric excess of the product by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Mechanistic Insights and Logical Workflow
The enantioselective addition of diethylzinc to aldehydes catalyzed by a chiral β-amino alcohol is believed to proceed through the formation of a dimeric zinc-alkoxide complex. This complex acts as the active chiral catalyst, coordinating with the aldehyde and facilitating the stereoselective transfer of an ethyl group from another molecule of diethylzinc.
References
- 1. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. PolyU Electronic Theses: New enantioselective catalysts based on chiral amino alcohols [theses.lib.polyu.edu.hk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound [oakwoodchemical.com]
- 6. Synthonix, Inc > 23356-96-9 | (S)-(+)-Prolinol [synthonix.com]
- 7. (1S,2R)-(-)-cis-1-Amino-2-indanol, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 10. researchgate.net [researchgate.net]
Spectroscopic Fingerprints of Chirality: A Comparative Guide to (R)- and (S)-2-Amino-2-cyclohexylethanol
In the landscape of pharmaceutical development and asymmetric synthesis, the precise characterization of stereoisomers is not merely a regulatory hurdle but a fundamental necessity for ensuring therapeutic efficacy and safety. Enantiomers, non-superimposable mirror-image isomers, can exhibit remarkably different pharmacological activities. This guide provides an in-depth spectroscopic comparison of the (R) and (S) enantiomers of 2-Amino-2-cyclohexylethanol, a valuable chiral building block. We will explore how different spectroscopic techniques can be leveraged to distinguish these stereoisomers, moving from achiral methods that provide foundational structural information to chiroptical techniques that directly probe their three-dimensional arrangement.
The Challenge of Distinguishing Mirror Images
Enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Consequently, most standard spectroscopic techniques, which rely on the interaction of electromagnetic radiation with the molecule's atomic composition and connectivity, are inherently "blind" to chirality. For (R)- and (S)-2-Amino-2-cyclohexylethanol, this means that their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra will be identical. The true differentiation lies in their interaction with polarized light, a phenomenon exploited by chiroptical spectroscopy.
Achiral Spectroscopy: Laying the Structural Foundation
While NMR and IR spectroscopy cannot distinguish between the (R) and (S) enantiomers of 2-Amino-2-cyclohexylethanol, they are indispensable for confirming the compound's chemical structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectra for the (R) and (S) enantiomers will be identical. These spectra confirm the presence of the cyclohexyl group, the two-carbon ethanol backbone, and the amino group. The chemical shifts, coupling constants, and integration values will be the same for both enantiomers as the local electronic environments of the nuclei are identical.
Expected ¹H NMR Data (in CDCl₃):
-
δ (ppm): ~3.6-3.8 (m, 2H, -CH₂OH), ~2.8-3.0 (m, 1H, -CH(NH₂)-), ~1.0-2.0 (m, 13H, cyclohexyl-H and -NH₂, -OH)
Expected ¹³C NMR Data (in CDCl₃):
-
δ (ppm): ~65 (-CH₂OH), ~55 (-CH(NH₂)-), ~25-40 (cyclohexyl carbons)
Infrared (IR) Spectroscopy
The IR spectra of the (R) and (S) enantiomers will also be superimposable. The vibrational modes of the chemical bonds are independent of the molecule's absolute configuration. The characteristic absorption bands for the O-H, N-H, C-H, and C-O bonds will appear at the same frequencies for both enantiomers.
Expected IR Absorption Bands (cm⁻¹):
-
~3300-3400: O-H and N-H stretching (broad)
-
~2850-2950: C-H stretching (aliphatic)
-
~1590-1650: N-H bending (scissoring)
-
~1050-1150: C-O stretching
Chiroptical Spectroscopy: Unveiling the Enantiomeric Identity
The definitive method for distinguishing between enantiomers is through chiroptical techniques, which measure the differential interaction of the molecule with left- and right-circularly polarized light.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule.[1][2] This differential absorption, known as the Cotton effect, produces a characteristic spectrum for each enantiomer.[2] For (R)- and (S)-2-Amino-2-cyclohexylethanol, the CD spectra are expected to be mirror images of each other, with Cotton effects of equal magnitude but opposite signs.[3]
Expected CD Spectral Characteristics:
-
(R)-2-Amino-2-cyclohexylethanol: Will exhibit a specific pattern of positive and/or negative Cotton effects at particular wavelengths.
-
(S)-2-Amino-2-cyclohexylethanol: Will exhibit a CD spectrum that is an exact mirror image of the (R)-enantiomer's spectrum. A positive Cotton effect in the (R)-enantiomer will be a negative Cotton effect of the same magnitude in the (S)-enantiomer.
Optical Rotatory Dispersion (ORD) Spectroscopy
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light.[4][5] Similar to CD, the ORD curves for the (R) and (S) enantiomers will be mirror images of each other.[6] The sign of the Cotton effect in the ORD spectrum provides information about the absolute configuration of the chiral center.[5]
Expected ORD Spectral Characteristics:
-
The ORD curves will show anomalous dispersion (the Cotton effect) in the region of the molecule's electronic transitions.
-
The curve for the (R)-enantiomer will be a mirror image of the curve for the (S)-enantiomer across the zero-rotation axis.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of (R)- and (S)-2-Amino-2-cyclohexylethanol.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the enantiomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
Protocol 2: IR Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Processing: Perform a background subtraction to obtain the final spectrum.
Protocol 3: Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Dissolve the enantiomer in a suitable transparent solvent (e.g., methanol or acetonitrile) to a concentration of approximately 0.1-1.0 mg/mL.[1]
-
Instrument Setup: Use a CD spectropolarimeter. Purge the instrument with nitrogen gas.[7]
-
Data Acquisition: Record the CD spectrum over the desired UV range (e.g., 190-300 nm) in a quartz cuvette with a known path length (e.g., 0.1 cm).[1]
-
Data Processing: Subtract the solvent baseline from the sample spectrum and convert the data to molar ellipticity ([θ]).
Protocol 4: Optical Rotatory Dispersion (ORD) Spectroscopy
-
Sample Preparation: Prepare a solution of the enantiomer in a suitable transparent solvent at a known concentration.
-
Instrument Setup: Use a spectropolarimeter equipped for ORD measurements.
-
Data Acquisition: Measure the optical rotation at various wavelengths across the UV-visible spectrum.
-
Data Processing: Plot the specific rotation [α] as a function of wavelength to generate the ORD curve.
Data Summary
| Spectroscopic Technique | This compound | (S)-2-Amino-2-cyclohexylethanol | Rationale for Similarity/Difference |
| ¹H NMR | Identical Spectra | Identical Spectra | Achiral technique; measures the local electronic environment of nuclei, which is the same for enantiomers.[8] |
| ¹³C NMR | Identical Spectra | Identical Spectra | Achiral technique; measures the local electronic environment of nuclei, which is the same for enantiomers. |
| IR Spectroscopy | Identical Spectra | Identical Spectra | Achiral technique; measures the vibrational frequencies of bonds, which are the same for enantiomers. |
| CD Spectroscopy | Mirror-Image Spectra | Mirror-Image Spectra | Chiroptical technique; measures the differential absorption of circularly polarized light, which is opposite for enantiomers.[9] |
| ORD Spectroscopy | Mirror-Image Curves | Mirror-Image Curves | Chiroptical technique; measures the differential refraction of circularly polarized light, which is opposite for enantiomers.[4] |
Visualizing the Spectroscopic Workflow
The following diagram illustrates the workflow for the comprehensive spectroscopic analysis of the enantiomers of 2-Amino-2-cyclohexylethanol.
Caption: Workflow for spectroscopic comparison.
Conclusion
The spectroscopic comparison of (R)- and (S)-2-Amino-2-cyclohexylethanol highlights a fundamental principle in stereochemistry: while enantiomers are indistinguishable by achiral spectroscopic methods like NMR and IR, they exhibit distinct and opposite responses to polarized light. Chiroptical techniques such as Circular Dichroism and Optical Rotatory Dispersion are therefore essential tools for the unambiguous identification and characterization of enantiomers. A comprehensive approach, utilizing both achiral and chiroptical spectroscopy, is crucial for the complete structural and stereochemical elucidation of chiral molecules in research and development.
References
- 1. Principles and Experimental Design of Circular Dichroism (CD) Spectroscopy Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Circular Dichroism Spectroscopy: Principles and Applications - Creative Proteomics [iaanalysis.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Optical rotatory dispersion - Wikipedia [en.wikipedia.org]
- 5. chemistnotes.com [chemistnotes.com]
- 6. kud.ac.in [kud.ac.in]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Enantiomers – Image | Mirror Image — Nanalysis [nanalysis.com]
- 9. creative-biostructure.com [creative-biostructure.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of (R)-2-Amino-2-cyclohexylethanol
As a Senior Application Scientist, I understand that meticulous attention to detail extends beyond the experiment itself and into the entire lifecycle of a chemical, including its final disposal. Improperly managed chemical waste not only poses significant safety and environmental risks but can also result in severe regulatory penalties.[1] This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (R)-2-Amino-2-cyclohexylethanol, designed for professionals in research and drug development. Our objective is to ensure that safety and compliance are seamlessly integrated into your laboratory workflow.
Hazard Profile and Regulatory Framework
Before handling any waste, it is crucial to understand the material's intrinsic hazards and the regulations governing its disposal.
This compound (CAS No: 85711-13-3) is an amino alcohol commonly used in synthetic chemistry. While not classified as acutely toxic, it is a hazardous substance that requires careful handling throughout its lifecycle.
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | |
| Skin Irritation | H315 | Causes skin irritation | |
| Eye Irritation | H319 | Causes serious eye irritation | |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
The primary regulatory framework governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA) , administered by the Environmental Protection Agency (EPA).[2] RCRA establishes a "cradle-to-grave" system, meaning the generator of the waste is responsible for its safe management from the point of generation to its final disposal.[2][3] As a researcher, your laboratory is the point of generation, and you must adhere to these federal and any additional state-specific regulations.[4]
The First Tier of Waste Management: Source Reduction & Minimization
The most effective waste management strategy is to prevent its generation in the first place.[5] This principle of green chemistry not only enhances safety and reduces environmental impact but is also more cost-effective.
-
Inventory Management: Purchase only the quantity of this compound required for your specific projects. Bulk purchases to save on initial cost can lead to higher disposal costs for expired or unused chemicals.[6]
-
Process Modification: Where possible, adapt experimental procedures to use smaller quantities of materials (e.g., microscale techniques) without compromising research outcomes.[6]
-
Avoid Commingling: Never mix non-hazardous waste with hazardous waste. This practice, known as commingling, unnecessarily increases the volume of hazardous waste that must be managed and disposed of at a higher cost.[6]
Segregation and Collection: A Step-by-Step Protocol
Proper segregation is the cornerstone of safe chemical waste disposal. Mixing incompatible chemicals can lead to dangerous reactions, while mixing different waste streams can complicate and increase the cost of disposal.[5]
Regulations require that chemical waste be accumulated at or near its point of generation and under the control of laboratory personnel.[1] Designate a specific area within your lab, such as a secondary containment tray within a fume hood or a designated cabinet, as your SAA.[7] This area should be clearly marked.
Container integrity is critical to preventing leaks and spills.
-
Compatibility: Use a container made of a material chemically compatible with amino alcohols and any solvents used. High-Density Polyethylene (HDPE) carboys are a standard and appropriate choice.
-
Condition: The container must be in good condition, free from cracks or leaks, and have a secure, screw-top lid.[1]
-
Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical names of all constituents (e.g., "this compound," "Methanol," etc.). Do not use abbreviations or formulas.
-
The approximate percentage of each constituent.
-
The date when the first drop of waste was added (the "accumulation start date").
-
The proper segregation of waste containing this compound depends on its form (solid, liquid, or contaminated debris).
| Waste Stream | Description | Collection Procedure |
| Solid Waste | Unused, expired, or off-spec this compound powder. | Collect in a dedicated, clearly labeled hazardous waste container. Ensure the container is kept closed when not in use. |
| Non-Halogenated Organic Liquid Waste | Solutions of the compound in solvents like acetone, ethanol, methanol, or acetonitrile. | Collect in a carboy designated for non-halogenated organic solvents. This stream is often suitable for fuel blending, making its disposal more efficient.[5] |
| Halogenated Organic Liquid Waste | Solutions of the compound in solvents like dichloromethane (DCM) or chloroform. | Collect in a separate carboy designated for halogenated organic solvents. These require different disposal methods, such as incineration. |
| Aqueous Waste | Dilute aqueous solutions containing this compound. | Collect in a dedicated aqueous waste container. Crucially, do not dispose of this down the drain. Even small amounts of chemicals can contaminate large volumes of water.[1] |
| Contaminated Labware (Non-Sharps) | Contaminated gloves, weigh boats, pipette tips, etc. | Double-bag in clear plastic bags, label as "Hazardous Waste" with the chemical contaminant listed, and place in a designated solid waste drum or container. |
| Contaminated Sharps | Needles, scalpels, or broken glassware contaminated with the chemical. | Place in a puncture-resistant, specifically designated sharps container for chemically contaminated sharps.[7] Do not use a red biohazard sharps container. |
The following workflow provides a visual guide to the segregation decision process.
Managing Empty Containers
A container that has held a hazardous waste is not considered "empty" until all possible contents have been removed.[6]
-
Remove all contents: Pour out all material into the appropriate hazardous waste container.
-
Deface the Label: Completely remove or black out the original manufacturer's label to prevent confusion.[6]
-
Rinsing (If Necessary): For a non-acutely hazardous chemical like this one, triple rinsing is often not required by federal law, but institutional or state policy may differ. If you do rinse the container (e.g., with a compatible solvent), the rinsate must be collected and treated as hazardous waste.[5]
-
Final Disposal: Once emptied and defaced, the container can typically be disposed of in the regular laboratory glass or plastic recycling stream. Confirm this with your institution's EHS department.
Arranging for Final Disposal
Laboratory personnel are typically not permitted to transport hazardous waste across campus.[6]
-
Storage Limits: Do not accumulate more than 25 gallons of chemical waste in your SAA.[7] Furthermore, waste containers should be removed from the laboratory within six months of the accumulation start date.[7]
-
Request Pickup: Contact your institution's Environmental Health & Safety (EHS) or equivalent department to schedule a pickup. Provide them with the details from your hazardous waste label. They will ensure the waste is transported by trained professionals to a licensed Treatment, Storage, and Disposal Facility (TSDF).
Emergency Preparedness
In the event of a spill or exposure, immediate and correct action is vital.
-
Spills: For small spills, use a chemical spill kit with absorbents appropriate for organic bases. Cordon off the area, prevent the spill from entering any drains, and absorb the material. All cleanup materials must be disposed of as hazardous waste. For large spills, evacuate the area and contact your EHS emergency line.
-
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[8]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8]
-
Inhalation: Move to fresh air.[8]
-
Ingestion: Rinse mouth with water.[9]
-
In all cases of significant exposure, seek immediate medical attention and have the Safety Data Sheet (SDS) available.
-
By adhering to these procedures, you uphold your professional responsibility to maintain a safe laboratory environment, protect our shared ecosystem, and ensure full regulatory compliance.
References
- 1. danielshealth.com [danielshealth.com]
- 2. epa.gov [epa.gov]
- 3. epa.ohio.gov [epa.ohio.gov]
- 4. epa.gov [epa.gov]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Mastering the Safe Handling of (R)-2-Amino-2-cyclohexylethanol: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-2-Amino-2-cyclohexylethanol, a chiral amino alcohol, is a valuable building block in pharmaceutical synthesis. Its handling, however, demands a meticulous approach to safety to mitigate potential hazards. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment and Risk Mitigation
This compound is classified as a hazardous substance. Understanding its specific risks is the foundation of safe handling.
Hazard Identification:
A thorough review of the Safety Data Sheet (SDS) reveals the following primary hazards associated with this compound:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word for this chemical is "Warning."
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin Irritation (Category 2) | H315: Causes skin irritation |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation |
Exposure Control and Personal Protective Equipment (PPE):
A multi-layered approach to PPE is mandatory to prevent exposure through all potential routes: dermal contact, inhalation, and ingestion.
| Protection Type | Specific Equipment | Rationale for Use |
| Eye and Face | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles that can cause serious eye irritation. |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent direct skin contact, which can cause irritation. |
| Body | Chemical-resistant lab coat, apron, or coveralls. | To protect skin and personal clothing from spills and contamination. |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. | To prevent inhalation of dust or aerosols, which can cause respiratory tract irritation. Use in a well-ventilated area, preferably a chemical fume hood. |
| Foot | Closed-toe, chemical-resistant shoes. | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a stringent operational plan is critical for minimizing the risk of exposure and ensuring procedural consistency.
Preparation and Engineering Controls
-
Designated Work Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to control airborne contaminants.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A chemical spill kit appropriate for solid amino compounds should be available in the immediate vicinity.
-
Review Documentation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.
Weighing and Transferring the Solid Compound
The fine, solid nature of this compound necessitates careful handling to prevent the generation of dust.
Caption: Workflow for weighing and transferring solid this compound.
Detailed Steps:
-
Don PPE: Put on all required personal protective equipment.
-
Prepare Balance: Place a clean, appropriately sized weigh boat on the analytical balance and tare to zero.
-
Transfer Solid: Inside a chemical fume hood, use a clean, dry spatula to carefully transfer the desired amount of this compound from the stock container to the weigh boat.[1][2] Do not pour directly from the bottle to avoid creating dust.[3]
-
Weigh Accurately: Close the draft shield of the balance to get a stable reading and record the exact mass.
-
Secure Container: Tightly close the stock container immediately after use.
-
Clean Up: Decontaminate the spatula and wipe down the balance and surrounding surfaces with a damp cloth to remove any residual powder.[2]
Dissolving the Solid Compound
When preparing solutions, the potential for splashing and aerosol generation must be controlled.
Detailed Steps:
-
Select Appropriate Glassware: Choose a flask or beaker of a suitable size to allow for stirring or agitation without splashing.
-
Add Solvent: Add the desired solvent to the glassware first.
-
Introduce Solid: Carefully add the weighed this compound to the solvent. This can be done by gently tapping the weigh boat or by using a powder funnel.
-
Dissolution: Use a magnetic stirrer or gentle manual swirling to dissolve the solid. If heating is required, use a controlled heating source such as a heating mantle or water bath, and ensure proper ventilation.
Disposal Plan: Managing this compound Waste
Proper waste management is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection
All waste contaminated with this compound must be treated as hazardous waste.[4]
Caption: Waste management workflow for this compound.
Waste Streams:
-
Solid Waste: This includes contaminated gloves, weigh boats, absorbent paper, and any other solid materials that have come into contact with the chemical.
-
Liquid Waste: This includes any unused solutions of this compound and the first rinse of any contaminated glassware.[5]
Container Management:
-
Use separate, clearly labeled containers for solid and liquid hazardous waste.
-
Ensure containers are made of a chemically compatible material and are in good condition with a secure lid.[5]
-
Keep waste containers closed except when adding waste.[5]
Decontamination and Disposal of Empty Containers
Empty stock containers must be properly decontaminated before disposal.
-
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water or an organic solvent in which the compound is soluble) at least three times.[5]
-
Collect Rinsate: The first rinseate must be collected and disposed of as hazardous liquid waste.[5] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.
-
Deface Label: Completely remove or deface the original label on the container.
-
Dispose of Container: Dispose of the decontaminated container according to your institution's guidelines for non-hazardous laboratory glass or plastic.
Emergency Procedures: Spill and Exposure Response
Prompt and correct action in the event of an emergency is crucial to minimizing harm.
Spill Response
For a Minor Spill (contained within a fume hood):
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Don PPE: Ensure you are wearing the appropriate PPE.
-
Containment: Cover the spill with an absorbent material from the chemical spill kit.
-
Collection: Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent and then soap and water. All cleaning materials must be disposed of as hazardous waste.
For a Major Spill (outside of a fume hood):
-
Evacuate: Immediately evacuate the area.
-
Alert Supervisor and EHS: Notify your supervisor and your institution's Environmental Health and Safety (EHS) department.
-
Secure the Area: Prevent unauthorized personnel from entering the spill area.
-
Provide Information: Be prepared to provide the SDS and any other relevant information to the emergency response team.[6]
Personnel Exposure
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7]
-
Remove any contaminated clothing while continuing to flush.
-
Seek immediate medical attention.
Eye Contact:
-
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
Inhalation:
-
Move the affected person to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.
Ingestion:
-
Do NOT induce vomiting.
-
If the person is conscious, rinse their mouth with water.
-
Seek immediate medical attention.
By integrating these safety protocols into your laboratory workflow, you can handle this compound with confidence, ensuring a safe and productive research environment.
References
- 1. webassign.net [webassign.net]
- 2. Chemistry Teaching Labs - Weighing solids [chemtl.york.ac.uk]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. documents.uow.edu.au [documents.uow.edu.au]
- 7. ehs.princeton.edu [ehs.princeton.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
